molecular formula Cl3Er B239109 Erbium(III) chloride CAS No. 10138-41-7

Erbium(III) chloride

Cat. No.: B239109
CAS No.: 10138-41-7
M. Wt: 273.61 g/mol
InChI Key: HDGGAKOVUDZYES-UHFFFAOYSA-K
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Description

Erbium(III) chloride is a useful research compound. Its molecular formula is Cl3Er and its molecular weight is 273.61 g/mol. The purity is usually 95%.
The exact mass of the compound Erbium trichloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

10138-41-7

Molecular Formula

Cl3Er

Molecular Weight

273.61 g/mol

IUPAC Name

erbium(3+);trichloride

InChI

InChI=1S/3ClH.Er/h3*1H;/q;;;+3/p-3

InChI Key

HDGGAKOVUDZYES-UHFFFAOYSA-K

SMILES

Cl[Er](Cl)Cl

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Er+3]

Other CAS No.

10138-41-7

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

Synthesis of Anhydrous Erbium(III) Chloride from Erbium(III) Oxide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis of anhydrous Erbium(III) chloride (ErCl₃) from Erbium(III) oxide (Er₂O₃). Anhydrous rare earth halides are crucial precursors in various fields, including the synthesis of organometallic compounds, optical materials, and catalysts. The methodologies detailed herein are compiled from scholarly literature and patents to ensure accuracy and reproducibility.

Overview of Synthetic Routes

The conversion of thermodynamically stable rare earth oxides to their anhydrous chlorides presents a significant chemical challenge, primarily due to the propensity for the formation of highly stable oxychlorides (ErOCl) at elevated temperatures in the presence of moisture. Two principal methods have been established to circumvent this issue: the Ammonium Chloride Route and Direct Chlorination .

The Ammonium Chloride Route

The ammonium chloride route is a widely utilized and reliable method for preparing anhydrous rare earth chlorides on a laboratory scale. This process involves two key stages: the formation of an intermediate ammonium salt and its subsequent thermal decomposition under vacuum. This method effectively avoids the formation of stable oxychlorides.

Chemical Principles

The overall reaction proceeds in two steps:

  • Formation of the Ammonium Chloro Complex: Erbium(III) oxide is reacted with an excess of ammonium chloride at an elevated temperature to form a stable ammonium chloroerbate complex, typically (NH₄)₂ErCl₅.[1]

    • Er₂O₃ + 10NH₄Cl → 2(NH₄)₂ErCl₅ + 6H₂O + 6NH₃

  • Thermal Decomposition: The intermediate complex is then heated under vacuum, leading to its decomposition into anhydrous this compound, with the volatile byproducts (NH₄Cl, HCl, and NH₃) being removed.[1]

    • (NH₄)₂ErCl₅ → ErCl₃ + 2NH₄Cl (sublimes) + 2HCl + 2NH₃ (further decomposition products)

A variation of this method, often referred to as the "wet method," involves the initial dissolution of the erbium oxide in hydrochloric acid.

Experimental Protocol: "Wet Method" with Gradient Sublimation

This detailed protocol is adapted from a patented method for producing high-purity anhydrous rare earth chlorides.[2]

Materials:

  • Erbium(III) oxide (Er₂O₃)

  • Hydrochloric acid (HCl, concentrated)

  • Ammonium chloride (NH₄Cl)

  • Deionized water

Equipment:

  • Glass reactor with a stirrer

  • Heating mantle

  • Mortar and pestle

  • Sublimation apparatus with vacuum pump and temperature control

Procedure:

  • Dissolution of Erbium Oxide:

    • Place the desired amount of Erbium(III) oxide into the glass reactor.

    • Slowly add concentrated hydrochloric acid while stirring until the oxide is completely dissolved, forming an aqueous solution of this compound (ErCl₃·xH₂O).

  • Addition of Ammonium Chloride:

    • Add a significant excess of solid ammonium chloride to the this compound solution. A typical molar ratio of NH₄Cl to ErCl₃ is in the range of 6:1 to 10:1.

  • Evaporation to Dryness:

    • Heat the mixture while stirring to evaporate the water, resulting in a solid mixture of hydrated this compound and ammonium chloride.

    • Transfer the solid to a mortar, grind it into a fine powder, and return it to a crucible for further drying under heat until the solid no longer agglomerates.

  • Sublimation and Decomposition:

    • Transfer the dried powder to a sublimation apparatus.

    • Evacuate the system.

    • Apply a gradient heating program to first sublime the excess ammonium chloride and then decompose the intermediate chloroerbate complex to yield anhydrous this compound. A typical heating profile is detailed in the table below.

Quantitative Data
ParameterValueReference
Molar Ratio (NH₄Cl:Er₂O₃) 10:1 (stoichiometric)[1]
Decomposition Temperature 350-400 °C (under vacuum)[1]

Table 1: Gradient Heating Program for Sublimation and Decomposition [2]

Temperature RampHold TimePurpose
80 °C to 130 °C20 minInitial drying and removal of residual water.
Ramp to 180 °C20 minSublimation of some ammonium chloride.
Ramp to 210 °C50 minContinued sublimation of ammonium chloride.
Ramp to 240 °C20 min
Ramp to 270 °C20 minOnset of intermediate complex decomposition.
Ramp to 300 °C20 min
Ramp to 330 °C20 min
Ramp to 360 °C20 minMain decomposition phase.
Ramp to 390 °C60 minFinal decomposition and removal of byproducts.

Heating Rate: 5 °C/min

Workflow Diagram

Ammonium_Chloride_Route cluster_prep Preparation cluster_reaction Reaction & Processing cluster_purification Purification Er2O3 Erbium(III) Oxide (Er₂O₃) dissolution Dissolution in HCl Er2O3->dissolution HCl Hydrochloric Acid (HCl) HCl->dissolution NH4Cl Ammonium Chloride (NH₄Cl) addition Addition of NH₄Cl NH4Cl->addition dissolution->addition evaporation Evaporation to Dryness addition->evaporation grinding Grinding evaporation->grinding sublimation Gradient Heating under Vacuum grinding->sublimation product Anhydrous ErCl₃ sublimation->product

Ammonium Chloride Route Workflow

Direct Chlorination Methods

Direct chlorination involves the reaction of Erbium(III) oxide with a chlorinating agent at high temperatures. These methods can be efficient but often require specialized equipment to handle corrosive gases and moisture-sensitive materials.

Chlorination with Thionyl Chloride (SOCl₂)

Thionyl chloride is a powerful dehydrating and chlorinating agent that can be used to prepare anhydrous chlorides from their hydrated salts or oxides. The reaction with a metal oxide typically proceeds as follows:

Er₂O₃ + 3SOCl₂ → 2ErCl₃ + 3SO₂

Experimental Protocol (General):

  • Reaction Setup: The reaction should be carried out in a flask equipped with a reflux condenser and a drying tube to protect the reaction from atmospheric moisture.

  • Reaction: Erbium(III) oxide is suspended in an excess of freshly distilled thionyl chloride.

  • Reflux: The mixture is heated to reflux. The reaction progress can be monitored by the cessation of SO₂ gas evolution.

  • Isolation: After the reaction is complete, the excess thionyl chloride is removed by distillation, followed by drying under vacuum to obtain the anhydrous this compound.

Chlorination with Carbon Tetrachloride (CCl₄)

The gas-phase reaction of a metal oxide with carbon tetrachloride vapor at elevated temperatures is another effective method for producing anhydrous chlorides. The reaction is believed to proceed via the following stoichiometry:

Er₂O₃ + 3/2 CCl₄ → 2ErCl₃ + 3/2 CO₂

Experimental Protocol (General):

Detailed kinetic studies for the chlorination of Tantalum pentoxide with CCl₄ provide a basis for a potential experimental setup for Erbium(III) oxide.[4]

  • Reaction Setup: A tube furnace capable of reaching temperatures up to 800 °C is required. A quartz or ceramic tube is used to contain the sample. An inert gas (e.g., nitrogen or argon) is bubbled through liquid CCl₄ to carry its vapor into the reaction tube.

  • Reaction: A known quantity of Erbium(III) oxide is placed in a boat inside the reaction tube. The system is purged with the inert gas, and then the CCl₄ vapor is introduced.

  • Temperature: The reaction temperature is a critical parameter and would likely be in the range of 500-800 °C.

  • Isolation: The product, anhydrous this compound, would be collected in a cooler part of the apparatus downstream from the reaction zone.

Reaction Pathway Diagram

Direct_Chlorination cluster_SOCl2 Thionyl Chloride Route cluster_CCl4 Carbon Tetrachloride Route Er2O3 Erbium(III) Oxide (Er₂O₃) reflux Reflux in excess SOCl₂ Er2O3->reflux gas_phase High-Temperature Gas-Phase Reaction Er2O3->gas_phase SOCl2 Thionyl Chloride (SOCl₂) SOCl2->reflux CCl4 Carbon Tetrachloride (CCl₄) CCl4->gas_phase ErCl3 Anhydrous ErCl₃ distillation Distillation & Vacuum Drying reflux->distillation ErCl3_SOCl2 ErCl3_SOCl2->ErCl3 condensation Condensation gas_phase->condensation ErCl3_CCl4 ErCl3_CCl4->ErCl3

Direct Chlorination Pathways

Purification of Anhydrous this compound

The primary method for purifying crude anhydrous this compound is vacuum sublimation . This technique is effective in separating the desired product from less volatile impurities, such as oxychlorides, and any unreacted starting material. The sublimation is typically carried out at temperatures around 800-900 °C under high vacuum.[5]

Safety Considerations

  • Hydrochloric acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). All manipulations must be performed in a well-ventilated fume hood, and appropriate PPE must be worn.

  • Carbon tetrachloride is toxic and a suspected carcinogen. It should be handled with extreme care in a fume hood.

  • High temperatures are used in all methods. Appropriate shielding and insulated gloves should be used.

  • Vacuum operations carry the risk of implosion. Glassware should be inspected for cracks or defects before use.

Conclusion

The synthesis of anhydrous this compound from its oxide can be reliably achieved via the ammonium chloride route, particularly the "wet method" followed by gradient sublimation, which offers a well-documented and controlled procedure. Direct chlorination methods using thionyl chloride or carbon tetrachloride are viable alternatives, though they require more stringent handling of hazardous materials and specialized equipment. The choice of method will depend on the available resources, the desired purity of the final product, and the scale of the synthesis. For all methods, rigorous exclusion of moisture is paramount to prevent the formation of the stable oxychloride.

References

Preparation of Anhydrous Erbium(III) Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the preparation of anhydrous Erbium(III) chloride (ErCl₃). The synthesis of high-purity, water-free ErCl₃ is crucial for various applications, including the production of erbium metal, as a precursor for organometallic compounds, in optical fiber doping, and as a catalyst in organic synthesis. This document details the most common and effective preparation routes, including experimental protocols and comparative data to assist researchers in selecting the most suitable method for their specific needs.

Overview of Synthetic Routes

The preparation of anhydrous this compound is challenging due to the hygroscopic nature of the compound and the propensity of its hydrated form to undergo hydrolysis at elevated temperatures, leading to the formation of erbium oxychloride (ErOCl). Two primary methods have been established to overcome these challenges: the Ammonium Chloride Route and the Dehydration of this compound Hexahydrate .

The Ammonium Chloride Route

The ammonium chloride route is a widely used and reliable method for producing anhydrous rare earth chlorides from their respective oxides. This method involves the reaction of Erbium(III) oxide (Er₂O₃) with ammonium chloride (NH₄Cl) to form an intermediate ammonium salt, which is subsequently thermally decomposed to yield anhydrous this compound.

Experimental Protocol

Step 1: Formation of the Ammonium Pentachloroerbate(III) Intermediate

  • Thoroughly grind a stoichiometric mixture of Erbium(III) oxide and ammonium chloride in a mortar. An excess of ammonium chloride is often used to ensure complete conversion of the oxide.

  • Place the powdered mixture in a quartz crucible.

  • Heat the mixture in a tube furnace under a controlled atmosphere (e.g., argon or nitrogen) or in a dynamic vacuum. The temperature is gradually raised to 200-250°C.

  • Maintain this temperature for several hours to facilitate the reaction, which produces the ammonium pentachloroerbate(III) intermediate, (NH₄)₂ErCl₅, along with water and ammonia as byproducts.

Chemical Equation: Er₂O₃ + 10NH₄Cl → 2(NH₄)₂ErCl₅ + 6H₂O + 6NH₃

Step 2: Thermal Decomposition to Anhydrous this compound

  • After the initial reaction is complete, increase the temperature of the furnace to 350-400°C under a high vacuum.

  • This higher temperature decomposes the (NH₄)₂ErCl₅ intermediate into anhydrous this compound, releasing hydrogen chloride and ammonia gases.

  • Maintain this temperature until the sublimation of excess ammonium chloride and the evolution of gases cease, indicating the completion of the reaction.

  • Cool the furnace to room temperature under vacuum or an inert atmosphere before recovering the anhydrous this compound product.

Chemical Equation: (NH₄)₂ErCl₅ → ErCl₃ + 2NH₄Cl (sublimes) + 2HCl + 2NH₃

Quantitative Data
ParameterValue/RangeNotes
Starting Materials Erbium(III) oxide (Er₂O₃), Ammonium chloride (NH₄Cl)High purity starting materials are recommended.
Stoichiometric Ratio (Er₂O₃:NH₄Cl) 1:10 (molar ratio)An excess of NH₄Cl can be used.
Reaction Temperature (Step 1) 200 - 250 °CFor the formation of the intermediate.
Reaction Temperature (Step 2) 350 - 400 °CFor the decomposition to anhydrous ErCl₃.
Atmosphere Inert gas (Ar, N₂) or vacuumTo prevent oxidation and hydrolysis.
Purity of Product >99%Dependent on the purity of starting materials.

Experimental Workflow

Ammonium_Chloride_Route start Start mix Mix Er₂O₃ and NH₄Cl start->mix heat1 Heat at 200-250°C (Formation of (NH₄)₂ErCl₅) mix->heat1 heat2 Heat at 350-400°C under vacuum (Decomposition) heat1->heat2 cool Cool to Room Temperature heat2->cool product Anhydrous ErCl₃ cool->product

Workflow for the Ammonium Chloride Route

Dehydration of this compound Hexahydrate

This method involves the careful removal of water from this compound hexahydrate (ErCl₃·6H₂O). Direct heating of the hexahydrate in air or an inert atmosphere is generally unsuccessful, as it leads to the formation of stable erbium oxychloride (ErOCl). To suppress this hydrolysis reaction, the dehydration must be carried out in a stream of dry hydrogen chloride (HCl) gas.

Experimental Protocol
  • Place this compound hexahydrate in a quartz tube within a tube furnace.

  • Begin flowing a stream of dry hydrogen chloride gas through the tube.

  • Slowly and gradually heat the furnace. A common approach is a stepwise heating process:

    • Hold at a low temperature (e.g., 60-80°C) to remove the bulk of the water.

    • Gradually increase the temperature in increments (e.g., 50°C per hour) to around 400°C.

  • The flowing HCl gas creates an acidic environment that shifts the equilibrium away from the formation of ErOCl.

  • Maintain the final temperature for several hours to ensure all water and any potential oxychloride impurities are removed.

  • Cool the furnace to room temperature while maintaining the flow of dry HCl gas.

  • Finally, purge the system with a dry, inert gas (e.g., argon) to remove any residual HCl before recovering the anhydrous ErCl₃ product.

Chemical Equations:

  • Desired Dehydration: ErCl₃·6H₂O(s) → ErCl₃(s) + 6H₂O(g)

  • Undesired Hydrolysis: ErCl₃·6H₂O(s) → ErOCl(s) + 2HCl(g) + 5H₂O(g)

Quantitative Data
ParameterValue/RangeNotes
Starting Material This compound hexahydrate (ErCl₃·6H₂O)
Dehydrating Agent Dry Hydrogen Chloride (HCl) gasEssential to prevent oxychloride formation.
Heating Profile Slow, gradual heating to ~400°CA stepwise temperature increase is recommended.
Atmosphere Flowing dry HCl gas, followed by inert gas purge
Purity of Product High, but may contain trace oxychloridePurity is highly dependent on the control of the HCl atmosphere and heating rate.

Experimental Workflow

Dehydration_Route start Start place_hydrate Place ErCl₃·6H₂O in Furnace start->place_hydrate flow_hcl Flow Dry HCl Gas place_hydrate->flow_hcl heat Gradual Heating to ~400°C flow_hcl->heat cool_hcl Cool under HCl Flow heat->cool_hcl purge_inert Purge with Inert Gas cool_hcl->purge_inert product Anhydrous ErCl₃ purge_inert->product

Workflow for the Dehydration of ErCl₃·6H₂O

Comparison of Preparation Methods

FeatureAmmonium Chloride RouteDehydration of Hexahydrate
Starting Material Erbium(III) oxideThis compound hexahydrate
Key Reagent Ammonium chlorideHydrogen chloride gas
Complexity Relatively straightforward, two-step heating process.Requires careful control of temperature and a corrosive gas atmosphere.
Product Purity Generally very high, low risk of oxychloride.High, but susceptible to oxychloride contamination if not performed correctly.
Equipment Standard tube furnace, vacuum pump.Tube furnace, gas flow controllers, acid gas scrubber.
Safety Handling of ammonia and HCl gas byproducts.Handling of highly corrosive HCl gas.

Logical Relationship of Synthesis Pathways

Synthesis_Logic cluster_start Starting Materials cluster_methods Synthesis Methods Er2O3 Er₂O₃ Ammonium_Chloride Ammonium Chloride Route Er2O3->Ammonium_Chloride + NH₄Cl ErCl3_6H2O ErCl₃·6H₂O Dehydration Dehydration Route ErCl3_6H2O->Dehydration + HCl (gas) Product Anhydrous ErCl₃ Ammonium_Chloride->Product Dehydration->Product

Logical relationship between starting materials and synthesis routes.

Characterization of Anhydrous this compound

To confirm the successful synthesis of anhydrous this compound and to assess its purity, several analytical techniques can be employed:

  • X-ray Diffraction (XRD): To verify the crystal structure of the anhydrous product and to detect the presence of any crystalline impurities such as ErOCl.

  • Thermogravimetric Analysis (TGA): To confirm the absence of water by heating a sample and monitoring for any weight loss.

  • Elemental Analysis: To determine the elemental composition and confirm the correct stoichiometry.

  • Infrared (IR) Spectroscopy: To check for the absence of O-H stretching bands, which would indicate the presence of water.

Conclusion

The preparation of anhydrous this compound can be successfully achieved via the ammonium chloride route or by the controlled dehydration of its hexahydrate. The ammonium chloride route, starting from the oxide, is often preferred as it generally yields a product with higher purity and a lower risk of oxychloride contamination. The choice of method will depend on the available starting materials, equipment, and the specific purity requirements of the intended application. Careful control of reaction conditions, particularly temperature and atmosphere, is paramount for the successful synthesis of high-purity anhydrous this compound.

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Erbium(III) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In a comprehensive technical guide released today, researchers and drug development professionals are provided with an in-depth analysis of the crystal structure of Erbium(III) chloride (ErCl₃). This guide offers a detailed examination of both the anhydrous and hexahydrated forms of this inorganic compound, presenting crucial crystallographic data, detailed experimental protocols for its synthesis and analysis, and a visual workflow to aid in the understanding of the structural determination process. This information is poised to be a valuable resource for scientists working in materials science, inorganic chemistry, and drug delivery systems where lanthanide compounds are of growing interest.

This compound, a violet solid in its anhydrous form and pink as a hexahydrate, is utilized in the preparation of erbium metal and as a catalyst in certain chemical reactions.[1][2] Its luminescent properties also make it a candidate for applications in optical materials. A thorough understanding of its crystal structure is fundamental to manipulating and exploiting its properties for various applications.

Crystal Structure Analysis

The crystal structures of both anhydrous this compound and its hexahydrate have been determined by single-crystal X-ray diffraction.

Anhydrous this compound (ErCl₃): The anhydrous form crystallizes in the monoclinic system with the space group C2/m.[1][3] This structure is isomorphous with aluminum(III) chloride (AlCl₃).[1]

This compound Hexahydrate (ErCl₃·6H₂O): The hexahydrated form also adopts a monoclinic crystal system, but with the space group P2/n.[1][3] In this structure, the erbium ion is octa-coordinated, forming a complex cation, [Er(H₂O)₆Cl₂]⁺. The crystal lattice is completed by an isolated chloride anion (Cl⁻).[1][3]

The detailed crystallographic data for both forms are summarized in the table below for easy comparison.

ParameterAnhydrous this compound (ErCl₃)This compound Hexahydrate (ErCl₃·6H₂O)
Crystal System MonoclinicMonoclinic
Space Group C2/mP2/n
Lattice Constants a = 6.80 Å, b = 11.79 Å, c = 6.39 ÅData not explicitly found in search results
α = 90°, β = 110.7°, γ = 90°Data not explicitly found in search results
Formula Units (Z) 4Data not explicitly found in search results
Coordination Geometry -Octahedral

Note: While the space group for the hexahydrate is known, specific lattice parameters were not available in the provided search results.

Experimental Protocols

A comprehensive understanding of the crystal structure necessitates a clear and detailed methodology for the synthesis of high-quality single crystals and their subsequent analysis.

Synthesis of Anhydrous this compound Single Crystals

The "ammonium chloride route" is a widely used method for preparing anhydrous lanthanide chlorides, including this compound, as it effectively avoids the formation of oxychlorides.[1]

Materials:

  • Erbium(III) oxide (Er₂O₃)

  • Ammonium chloride (NH₄Cl)

  • Quartz tube furnace

  • Vacuum pump

Procedure:

  • Mixing of Reactants: A stoichiometric excess of ammonium chloride is thoroughly mixed with Erbium(III) oxide.

  • Formation of the Ammonium Salt: The mixture is heated in a quartz tube to produce the ammonium salt of the pentachloride. The reaction is as follows: Er₂O₃ + 10 NH₄Cl → 2 (NH₄)₂[ErCl₅] + 6 H₂O + 6 NH₃[1]

  • Thermal Decomposition: The resulting ammonium salt is then heated in a vacuum at 350-400 °C.[1] This step decomposes the salt to yield anhydrous this compound: (NH₄)₂[ErCl₅] → ErCl₃ + 2 NH₄Cl + 2 HCl

  • Single Crystal Growth: High-quality single crystals suitable for X-ray diffraction can be grown by techniques such as the Bridgman-Stockbarger method, which involves the slow directional solidification of the molten salt in a sealed quartz ampoule.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

  • Goniometer for precise crystal orientation.

  • Cryosystem for low-temperature data collection (optional but recommended to reduce thermal vibrations).

Procedure:

  • Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.[4]

  • Data Collection: The crystal is placed in the X-ray beam, and a series of diffraction images are collected as the crystal is rotated.[4] This allows for the measurement of the intensities and positions of the diffracted X-ray beams.

  • Data Processing: The collected raw data is processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson synthesis. The initial structural model is then refined using least-squares methods to obtain the final, accurate crystal structure.

Logical Workflow for Crystal Structure Determination

To provide a clear overview of the process, the following diagram illustrates the logical workflow from synthesis to final structural analysis.

experimental_workflow cluster_synthesis Synthesis of Single Crystals cluster_xrd Single-Crystal X-ray Diffraction cluster_analysis Structural Analysis and Reporting s1 Mix Er₂O₃ and NH₄Cl s2 Heat to form (NH₄)₂[ErCl₅] s1->s2 s3 Thermal Decomposition in Vacuum s2->s3 s4 Grow Single Crystals (e.g., Bridgman method) s3->s4 x1 Mount Single Crystal s4->x1 High-Quality Crystal x2 Collect Diffraction Data x1->x2 x3 Process Raw Data x2->x3 x4 Solve and Refine Crystal Structure x3->x4 a1 Determine Lattice Parameters and Space Group x4->a1 Refined Structural Model a2 Identify Atomic Coordinates a1->a2 a3 Analyze Bond Lengths and Angles a2->a3 a4 Generate Crystallographic Information File (CIF) a3->a4

References

An In-depth Technical Guide to the Optical Properties of Erbium(III) Chloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core optical properties of Erbium(III) chloride (ErCl₃) solutions. It covers fundamental principles, quantitative data on absorption and luminescence, detailed experimental protocols, and a guide to data analysis using Judd-Ofelt theory.

Introduction

This compound is a rare-earth metal salt that has garnered significant attention for its unique optical properties, which are primarily dictated by the electronic transitions within the 4f shell of the erbium ion (Er³⁺). In solution, typically as a hexahydrate (ErCl₃·6H₂O), it dissolves to release the Er³⁺ aquo ion, which exhibits sharp, characteristic absorption and emission lines in the visible and near-infrared (NIR) regions.[1][2]

These distinct optical signatures, particularly the technologically vital emission around 1.54 µm, make Er³⁺-containing materials indispensable for applications in telecommunications as optical amplifiers, in solid-state lasers, and as luminescent probes in biological and chemical sensing.[3][4] This guide focuses on the behavior of ErCl₃ in aqueous solutions, providing the quantitative data and methodologies required for research and development.

Fundamental Principles

Electronic Structure of Er³⁺

The optical properties of Erbium(III) ions stem from their [Xe]4f¹¹ electronic configuration. The 4f orbitals are shielded from the external environment by the filled 5s and 5p orbitals. This shielding results in very sharp, narrow-band electronic transitions between the various energy levels of the 4f shell, which behave more like atomic transitions than those of typical solution-phase ions.[5]

The Beer-Lambert Law

The absorption of light by a solution is quantified by the Beer-Lambert law, which states that the absorbance (A) is directly proportional to the molar concentration (c) of the absorbing species and the path length (ℓ) of the light through the solution.

A = εcℓ

Here, ε is the molar absorption coefficient (also known as molar absorptivity), a measure of how strongly a chemical species absorbs light at a given wavelength.[1] Its units are typically L·mol⁻¹·cm⁻¹.

Judd-Ofelt Theory

The intensities of the f-f electronic transitions of lanthanide ions are theoretically described by the Judd-Ofelt theory.[5] Since these transitions are parity-forbidden for electric dipoles, their intensity in a solution or crystal host is "borrowed" through the mixing of higher-energy configurations of opposite parity, induced by the local, non-centrosymmetric environment.

The theory uses three phenomenological intensity parameters, Ω₂, Ω₄, and Ω₆ , which are derived from the experimental absorption spectrum. These parameters provide valuable insight:

  • Ω₂ is highly sensitive to the local symmetry and covalency of the Er³⁺ ion's coordination environment.[6]

  • Ω₄ and Ω₆ are related to longer-range effects and the rigidity of the host matrix.[6]

Once determined, these parameters can be used to calculate crucial radiative properties such as transition probabilities (A), radiative lifetimes (τᵣ), and luminescence branching ratios (βᵣ) for the emission levels.[3][5]

Quantitative Optical Data

The optical properties of ErCl₃ solutions are influenced by factors such as temperature and the concentration of chloride ions, which can form complexes with the hydrated Er³⁺ ion at elevated temperatures.[7]

Absorption Data

The absorption spectrum of an aqueous Er³⁺ solution is characterized by several sharp peaks. A spectrophotometric study of erbium speciation in chloride solutions provides key data on how molar absorbance changes with temperature.[7]

Table 1: Peak Molar Absorbance of Aqueous Er³⁺ at Various Temperatures [7]

Transition (Ground State: ⁴I₁₅/₂) Wavelength (nm) Molar Absorbance (ε) at 26°C (L·mol⁻¹·cm⁻¹) Molar Absorbance (ε) at 250°C (L·mol⁻¹·cm⁻¹)
⁴G₁₁/₂ ~379 ~5.5 ~2.0
²H₁₁/₂ ~522 ~3.0 ~1.5
⁴F₉/₂ ~652 ~0.7 ~0.4
⁴I₉/₂ ~800 ~0.4 ~0.25
⁴I₁₁/₂ ~975 ~0.3 ~0.2
⁴I₁₃/₂ ~1530 ~0.2 ~0.15

Note: Values are estimated from graphical data presented in Migdisov & Williams-Jones (2006) and are subject to interpretation error.

At elevated temperatures in chloride-containing solutions, Er³⁺ forms complexes, which alters the equilibrium and optical spectra. The formation constants for these reactions have been determined experimentally.[7]

Table 2: Formation Constants of Er(III)-Chloride Complexes [7]

Reaction Constant 100°C 150°C 200°C 250°C
Er³⁺ + Cl⁻ ⇌ ErCl²⁺ log β₁ 0.88 ± 0.11 1.59 ± 0.12 2.34 ± 0.11 3.09 ± 0.14

| Er³⁺ + 2Cl⁻ ⇌ ErCl₂⁺ | log β₂ | - | - | 2.95 ± 0.34 | 4.12 ± 0.12 |

Photoluminescence and Radiative Properties

Upon excitation, Er³⁺ ions in solution exhibit characteristic luminescence. The most prominent emission is the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition in the near-infrared, crucial for optical communications. The Judd-Ofelt parameters derived from absorption spectra allow for the calculation of key radiative properties for these emission bands.

Table 3: Judd-Ofelt and Radiative Properties of Er³⁺ in a Carboxy Methyl Cellulose Film (Aqueous Environment Proxy) [3]

Property Value
Judd-Ofelt Parameters
Ω₂ (× 10⁻²⁰ cm²) 6.85
Ω₄ (× 10⁻²⁰ cm²) 1.12
Ω₆ (× 10⁻²⁰ cm²) 0.75
Radiative Properties for ⁴S₃/₂ → ⁴I₁₅/₂ (Green Emission, ~550 nm)
Radiative Transition Probability, A (s⁻¹) 1599
Branching Ratio, βᵣ (%) 65.4
Radiative Lifetime, τᵣ (µs) 407
Emission Cross-Section, σₑ (× 10⁻²¹ cm²) 5.89
Radiative Properties for ⁴I₁₃/₂ → ⁴I₁₅/₂ (NIR Emission, ~1540 nm)
Radiative Transition Probability, A (s⁻¹) 105
Branching Ratio, βᵣ (%) 100
Radiative Lifetime, τᵣ (ms) 9.52

| Emission Cross-Section, σₑ (× 10⁻²¹ cm²) | 4.15 |

Experimental Methodologies

Precise and reproducible measurements are critical for characterizing the optical properties of ErCl₃ solutions.

Sample Preparation Protocol

This compound hexahydrate (ErCl₃·6H₂O) is hygroscopic and should be stored in a desiccator.

  • Calculate Mass: Determine the mass of ErCl₃·6H₂O (Molar Mass: ~381.71 g/mol ) required to achieve the desired molar concentration in a specific volume of solvent (e.g., deionized water).

  • Weighing: Use a high-precision analytical balance to weigh the calculated mass of the pink, crystalline solid.

  • Dissolution: Transfer the solid to a class A volumetric flask. Add a portion of the solvent (e.g., deionized water or a specific buffer) and swirl gently to dissolve the salt completely.[8]

  • Dilution: Once dissolved, add the solvent up to the calibration mark on the flask. Cap and invert the flask several times to ensure a homogeneous solution.

  • pH Adjustment (if required): For pH-dependent studies, use a calibrated pH meter and add small aliquots of dilute HCl or NaOH to adjust the solution to the target pH.[4] For storage, keeping the solution acidic (pH < 4) can prevent hydrolysis.[1]

Absorption Spectroscopy Protocol

This protocol outlines the measurement of the absorption spectrum using a dual-beam UV-Vis-NIR spectrophotometer.

  • Instrument Warm-up: Power on the spectrophotometer and its light sources (deuterium and tungsten lamps) and allow them to stabilize for at least 30 minutes.

  • Parameter Setup: In the control software, set the desired spectral range (e.g., 300 nm to 1700 nm for a full Er³⁺ spectrum), a narrow spectral bandwidth (e.g., ≤ 1 nm), and an appropriate scan speed (e.g., 100 nm/min).[1]

  • Blank Measurement: Fill a matched pair of quartz cuvettes with the solvent/buffer used for the sample. Place one in the reference beam path and the other in the sample beam path. Run a baseline correction or "zero" scan to subtract the absorbance of the solvent and cuvettes.

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the ErCl₃ solution, and then fill it with the sample. Place it back into the sample beam path.

  • Acquire Spectrum: Initiate the scan. The instrument will measure the absorbance (A) as a function of wavelength (λ).

  • Data Export: Save the resulting spectrum and export the data in a suitable format (e.g., ASCII) for analysis.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis A Prepare ErCl₃ Solution B Prepare Spectrophotometer (Warm-up, Set Parameters) C Fill Matched Cuvettes with Solvent B->C D Perform Baseline Correction (Blank) C->D E Fill Sample Cuvette with ErCl₃ Solution D->E F Acquire Absorption Spectrum E->F G Export and Analyze Data (A vs. λ) F->G G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis A Prepare ErCl₃ Solution B Prepare Spectrofluorometer (Warm-up) C Set Parameters (λₑₓ, Slits, Scan Range) B->C D Measure Solvent Blank (Background/Raman) C->D E Place ErCl₃ Sample in Instrument D->E F Acquire Emission Spectrum E->F G Correct, Export, and Analyze Data F->G G A Measure Absorption Spectrum (A vs. λ) B Identify Absorption Bands and Assign Transitions A->B C Calculate Experimental Line Strengths (Sₑₓₚ) B->C D Set up Judd-Ofelt Equations S_calc = f(Ω₂, Ω₄, Ω₆) C->D E Perform Least-Squares Fit to find best Ωλ values D->E F Obtain Ω₂, Ω₄, Ω₆ Parameters E->F G Calculate Radiative Properties (A, τᵣ, βᵣ) for Emission Levels F->G H Predict Luminescence Behavior G->H

References

An In-depth Technical Guide to the Magnetic Susceptibility of Erbium(III) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the magnetic properties of Erbium(III) chloride (ErCl₃), covering both its anhydrous and hexahydrated forms. It details the theoretical underpinnings of its magnetic behavior, presents available quantitative data, outlines experimental methodologies for its measurement, and provides visual representations of the underlying principles.

Core Concepts in the Magnetism of this compound

This compound is a paramagnetic substance, a property primarily dictated by the electronic configuration of the Er³⁺ ion. The magnetic properties of Er³⁺ arise from its unpaired 4f electrons. Unlike d-block transition metals, the 4f orbitals of lanthanides like erbium are well-shielded from the chemical environment by the outer 5s and 5p electrons. This shielding results in magnetic properties that are largely governed by the free-ion behavior, with the crystal lattice introducing smaller, yet significant, perturbations.

Two key theoretical frameworks are essential for a thorough understanding of the magnetic susceptibility of this compound:

  • Crystal Field Theory (CFT): This theory describes how the electric field generated by the surrounding chloride and water ligands in the crystal lattice lifts the degeneracy of the Er³⁺ ion's f-orbitals. This splitting of energy levels is crucial in determining the temperature dependence of the magnetic susceptibility.[1][2]

  • Curie-Weiss Law: At sufficiently high temperatures, the magnetic susceptibility (χ) of a paramagnetic material like this compound often follows the Curie-Weiss law. This law describes the inverse relationship between magnetic susceptibility and temperature.[3]

Quantitative Magnetic Susceptibility Data

The magnetic susceptibility of this compound is dependent on its hydration state and temperature.

Anhydrous this compound (ErCl₃):

At room temperature, the mean molar magnetic susceptibility of powdered anhydrous ErCl₃ has been measured to be approximately (36430 ± 200) × 10⁻⁶ emu/mol .[4] The magnetic behavior of anhydrous ErCl₃ is highly dependent on temperature. While it exhibits paramagnetic behavior at higher temperatures, it undergoes a transition to a ferrimagnetic or canted antiferromagnetic state at a very low Curie temperature (T_C) of approximately 0.307 K .[5]

This compound Hexahydrate (ErCl₃·6H₂O):

CompoundFormMolar Magnetic Susceptibility (χ_m)Temperature (K)Magnetic Ordering
This compoundAnhydrous Powder(36430 ± 200) × 10⁻⁶ emu/mol[4]Room TemperatureParamagnetic
This compoundAnhydrous-0.307[5]Ferrimagnetic/Canted Antiferromagnetic
This compoundHexahydrateData not readily available in tabular format-Paramagnetic at room temperature

Effective Magnetic Moment:

The effective magnetic moment (μ_eff) is a crucial parameter derived from magnetic susceptibility measurements. For the free Er³⁺ ion, the theoretically calculated effective magnetic moment is approximately 9.58 μ_B (Bohr magnetons). Experimental values for various erbium compounds are generally in good agreement with this theoretical prediction.

Experimental Determination of Magnetic Susceptibility

Several experimental techniques are employed to measure the magnetic susceptibility of materials like this compound. The choice of method often depends on the required sensitivity, temperature range, and sample form.

Gouy Method

The Gouy method is a classical technique that relies on measuring the force exerted on a sample when it is placed in a non-uniform magnetic field.

Experimental Protocol:

  • Sample Preparation: A powdered sample of this compound is packed uniformly into a long, cylindrical Gouy tube.

  • Apparatus Setup: The Gouy tube is suspended from a sensitive balance, with one end positioned in a region of high magnetic field strength between the poles of an electromagnet, and the other end in a region of negligible field.

  • Measurement: The apparent mass of the sample is measured with the magnetic field off and then with the magnetic field on.

  • Calculation: The change in mass is directly proportional to the magnetic susceptibility of the sample. The volume susceptibility (κ) can be calculated using the formula: F = ½ * κ * A * (H² - H₀²) where F is the force, A is the cross-sectional area of the sample, H is the magnetic field strength at the center, and H₀ is the field strength at the other end. The molar susceptibility (χ_m) is then obtained by multiplying the volume susceptibility by the molar volume.

Workflow for the Gouy Method:

GouyMethod cluster_prep Sample Preparation cluster_measurement Measurement cluster_calculation Calculation Prep Powder Sample Pack Pack into Gouy Tube Prep->Pack Weigh_Off Weigh (Field Off) Pack->Weigh_Off Weigh_On Weigh (Field On) Weigh_Off->Weigh_On Apply B Field Calc_Force Calculate Force Weigh_On->Calc_Force Calc_Sus Calculate Susceptibility Calc_Force->Calc_Sus

Caption: Workflow for determining magnetic susceptibility using the Gouy method.

Faraday Method

The Faraday method offers higher sensitivity compared to the Gouy method and can be used for smaller sample sizes. It utilizes a specially designed magnet that provides a region with a constant force gradient.

Experimental Protocol:

  • Sample Placement: A small amount of the this compound sample is placed in a sample holder.

  • Positioning: The sample holder is suspended in a region of the magnetic field where the product of the magnetic field strength (H) and the field gradient (dH/dz) is constant.

  • Force Measurement: The force exerted on the sample is measured using a sensitive microbalance. This force is directly proportional to the mass susceptibility of the sample.

Workflow for the Faraday Method:

FaradayMethod Start Start Prep Prepare Sample Start->Prep Place Place in Constant Force Gradient Field Prep->Place Measure Measure Force with Microbalance Place->Measure Calculate Calculate Susceptibility Measure->Calculate End End Calculate->End CrystalFieldTheory cluster_ion Free Er³⁺ Ion cluster_crystal Er³⁺ in Crystal Lattice cluster_temp Temperature Effect cluster_mag Magnetic Property FreeIon Ground State: ⁴I₁₅/₂ Splitting Crystal Field Splitting of ⁴I₁₅/₂ into 8 Kramers Doublets FreeIon->Splitting Introduction into Crystal Field Population Thermal Population of Energy Levels (Boltzmann Distribution) Splitting->Population Susceptibility Calculation of Magnetic Susceptibility Population->Susceptibility

References

Solubility of Erbium(III) Chloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Erbium(III) chloride (ErCl₃) in various organic solvents. Due to its applications in catalysis, materials science, and potentially in pharmaceutical development, understanding its behavior in non-aqueous media is crucial. This document summarizes available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and illustrates key processes and concepts through diagrams.

Quantitative Solubility Data

Table 1: Quantitative Solubility of Anhydrous this compound in Organic Solvents

SolventChemical FormulaTemperature (K)SolubilityUnit
EthanolC₂H₅OH298.23.41mol/kg

Note: The solubility value in ethanol is a critically evaluated figure based on multiple sources and may represent the solubility of a stable tetrasolvate solid phase.[1]

For other common organic solvents, the available literature predominantly provides qualitative descriptions of solubility:

  • Methanol (CH₃OH): Slightly soluble[2][3][4]

  • Tetrahydrofuran (THF, C₄H₈O): Slightly soluble[2][3][4]

It is important to note that the hexahydrate form of this compound is also described as slightly soluble in ethanol.[5][6][7] Researchers should be mindful of the hydration state of the salt as it significantly impacts solubility.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the isothermal equilibrium method. This protocol is a synthesis of established practices for measuring the solubility of inorganic salts in non-aqueous solvents.

Materials and Equipment
  • Anhydrous this compound (99.9% or higher purity)

  • High-purity organic solvent (anhydrous grade)

  • Constant temperature bath or shaker with temperature control (±0.1°C)

  • Sealed glass vials or flasks

  • Magnetic stir bars and stir plate

  • Syringes and filters (PTFE, 0.2 μm)

  • Analytical balance (±0.1 mg)

  • Volumetric flasks and pipettes

  • Apparatus for complexometric titration (buret, flasks, etc.)

  • Apparatus for potentiometric titration (potentiometer, silver electrode, reference electrode)

  • Standardized EDTA solution (e.g., 0.01 M)

  • Standardized silver nitrate solution (e.g., 0.01 M)

  • Appropriate buffer solutions (e.g., urotropine buffer)

  • Metallochromic indicator (e.g., Xylenol Orange)

  • Inert gas (e.g., argon or nitrogen) and Schlenk line for handling hygroscopic materials

Procedure

2.2.1. Preparation of Saturated Solution

  • Drying: Dry the anhydrous this compound under vacuum at an elevated temperature to remove any residual moisture. The organic solvent should be of anhydrous grade and may be further dried using appropriate molecular sieves.

  • Sample Preparation: In an inert atmosphere (glove box or under a stream of inert gas), add an excess amount of anhydrous this compound to a pre-weighed, sealable glass vial.

  • Solvent Addition: Add a known volume or mass of the anhydrous organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a constant temperature bath or shaker set to the desired temperature. Agitate the mixture vigorously using a magnetic stirrer. The time required to reach equilibrium can vary depending on the solvent and temperature and should be determined experimentally (typically 24-72 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the dissolved salt remains constant.

2.2.2. Sample Analysis

  • Sampling: Once equilibrium is achieved, stop the agitation and allow the excess solid to settle. Using a pre-heated (to the experimental temperature) syringe and filter, carefully withdraw an aliquot of the clear supernatant. This step should be performed quickly to avoid temperature changes that could affect solubility.

  • Gravimetric Analysis (Optional but recommended): Weigh the collected aliquot to determine its mass. Then, carefully evaporate the solvent under controlled conditions and weigh the remaining solid residue to determine the mass of dissolved this compound.

  • Titrimetric Analysis:

    • Determination of Erbium(III) Concentration (Complexometric Titration):

      • Accurately dilute the aliquot with deionized water to a suitable concentration.

      • Add a buffer solution to maintain the optimal pH for the titration (e.g., urotropine buffer).

      • Add a few drops of a suitable metallochromic indicator (e.g., Xylenol Orange).

      • Titrate the solution with a standardized EDTA solution until the endpoint is indicated by a sharp color change.

      • The concentration of Er³⁺ can be calculated from the volume of EDTA solution used.

    • Determination of Chloride Concentration (Potentiometric Titration):

      • Dilute the aliquot with an appropriate solvent (e.g., a mixture of the organic solvent and an electrolyte solution).

      • Immerse a silver electrode and a suitable reference electrode into the solution.

      • Titrate with a standardized silver nitrate (AgNO₃) solution.

      • The endpoint is determined from the inflection point of the potential versus titrant volume curve.[8]

      • The concentration of Cl⁻ can be calculated from the volume of AgNO₃ solution used.

Calculation of Solubility

From the analytical data, the solubility can be expressed in various units:

  • Mass/Mass: (mass of dissolved ErCl₃ / mass of solvent) x 100

  • Mass/Volume: mass of dissolved ErCl₃ / volume of solvent

  • Molarity (mol/L): moles of dissolved ErCl₃ / volume of solution

  • Molality (mol/kg): moles of dissolved ErCl₃ / mass of solvent (in kg)

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

experimental_workflow prep Preparation of Saturated Solution equilibrate Isothermal Equilibration prep->equilibrate sampling Sampling of Supernatant equilibrate->sampling analysis Analysis of Aliquots sampling->analysis gravimetric Gravimetric Analysis analysis->gravimetric titration Titrimetric Analysis analysis->titration calc Calculation of Solubility gravimetric->calc edta Complexometric Titration (Er³⁺) titration->edta potentiometric Potentiometric Titration (Cl⁻) titration->potentiometric edta->calc potentiometric->calc

Experimental workflow for solubility determination.
Factors Influencing Solubility

The solubility of this compound in organic solvents is a complex interplay of several factors, as depicted in the diagram below.

influencing_factors solubility Solubility of This compound solute Solute Properties (ErCl₃) solute->solubility lattice_energy Lattice Energy solute->lattice_energy hydration Hydration State (Anhydrous vs. Hydrate) solute->hydration solvent Solvent Properties solvent->solubility polarity Polarity solvent->polarity h_bonding Hydrogen Bonding Capability solvent->h_bonding donor_number Donor Number (Lewis Basicity) solvent->donor_number conditions System Conditions conditions->solubility temperature Temperature conditions->temperature pressure Pressure conditions->pressure

Key factors influencing solubility.

References

Erbium(III) Chloride: A Technical Comparison of Hydrated and Anhydrous Forms for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Scientists and Drug Development Professionals

Erbium(III) chloride (ErCl₃) is a rare-earth metal halide that serves as a critical precursor and catalytic agent in various scientific domains, including materials science, organic synthesis, and increasingly, in biomedical applications.[1][2] For researchers, scientists, and drug development professionals, understanding the distinct properties and handling requirements of its two common forms—anhydrous ErCl₃ and its hexahydrate (ErCl₃·6H₂O)—is paramount for experimental success, reproducibility, and the development of novel applications.

The presence of coordinated water molecules in the hydrate significantly alters its physical, chemical, and thermal properties compared to the anhydrous salt. These differences influence everything from storage and handling to solubility and reactivity. This technical guide provides a detailed comparison of the two forms, outlines key experimental protocols for their preparation and characterization, and visualizes critical workflows and structural relationships.

Data Presentation: Comparative Analysis

The fundamental differences between anhydrous and hydrated this compound are summarized below. The data has been compiled from various chemical suppliers and databases to provide a clear, quantitative comparison.

PropertyThis compound (Anhydrous)This compound Hexahydrate
Chemical Formula ErCl₃ErCl₃·6H₂O
Molecular Weight 273.62 g/mol [1]381.71 g/mol [1]
Appearance Violet or pink crystalline solid/powder[1][3]Pink hygroscopic crystals[1]
Density ~4.1 g/cm³ at 25 °C[1]Not consistently reported
Melting Point 776 °C (1429 °F)[1]Decomposes upon heating[1]
Boiling Point 1500 °C (2732 °F)[1]Not applicable
Solubility in Water Soluble[1]Soluble[3]
Solubility in Ethanol Slightly soluble[1]Soluble[4]
Hygroscopicity Highly hygroscopic[1]Hygroscopic[3]
Crystal Structure Monoclinic, AlCl₃ type[1]Monoclinic[1]
Space Group C2/m[1]P2/n (or P2/c)[1]
CAS Number 10138-41-7[1]10025-75-9[3]

Structural Differences and Interconversion

The primary distinction lies in the coordination sphere of the erbium ion. In the anhydrous form, the erbium ion is coordinated directly by chloride ions in a monoclinic crystal lattice. The hexahydrate features a more complex structure where the erbium ion is octa-coordinated, forming an [Er(H₂O)₆Cl₂]⁺ cationic complex, with the remaining chloride anion balancing the charge.[1] This structural water is not merely superficial and requires significant energy and specific conditions to remove without inducing the formation of unwanted erbium oxychloride (ErOCl).

G hydrate This compound Hexahydrate (ErCl₃·6H₂O) anhydrous Anhydrous Erbium(III) Chloride (ErCl₃) hydrate->anhydrous Thermal Dehydration (Heat in vacuum or inert/HCl gas) structure_h Structure: [Er(H₂O)₆Cl₂]⁺Cl⁻ Pink Crystals hydrate->structure_h oxychloride Erbium Oxychloride (ErOCl) (Undesired byproduct) hydrate->oxychloride Dehydration in Air (Hydrolysis) anhydrous->hydrate Exposure to Atmospheric Moisture structure_a Structure: AlCl₃-type lattice Violet/Pink Crystals anhydrous->structure_a

Structural relationship between hydrated and anhydrous ErCl₃.

Experimental Protocols

Accurate and reproducible research requires robust methodologies. The following sections detail essential protocols for the preparation, characterization, and handling of this compound.

Protocol 1: Synthesis of Anhydrous ErCl₃ (Ammonium Chloride Route)

This is a common and effective laboratory-scale method for producing high-purity anhydrous lanthanide chlorides from their corresponding oxides, avoiding the hydrolysis issues associated with direct dehydration of the hydrate in air.[1]

Objective: To synthesize anhydrous ErCl₃ from Er₂O₃.

Materials:

  • Erbium(III) oxide (Er₂O₃)

  • Ammonium chloride (NH₄Cl), analytical grade

  • Mortar and pestle

  • Porcelain crucible

  • Tube furnace with gas flow control (e.g., nitrogen or argon)

  • Vacuum pump

  • Schlenk line or glovebox for handling the final product

Methodology:

  • Step 1: Formation of the Pentachloride Salt Complex.

    • Thoroughly mix Erbium(III) oxide and a 5-6 fold molar excess of ammonium chloride in a mortar and pestle.

    • Transfer the mixture to a porcelain crucible.

    • Place the crucible in a tube furnace under a slow flow of inert gas (e.g., argon).

    • Slowly heat the furnace to 200-250 °C and hold for several hours. This allows the following reaction to occur: Er₂O₃ + 10 NH₄Cl → 2 (NH₄)₂ErCl₅ + 6 H₂O + 6 NH₃[1]

    • The excess NH₄Cl will sublime during this process.

  • Step 2: Thermal Decomposition to Anhydrous ErCl₃.

    • After the initial reaction is complete, connect the furnace tube to a vacuum line.

    • Gradually increase the temperature to 350-400 °C under vacuum.[1]

    • Hold at this temperature for several hours to decompose the intermediate salt complex: (NH₄)₂ErCl₅ → ErCl₃ + 2 NH₄Cl (sublimes) → ErCl₃ + 2 NH₃ + 2 HCl[1]

    • The gaseous byproducts (NH₃, HCl) and any remaining NH₄Cl are removed by the vacuum.

  • Step 3: Handling and Storage.

    • Cool the furnace to room temperature under vacuum or backfilled with an inert gas.

    • Quickly transfer the resulting violet/pink powder to an inert atmosphere environment (glovebox or Schlenk flask).

    • Store in a tightly sealed container under argon or nitrogen.

G start Start: Er₂O₃ + NH₄Cl mix Mix powders in mortar start->mix heat1 Heat to 250°C in tube furnace (Inert gas flow) mix->heat1 intermediate Intermediate: (NH₄)₂ErCl₅ heat1->intermediate heat2 Heat to 400°C under vacuum intermediate->heat2 product Product: Anhydrous ErCl₃ heat2->product handle Cool and transfer to glovebox product->handle store Store under inert atmosphere handle->store

Workflow for the synthesis of anhydrous ErCl₃.
Protocol 2: Characterization by Thermogravimetric Analysis (TGA)

TGA is essential for studying the thermal stability and dehydration process of ErCl₃·6H₂O. It measures the change in mass of a sample as a function of temperature.

Objective: To determine the dehydration steps and thermal stability of ErCl₃·6H₂O.

Instrumentation:

  • Thermogravimetric Analyzer (TGA), preferably coupled with Differential Scanning Calorimetry (TGA-DSC) to simultaneously measure heat flow.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of ErCl₃·6H₂O into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the system with a dry, inert gas (e.g., high-purity argon or nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to remove air and moisture.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C).

    • Heat the sample from 30 °C to ~600 °C at a controlled, linear heating rate (e.g., 5 or 10 K/min).[5]

  • Data Analysis:

    • Plot the sample mass (%) as a function of temperature.

    • The resulting TGA curve will show distinct steps, each corresponding to the loss of water molecules. The temperature range and percentage of mass loss for each step can be correlated to the removal of a specific number of water molecules.

    • At higher temperatures, the formation of erbium oxychloride (ErOCl) and subsequently the oxide (Er₂O₃) may be observed if the atmosphere contains residual water or oxygen, which is indicated by further mass loss inconsistent with simple dehydration.

Protocol 3: Characterization by Powder X-Ray Diffraction (XRD)

XRD is a definitive technique to confirm the crystalline phase of the starting material and the final product. Each crystalline solid has a unique diffraction pattern.

Objective: To verify the crystal structure of this compound samples and distinguish between the hydrated and anhydrous forms.

Instrumentation:

  • Powder X-ray Diffractometer with a standard X-ray source (e.g., Cu Kα).

Methodology:

  • Sample Preparation:

    • Hydrate: Grind a small amount of ErCl₃·6H₂O into a fine powder and mount it on a sample holder.

    • Anhydrous: Due to its extreme hygroscopicity, the anhydrous sample must be prepared and mounted in an inert atmosphere (glovebox). The sample holder should be sealed with an X-ray transparent dome or film (e.g., Kapton) to prevent moisture exposure during measurement.

  • Instrument Setup:

    • Run a standard powder diffraction scan, for example, over a 2θ range of 10-80°.[5]

  • Data Analysis:

    • Compare the resulting diffractogram (a plot of intensity vs. 2θ) with standard patterns from a crystallographic database.

    • This compound Hexahydrate: The experimental pattern should match the reference pattern for the monoclinic P2/n structure (e.g., COD ID 6000034).

    • Anhydrous this compound: The pattern should match the reference for the monoclinic, AlCl₃-type structure (space group C2/m).[1]

    • The presence of sharp peaks indicates a crystalline material, while broad humps may suggest an amorphous phase. The presence of unexpected peaks indicates impurities, such as erbium oxychloride.

Applications in Research and Drug Development

While ErCl₃ itself is not a therapeutic agent, its unique properties make it a valuable tool for researchers in the life sciences. Its primary role is as a precursor for creating functional nanomaterials.

G start This compound (Hydrate or Anhydrous) synthesis Nanoparticle Synthesis (e.g., co-precipitation, thermal decomposition) start->synthesis Precursor doping Doping of Host Lattice (e.g., NaYF₄, Y₂O₃) synthesis->doping nanoparticles Er³⁺-doped Upconversion Nanoparticles (UCNPs) doping->nanoparticles functionalization Surface Functionalization (e.g., PEG, antibodies, targeting ligands) nanoparticles->functionalization bioimaging Application: In Vitro / In Vivo Bioimaging functionalization->bioimaging drug_delivery Application: Targeted Drug Delivery functionalization->drug_delivery

References

A Technical Guide to the Thermal Decomposition of Erbium(III) Chloride Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal decomposition of Erbium(III) chloride hexahydrate (ErCl₃·6H₂O). The information presented is curated for professionals in research and development who require a detailed understanding of the material's behavior under thermal stress. This document outlines the decomposition pathway, quantitative data, and detailed experimental protocols for characterization.

Introduction

This compound hexahydrate is a pink, hygroscopic crystalline solid with the chemical formula ErCl₃·6H₂O.[1] It serves as a precursor in the synthesis of erbium metal, specialty optical fibers, and advanced laser components.[2] Understanding its thermal decomposition is critical for applications where the material is subjected to elevated temperatures, such as in the preparation of anhydrous erbium chloride or the synthesis of erbium-based nanomaterials. The thermal decomposition process involves dehydration and subsequent hydrolysis, leading to the formation of erbium oxychloride (ErOCl).

Thermal Decomposition Pathway

The thermal decomposition of this compound hexahydrate proceeds in a multi-step process. Initially, the compound loses its water of hydration. As the temperature increases, the partially dehydrated erbium chloride undergoes hydrolysis in the presence of the released water vapor, leading to the formation of an intermediate compound and finally erbium oxychloride. During this process, hydrogen chloride (HCl) gas is also released.[2]

A study on the thermal decomposition of heavier rare earth metal chloride hydrates, including erbium, identified a distinct decomposition pathway. The process begins with the loss of water molecules at relatively low temperatures. This is followed by the formation of an intermediate oxychloride-chloride compound, which then further decomposes to the final stable erbium oxychloride.

Quantitative Decomposition Data

The following table summarizes the key temperature ranges and corresponding events for the thermal decomposition of this compound hexahydrate. The data is based on thermogravimetric analysis (TGA) and differential thermal analysis (DTA) studies of heavy rare earth chloride hydrates.

Decomposition StepTemperature Range (°C)Intermediate/Final ProductTheoretical Mass Loss (%)
Initial Dehydration65 - 95Partially dehydrated ErCl₃Variable
Formation of Intermediate200 - 265ErOCl·2ErCl₃~14.1% (from hexahydrate)
Formation of Erbium Oxychloride360 - 425ErOCl~23.6% (from hexahydrate)

Note: The theoretical mass loss is calculated based on the stoichiometry of the decomposition reactions. Actual observed mass loss may vary depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

The primary techniques for studying the thermal decomposition of this compound hexahydrate are Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

  • Instrument: A high-precision thermogravimetric analyzer equipped with a microbalance and a programmable furnace.

  • Sample Preparation: A small, accurately weighed sample of this compound hexahydrate (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

    • Temperature Range: The sample is heated from ambient temperature to approximately 600 °C to ensure all decomposition steps are observed.

    • Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as high-purity nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation and carry away gaseous products.

  • Data Analysis: The TGA curve plots the sample mass (or percentage of initial mass) against temperature. The derivative of this curve (DTG curve) is used to identify the temperatures at which the rate of mass loss is maximal, corresponding to the different decomposition stages.

Differential Thermal Analysis (DTA)

Objective: To measure the temperature difference between a sample and an inert reference material as a function of temperature.

Methodology:

  • Instrument: A differential thermal analyzer, which can be a standalone unit or integrated with a TGA instrument (simultaneous TGA-DTA).

  • Sample and Reference: A small, weighed sample of this compound hexahydrate and an inert reference material (e.g., calcined alumina) are placed in separate, identical crucibles.

  • Experimental Conditions: The experimental conditions (heating rate, temperature range, and atmosphere) are typically matched to those of the TGA experiment for direct correlation of thermal events.

  • Data Analysis: The DTA curve plots the temperature difference (ΔT) between the sample and the reference against temperature. Endothermic peaks indicate processes that absorb heat (e.g., dehydration, decomposition), while exothermic peaks indicate heat-releasing processes (e.g., oxidation, crystallization).

Visualizations

The following diagrams illustrate the thermal decomposition pathway of this compound hexahydrate and a typical experimental workflow for its analysis.

G cluster_pathway Thermal Decomposition Pathway ErCl3_6H2O This compound Hexahydrate (ErCl₃·6H₂O) Dehydrated Partially Dehydrated Erbium Chloride (ErCl₃·xH₂O) ErCl3_6H2O->Dehydrated 65-95°C - (6-x) H₂O Intermediate Intermediate Complex (ErOCl·2ErCl₃) Dehydrated->Intermediate 200-265°C - H₂O, - HCl ErOCl Erbium Oxychloride (ErOCl) Intermediate->ErOCl 360-425°C - ErCl₃

Caption: Thermal decomposition pathway of this compound hexahydrate.

G cluster_workflow Experimental Workflow for Thermal Analysis Start Sample Preparation (Weigh ErCl₃·6H₂O) TGA_DTA TGA/DTA Instrument Setup (Inert Atmosphere, Heating Program) Start->TGA_DTA Run Execute Thermal Analysis TGA_DTA->Run Data Collect TGA and DTA Data (Mass Loss vs. Temp, ΔT vs. Temp) Run->Data Analysis Data Analysis (Identify Decomposition Steps, Determine Temperature Ranges) Data->Analysis Report Generate Report (Data Tables, Curves, Interpretation) Analysis->Report

Caption: Experimental workflow for TGA/DTA analysis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Analysis of Erbium(III) Ions in Chloride Media

This technical guide provides a comprehensive overview of the spectroscopic analysis of Erbium(III) (Er³⁺) ions in chloride-containing solutions. It covers the fundamental coordination chemistry, theoretical principles governing spectroscopic transitions, detailed experimental protocols, and a summary of key quantitative data. This document is intended to serve as a valuable resource for professionals engaged in research and development involving lanthanide ions.

Introduction

Erbium(III) is a lanthanide ion renowned for its unique spectroscopic properties, including sharp and distinct absorption and emission bands in the visible and near-infrared (NIR) regions. These characteristics arise from intra-configurational 4f-4f electronic transitions. The sensitivity of these transitions, particularly the "hypersensitive" transitions, to the local coordination environment makes spectroscopy a powerful tool for probing the speciation and complexation of Er³⁺ in various media.[1][2][3] In chloride media, the formation of Er³⁺-chloride complexes directly influences the spectroscopic observables, providing insights into metal-ligand interactions that are crucial for applications ranging from materials science to the design of therapeutic and diagnostic agents.

Coordination Chemistry of Er(III) in Chloride Media

In aqueous solutions, the Er³⁺ ion exists as a hydrated cation, [Er(H₂O)ₙ]³⁺. The introduction of chloride ions (Cl⁻) into the solution leads to the formation of inner-sphere complexes where chloride ions displace water molecules in the primary coordination sphere. The predominant species in solution is dependent on factors such as chloride concentration and temperature.

At ambient temperatures, the hydrated Er³⁺ ion is the dominant species.[4] However, with increasing temperature and chloride concentration, the formation of chloride complexes, such as [ErCl]²⁺ and [ErCl₂]⁺, becomes more favorable.[4] In the solid state, erbium(III) chloride hexahydrate features an octa-coordinated erbium center, forming [Er(H₂O)₆Cl₂]⁺ ions.[5] The coordination number and symmetry around the Er³⁺ ion are critical factors that dictate the intensities and splitting of its characteristic f-f transitions.[6][7]

Theoretical Framework

Hypersensitive Transitions

Certain f-f transitions of lanthanide ions exhibit an unusually high sensitivity to changes in the coordination environment. These are termed "hypersensitive transitions" and, for Er³⁺, the most notable are the ⁴I₁₅/₂ → ²H₁₁/₂ and ⁴I₁₅/₂ → ⁴G₁₁/₂ transitions.[2][3][8] These transitions often show significant changes in intensity (oscillator strength) upon complexation.[9] The intensity of hypersensitive transitions is particularly influenced by the symmetry of the electric field around the Er³⁺ ion and the covalency of the metal-ligand bond.[2][3]

Judd-Ofelt Theory

The Judd-Ofelt theory is a cornerstone for the quantitative analysis of lanthanide electronic spectra.[10][11][12][13][14] It successfully models the intensities of the parity-forbidden f-f transitions as induced electric dipole transitions. The theory allows for the calculation of oscillator strengths (

PPP
) for each transition based on a set of three intensity parameters, Ωλ (λ = 2, 4, 6), which are determined empirically from the experimental absorption spectrum.[10][11][13]

The Ωλ parameters are sensitive to the chemical environment:

  • Ω₂: Highly sensitive to the local symmetry and covalency of the metal-ligand bonds. It is strongly influenced by hypersensitive transitions.

  • Ω₄ and Ω₆: More related to the bulk properties of the medium, such as viscosity and dielectric constant.

Once determined, these parameters can be used to calculate important radiative properties, including transition probabilities (A), radiative lifetimes (τᵣ), and luminescence branching ratios (βᵣ).[10][13]

Experimental Protocols

This section details generalized protocols for the spectroscopic analysis of Er³⁺ in chloride media based on common laboratory practices.[1][15][16]

Sample Preparation
  • Stock Solution Preparation:

    • Prepare a primary stock solution of Er³⁺ (e.g., 0.1 M) by dissolving a known mass of high-purity this compound hexahydrate (ErCl₃·6H₂O) or Erbium(III) oxide (Er₂O₃) in a minimal amount of concentrated acid (e.g., HCl or HNO₃) and diluting with deionized water.[16] Ensure the final acidity is maintained (e.g., 0.1 M HCl) to prevent hydrolysis.[1]

    • Prepare a high-concentration stock solution of a chloride salt (e.g., 4.0 M NaCl or KCl).

  • Working Solution Preparation:

    • Prepare a series of working solutions with a constant Er³⁺ concentration (typically in the range of 1-10 mM for absorption studies) and varying chloride concentrations.

    • For each sample, pipette the required volumes of the Er³⁺ stock, chloride stock, and deionized water into a volumetric flask.

    • If pH control is necessary, adjust using dilute HCl or a suitable non-complexing buffer (e.g., glycine).[1]

UV-Vis-NIR Absorption Spectroscopy
  • Instrumentation: Use a dual-beam spectrophotometer capable of scanning the UV-Vis-NIR range (typically 300-1700 nm).

  • Measurement:

    • Record a baseline spectrum using a blank solution (containing all components except Er³⁺) in both the sample and reference cuvettes.[1]

    • Record the absorption spectrum of each Er³⁺ sample.

    • Typical instrument parameters:

      • Wavelength Range: 350 nm - 700 nm (for visible transitions) and up to 1700 nm for NIR.

      • Scan Speed: 60-240 nm/min.[16]

      • Slit Width: 1-2 nm.[16]

      • Path Length: 10 mm quartz cuvette.[1]

Fluorescence Spectroscopy
  • Instrumentation: Use a spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp or laser) and a sensitive detector for the NIR region (e.g., InGaAs detector).[17]

  • Measurement:

    • Record the emission spectrum by exciting at a wavelength corresponding to a strong absorption band of Er³⁺ (e.g., ~379 nm or ~521 nm).

    • The most prominent emission is typically observed in the NIR region around 1540 nm (⁴I₁₃/₂ → ⁴I₁₅/₂ transition).

    • For time-resolved measurements (to determine luminescence lifetimes), a pulsed laser source and a time-correlated single-photon counting (TCSPC) system or a suitable NIR detector with a lock-in amplifier are required.[17][18]

Spectroscopic Data and Analysis

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of Er³⁺ in a given medium.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis prep_stock Prepare ErCl₃ Stock Solution prep_work Create Working Samples (Varying [Cl⁻]) prep_stock->prep_work prep_media Prepare Chloride Media Solutions prep_media->prep_work abs_spec Acquire UV-Vis-NIR Absorption Spectra prep_work->abs_spec fluo_spec Acquire Fluorescence (Emission & Excitation) Spectra prep_work->fluo_spec calc_p Calculate Oscillator Strengths (P) abs_spec->calc_p speciation Speciation Analysis (Formation Constants) abs_spec->speciation Analyze intensity changes with [Cl⁻] calc_rad Calculate Radiative Properties (A, τᵣ, βᵣ) fluo_spec->calc_rad Compare with experimental lifetime judd_ofelt Apply Judd-Ofelt Theory calc_p->judd_ofelt judd_ofelt->calc_rad

Caption: Experimental workflow for spectroscopic analysis of Er³⁺.

Judd-Ofelt Analysis Pathway

This diagram outlines the logical steps involved in applying the Judd-Ofelt theory to derive radiative properties from an experimental absorption spectrum.

Judd_Ofelt_Pathway A Experimental Absorption Spectrum B Identify & Integrate Absorption Bands A->B C Calculate Experimental Oscillator Strengths (Pexp) B->C D Least-Squares Fit (Pexp vs. Uλ) C->D E Determine Judd-Ofelt Intensity Parameters (Ω₂, Ω₄, Ω₆) D->E F Calculate Radiative Properties E->F G Transition Probabilities (A) F->G H Radiative Lifetimes (τᵣ) F->H I Branching Ratios (βᵣ) F->I

Caption: Logical pathway of Judd-Ofelt analysis.

Quantitative Spectroscopic Data

The following tables summarize key quantitative data for Er³⁺ in chloride media, compiled from various studies.

Table 1: Molar Absorbance and Formation Constants of Er³⁺-Chloride Complexes. [4]

Temperature (°C)SpeciesMolar Absorbance (ε) at ~379 nm (L mol⁻¹ cm⁻¹)log β₁ (Er³⁺ + Cl⁻ ⇌ ErCl²⁺)log β₂ (Er³⁺ + 2Cl⁻ ⇌ ErCl₂⁺)
26Er³⁺ (aq)~3.5--
100Er³⁺ (aq)~4.00.88 ± 0.11-
150Er³⁺ (aq)~4.51.59 ± 0.12-
200Er³⁺ (aq)~5.02.34 ± 0.112.95 ± 0.34
250Er³⁺ (aq)~5.53.09 ± 0.144.12 ± 0.12

Data adapted from a spectrophotometric study at elevated temperatures and 100 bars of pressure.[4]

Table 2: Judd-Ofelt Parameters for Er³⁺ in a Chloride-Containing Medium. [10]

Host MediumΩ₂ (×10⁻²⁰ cm²)Ω₄ (×10⁻²⁰ cm²)Ω₆ (×10⁻²⁰ cm²)
ErCl₃-doped carboxy methyl cellulose film5.351.050.81

Note: Judd-Ofelt parameters are highly dependent on the host matrix. The values presented are for a specific solid film system containing chloride but may differ from those in aqueous solution.

Table 3: Key Spectroscopic Transitions of Er³⁺.

Transition (from ⁴I₁₅/₂)Approximate Wavelength (nm)Type
→ ⁴I₁₃/₂~1540Emission (NIR)
→ ⁴I₁₁/₂~980Absorption
→ ⁴I₉/₂~805Absorption
→ ⁴F₉/₂~650Absorption
→ ²H₁₁/₂~521Absorption (Hypersensitive)
→ ⁴S₃/₂~542Absorption
→ ⁴F₇/₂~488Absorption
→ ⁴G₁₁/₂~379Absorption (Hypersensitive)

Conclusion

The spectroscopic analysis of Erbium(III) in chloride media is a multifaceted approach that combines experimental measurements with robust theoretical modeling. UV-Vis-NIR absorption and fluorescence spectroscopy are primary techniques for characterizing the system. The sensitivity of hypersensitive transitions and the quantitative framework provided by Judd-Ofelt theory allow for a detailed investigation of Er³⁺ speciation, coordination chemistry, and radiative properties. The data and protocols presented in this guide offer a foundational resource for researchers working with erbium and other lanthanides, enabling deeper insights into their behavior in complex chemical environments.

References

Erbium(III) Chloride: A Technical Guide to Chemical Compatibility for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Erbium(III) chloride (ErCl₃), a lanthanide salt, is increasingly utilized in various scientific and industrial applications, including as a catalyst in organic synthesis, a component in specialty optical fibers, and in the preparation of erbium metal.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of its chemical compatibility is paramount to ensure experimental integrity, safety, and the longevity of laboratory equipment. This in-depth technical guide provides a comprehensive overview of the chemical compatibility of this compound, presenting available quantitative and qualitative data in a structured format, detailing relevant experimental protocols, and visualizing key processes.

Physicochemical Properties

A foundational aspect of chemical compatibility is understanding the intrinsic properties of this compound. It is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[2][3] Therefore, proper storage in a dry, inert environment is crucial to prevent the formation of hydrates, which can alter its reactivity and physical characteristics. The anhydrous form typically appears as a violet or pink crystalline powder or beads, while the hexahydrate is pink.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValue (Anhydrous)Value (Hexahydrate)References
Molecular Formula ErCl₃ErCl₃·6H₂O[1]
Molar Mass 273.62 g/mol 381.71 g/mol [1]
Appearance Violet/pink hygroscopic monoclinic crystalsPink hygroscopic crystals[1]
Density 4.1 g/cm³Not available[1]
Melting Point 776 °C (1429 °F)Decomposes[1]
Boiling Point 1500 °C (2732 °F)Not applicable[1]
Hygroscopicity Highly hygroscopicHighly hygroscopic[2][3]

Solubility Data

The solubility of this compound is a critical parameter when considering its use in solution-based applications. It is highly soluble in water and strong mineral acids.[3][4] Its solubility in organic solvents is more limited.

Table 2: Solubility of this compound

SolventSolubilityTemperature (°C)References
Water SolubleAmbient[3][4]
Strong Mineral Acids SolubleAmbient[3][4]
Methanol (MeOH) Slightly solubleAmbient[3]
Tetrahydrofuran (THF) Slightly solubleAmbient[3]
Ethanol 3.41 mol/kg (as tetrasolvate)25[5]
Acetone Data not available-

Chemical Reactivity and Incompatibilities

This compound is stable under recommended storage conditions, which include keeping it in a tightly sealed container in a cool, dry place.[6] However, it exhibits reactivity with certain classes of chemicals.

Incompatible Materials:

  • Strong Oxidizing Agents: Contact with strong oxidants can lead to vigorous reactions and should be avoided.[6][7]

  • Strong Acids: While soluble in strong mineral acids, prolonged contact or heating can lead to the release of toxic hydrogen chloride gas.[6]

  • Moisture/Water: Due to its hygroscopic nature, it readily absorbs water, which can alter its chemical properties and reactivity.[6]

Reactions with Halogens:

This compound can react with more reactive halogens. For example, fluorine can displace chlorine to form erbium(III) fluoride. The reaction with bromine is less vigorous, and it does not typically react with chlorine under normal conditions.[8]

Compatibility with Materials of Construction

Table 3: General Compatibility of Materials with this compound Solutions

MaterialCompatibility RatingNotesReferences
Metals
Stainless Steel (304, 316)Fair to GoodAqueous chloride solutions can cause pitting corrosion, especially at elevated temperatures and low pH.General chemical resistance knowledge
AluminumPoorProne to corrosion by chloride ions, especially in acidic solutions.General chemical resistance knowledge
CopperFairMay exhibit some corrosion, particularly in acidic solutions.General chemical resistance knowledge
Plastics
Polypropylene (PP)Good to ExcellentGenerally resistant to inorganic salts. Not compatible with strong oxidizing agents.[7][9]
Polyethylene (PE)Good to ExcellentGenerally resistant to inorganic salts.[9]
Polyvinyl Chloride (PVC)GoodGenerally resistant to salt solutions. Not recommended for use with aromatic or chlorinated hydrocarbons, esters, or ketones.[10][11]
Polytetrafluoroethylene (PTFE)ExcellentHighly resistant to a wide range of chemicals.General chemical resistance knowledge

Note: The compatibility ratings are general guidelines. It is strongly recommended to perform specific compatibility testing for critical applications, especially under the actual operating conditions (temperature, concentration, pressure).

Experimental Protocols

Protocol for Determining Chemical Compatibility of a Material with this compound Solution

This protocol is a generalized procedure based on ASTM D543 for evaluating the resistance of plastics to chemical reagents and can be adapted for other materials.[6]

Objective: To determine the effect of an this compound solution on the physical and chemical properties of a specific material.

Materials:

  • Test specimens of the material (e.g., tensile bars, coupons of known dimensions and weight).

  • This compound.

  • Solvent (e.g., deionized water) to prepare the test solution.

  • Inert, sealable containers.

  • Analytical balance.

  • Calipers or other dimensional measurement tools.

  • Mechanical testing equipment (e.g., tensile tester).

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.

Procedure:

  • Specimen Preparation:

    • Clean and dry a set of test specimens.

    • Accurately measure and record the initial weight and dimensions of each specimen.

  • Solution Preparation:

    • Prepare a solution of this compound at the desired concentration in the chosen solvent.

  • Exposure:

    • Immerse the test specimens completely in the this compound solution within the sealable containers.

    • For control purposes, immerse a separate set of specimens in the pure solvent.

    • Seal the containers to prevent evaporation.

    • Store the containers at the desired test temperature for a specified duration (e.g., 24 hours, 7 days, 30 days).

  • Post-Exposure Analysis:

    • Carefully remove the specimens from the solutions.

    • Rinse the specimens with pure solvent to remove any residual this compound solution and then dry them thoroughly.

    • Visually inspect the specimens for any changes in appearance, such as discoloration, swelling, cracking, or crazing.

    • Measure and record the final weight and dimensions of the specimens.

    • Perform mechanical testing (e.g., tensile strength, elongation) on the exposed and control specimens.

  • Data Evaluation:

    • Calculate the percentage change in weight and dimensions.

    • Compare the mechanical properties of the exposed specimens to the control specimens to determine any degradation in performance.

Protocol for this compound Catalyzed Acylation of Benzyl Alcohol

This compound is an effective Lewis acid catalyst for the acylation of alcohols.[12][13] The following is a representative protocol.

Objective: To synthesize benzyl acetate via the acylation of benzyl alcohol using this compound as a catalyst.

Materials:

  • This compound (anhydrous).

  • Benzyl alcohol.

  • Acetyl chloride or acetic anhydride.

  • Anhydrous dichloromethane (DCM) as solvent.

  • Magnetic stirrer and stir bar.

  • Round-bottom flask and condenser.

  • Inert atmosphere setup (e.g., nitrogen or argon).

  • Standard workup and purification supplies (separatory funnel, sodium bicarbonate solution, brine, drying agent like anhydrous sodium sulfate, rotary evaporator, silica gel for column chromatography).

  • PPE: safety goggles, gloves, lab coat, fume hood.

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere, add anhydrous this compound (e.g., 0.1 mol%) to a round-bottom flask containing anhydrous DCM.

    • Add benzyl alcohol (1 equivalent) to the flask and stir the mixture.

  • Acylation:

    • Slowly add acetyl chloride (1.1 equivalents) or acetic anhydride (1.1 equivalents) to the stirring solution at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the product with DCM.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography to obtain pure benzyl acetate.

Visualizations

Lewis Acid-Catalyzed Acylation of an Alcohol

The following diagram illustrates the general mechanism for the acylation of an alcohol with an acyl chloride, catalyzed by a Lewis acid such as this compound.

Lewis_Acid_Acylation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products AcylChloride R'-COCl (Acyl Chloride) ActivatedComplex [R'-C=O---Cl---ErCl₃]⁺ AcylChloride->ActivatedComplex + ErCl₃ AcylChloride->ActivatedComplex Alcohol R-OH (Alcohol) Catalyst ErCl₃ (Lewis Acid Catalyst) AcyliumIon R'-C≡O⁺ (Acylium Ion) ActivatedComplex->AcyliumIon - [ErCl₄]⁻ ActivatedComplex->AcyliumIon OxoniumIon [R-O(H)-C(O)R']⁺ AcyliumIon->OxoniumIon + R-OH AcyliumIon->OxoniumIon Ester R-O-C(O)R' (Ester) OxoniumIon->Ester - H⁺ OxoniumIon->Ester Chemical_Compatibility_Workflow cluster_analysis Analysis Steps start Start: Define Test Parameters (Material, ErCl₃ Concentration, Temp, Duration) prep_specimens Prepare & Pre-characterize Specimens (Weigh, Measure Dimensions) start->prep_specimens prep_solutions Prepare ErCl₃ Test Solution & Control Solvent prep_specimens->prep_solutions exposure Immerse Specimens in Solutions (Test & Control) prep_solutions->exposure post_exposure Remove, Clean & Dry Specimens exposure->post_exposure analysis Post-Exposure Analysis post_exposure->analysis visual Visual Inspection (Color, Swelling, Cracking) analysis->visual physical Physical Measurements (% Weight/Dimension Change) analysis->physical mechanical Mechanical Testing (Tensile Strength, Elongation) analysis->mechanical evaluation Evaluate Compatibility (Compare Test to Control Data) visual->evaluation physical->evaluation mechanical->evaluation end End: Compatibility Report evaluation->end

References

Methodological & Application

Erbium(III) Chloride in Friedel-Crafts Reactions: An Overview of Available Research

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals interested in leveraging lanthanide catalysts for Friedel-Crafts alkylation and acylation reactions will find that the focus of existing literature lies predominantly with erbium trifluoromethanesulfonate (Er(OTf)₃). This related erbium salt has been reported as an effective catalyst, especially in microwave-assisted Friedel-Crafts acylations.

The underlying principle of using a Lewis acid like Erbium(III) chloride in Friedel-Crafts reactions is to activate the acylating or alkylating agent, thereby facilitating electrophilic aromatic substitution. The erbium ion (Er³⁺) can coordinate with a halogen on the electrophile, increasing its reactivity towards the aromatic ring.

General Reaction Pathway

The conceptual pathway for an this compound-catalyzed Friedel-Crafts acylation is depicted below. It is important to note that this is a generalized mechanism, as specific experimental validation for ErCl₃ is lacking.

Friedel_Crafts_Acylation AcylChloride Acyl Chloride (R-COCl) Complex Activated Complex [R-CO]⁺[ErCl₄]⁻ AcylChloride->Complex Coordination ErCl3 This compound (ErCl₃) ErCl3->Complex Intermediate Sigma Complex Complex->Intermediate Arene Aromatic Ring (Ar-H) Arene->Intermediate Nucleophilic Attack Product Aryl Ketone (Ar-CO-R) Intermediate->Product Deprotonation HCl HCl Intermediate->HCl Regenerated_ErCl3 ErCl₃ (Regenerated) Product->Regenerated_ErCl3 Catalyst Release

Caption: Generalized mechanism for a Friedel-Crafts acylation catalyzed by a Lewis acid like ErCl₃.

Experimental Workflow Concept

Based on general procedures for Lewis acid-catalyzed Friedel-Crafts reactions, a hypothetical experimental workflow for an this compound-catalyzed acylation can be conceptualized.

Experimental_Workflow Start Start Mixing Combine aromatic substrate, acylating agent, and solvent Start->Mixing Add_Catalyst Add this compound Mixing->Add_Catalyst Reaction Heat reaction mixture (Conventional or Microwave) Add_Catalyst->Reaction Quench Quench reaction (e.g., with water or dilute acid) Reaction->Quench Extraction Extract with organic solvent Quench->Extraction Purification Purify product (e.g., chromatography) Extraction->Purification Analysis Characterize product (NMR, IR, MS) Purification->Analysis End End Analysis->End

Caption: A conceptual workflow for a potential ErCl₃-catalyzed Friedel-Crafts acylation experiment.

Data and Protocols: A Research Gap

The absence of specific quantitative data—such as reaction yields, substrate scope, and optimal reaction conditions—for this compound in Friedel-Crafts reactions represents a significant gap in the current body of scientific literature. Consequently, detailed experimental protocols for key experiments cannot be provided at this time.

Researchers interested in this specific area are encouraged to consider this as a potential avenue for novel research. Initial exploratory studies could involve screening this compound as a catalyst in the acylation of activated aromatic compounds like anisole or toluene with common acylating agents such as acetic anhydride or benzoyl chloride. Such studies would be crucial in establishing the viability and potential advantages of this compound in this context.

For professionals in drug development, the exploration of novel, milder, and more selective catalysts for Friedel-Crafts reactions is of continuous interest. While this compound's potential remains underexplored, the established effectiveness of other lanthanide salts suggests that further investigation may be warranted. Until such research is published, scientists are advised to refer to protocols utilizing more established Lewis acids or the more frequently cited erbium trifluoromethanesulfonate for their synthetic needs.

Application Notes and Protocols: Erbium(III) Chloride in Nanoparticle Synthesis for Advanced Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of erbium-based nanoparticles using Erbium(III) chloride as a precursor. The protocols detailed below are intended for researchers in materials science, nanotechnology, and pharmacology, focusing on the development of nanoparticles for bioimaging, drug delivery, and photodynamic therapy.

Introduction to Erbium-Based Nanoparticles

Erbium-doped nanoparticles, particularly upconversion nanoparticles (UCNPs), have garnered significant attention in the biomedical field. These nanoparticles possess the unique ability to convert near-infrared (NIR) light into visible or ultraviolet light, a property that makes them ideal for various applications. NIR light can penetrate biological tissues more deeply and with less scattering than visible or UV light, enabling non-invasive imaging and therapy of deep-seated tumors. This compound (ErCl₃) is a common and effective precursor for introducing erbium ions into a host nanoparticle matrix.

The applications of these nanoparticles are diverse and include:

  • Bioimaging: The upconversion properties of erbium-doped nanoparticles allow for high-contrast imaging of cells and tissues with minimal autofluorescence from biological samples.[1][2][3]

  • Drug Delivery: The nanoparticle surface can be functionalized to carry and deliver therapeutic agents, such as chemotherapy drugs, to specific targets within the body.[4][5][6][7]

  • Photodynamic Therapy (PDT): Upon NIR excitation, the nanoparticles can activate photosensitizers to generate reactive oxygen species (ROS), which can induce localized cell death, offering a targeted cancer therapy approach.[8][9][10][11]

Nanoparticle Synthesis Protocols Using this compound

Several methods are employed for the synthesis of erbium-doped nanoparticles. The choice of method influences the size, shape, crystallinity, and luminescent properties of the resulting nanoparticles. Here, we detail three common synthesis protocols.

Hydrothermal Synthesis of NaYF₄:Yb,Er Nanoparticles

This method involves a chemical reaction in an aqueous solution at elevated temperature and pressure.

Protocol:

  • Precursor Solution Preparation:

    • In a 100 mL flask, dissolve 1.56 mmol of YCl₃·6H₂O, 0.4 mmol of YbCl₃·6H₂O, and 0.04 mmol of ErCl₃·6H₂O in 40 mL of deionized water.

    • Add 1.0 g of polyethyleneimine (PEI), 0.5 g of NH₄F, and 0.2 g of hydroxyethyl cellulose to the solution.

    • Stir the mixture until a homogeneous, viscous semifluid is obtained.

  • pH Adjustment:

    • Adjust the pH of the solution to 6.5–7.0 using a 6 M HCl solution.

  • Hydrothermal Reaction:

    • Transfer the mixture into a 50 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to 180°C for 12 hours.

  • Purification:

    • After the reaction, allow the autoclave to cool to room temperature.

    • Collect the precipitate by centrifugation at 8000 rpm for 10 minutes.

    • Wash the product with ethanol and deionized water three times to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the final product in a vacuum oven at 60°C for 12 hours.

Thermal Decomposition Synthesis of NaYF₄:Yb,Er Nanoparticles

This method involves the decomposition of organometallic precursors at high temperatures in a high-boiling point organic solvent.

Protocol:

  • Precursor-Oleate Complex Formation:

    • In a three-neck flask, mix 1 mmol of a rare-earth oxide (a mixture of Y₂O₃, Yb₂O₃, and Er₂O₃ in the desired molar ratio) with 10 mL of oleic acid and 15 mL of 1-octadecene.

    • Heat the mixture to 160°C under argon flow with vigorous stirring for 30 minutes to form the rare-earth oleate complexes and obtain a clear solution.

    • Cool the solution to 50°C.

  • Nanoparticle Formation:

    • Add a methanol solution (10 mL) containing NaOH (2.5 mmol) and NH₄F (4 mmol) to the flask.

    • Stir the mixture at 50°C for 30 minutes.

    • Heat the solution to 100°C and maintain for 30 minutes to remove the methanol.

    • Under argon protection, heat the solution to 300°C and maintain for 1 hour.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Add 20 mL of ethanol to precipitate the nanoparticles.

    • Collect the nanoparticles by centrifugation at 6000 rpm for 10 minutes.

    • Wash the nanoparticles with ethanol and cyclohexane several times.

  • Storage:

    • Disperse the final oleate-capped nanoparticles in a nonpolar organic solvent like cyclohexane.

Co-precipitation Synthesis of Erbium-Doped ZnO Nanoparticles

This wet chemical method involves the simultaneous precipitation of the host and dopant ions from a solution.

Protocol:

  • Precursor Solution Preparation:

    • Prepare aqueous solutions of zinc chloride (ZnCl₂) and this compound (ErCl₃) with the desired molar ratio (e.g., for 2 mol% Er doping, use a 98:2 molar ratio of Zn:Er).

  • Precipitation:

    • Slowly add a precipitating agent, such as a sodium hydroxide (NaOH) solution, to the precursor solution under constant stirring. This will lead to the formation of a precipitate of zinc hydroxide and erbium hydroxide.

  • Aging and Washing:

    • Age the precipitate in the mother liquor for a few hours to allow for crystal growth and homogenization.

    • Separate the precipitate by centrifugation or filtration and wash it multiple times with deionized water and ethanol to remove any remaining ions.

  • Calcination:

    • Dry the washed precipitate in an oven at a low temperature (e.g., 80°C).

    • Calcine the dried powder at a higher temperature (e.g., 500°C) for a few hours to convert the hydroxides into the corresponding oxides, resulting in Er-doped ZnO nanoparticles.

Data Presentation: Physicochemical Properties of Synthesized Nanoparticles

The following tables summarize typical quantitative data for erbium-doped nanoparticles synthesized by the described methods.

Table 1: Hydrothermal Synthesis of NaYF₄:Yb,Er Nanoparticles

ParameterValueReference
Average Size26.75 ± 1.54 nm[4]
Zeta Potential+35 mV (PEI coated)[12]
Excitation Wavelength980 nm[12]
Emission Wavelengths540 nm (Green), 660 nm (Red)[12]

Table 2: Thermal Decomposition Synthesis of NaYF₄:Yb,Er Nanoparticles

ParameterValueReference
Average Size~20 nm[13]
Crystal PhaseHexagonal[13]
DispersibilityStable in nonpolar organic solvents[14]
Excitation Wavelength977 nm[15]
Emission WavelengthsGreen/Red[15]

Table 3: Drug Loading and Biocompatibility of Erbium-Doped Nanoparticles

Nanoparticle SystemDrugLoading CapacityBiocompatibilityReference
PEI-coated UCNPsDoxorubicin54.56%>90% cell viability on L929 and NIH/3T3 cells[4]
UCNPs@SiO₂-NH₂@FA/PEG/TCPPTCPP-Well-dispersed and stable in aqueous phase[16]
Er₂O₃-NPs--IC₅₀ of 3.20 µg/ml on U937 lymphoma cells[17]

Experimental Workflows and Signaling Pathways

Experimental Workflow for Nanoparticle Synthesis and Drug Loading

The following diagram illustrates a typical workflow from nanoparticle synthesis to their application in drug delivery.

G cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_drug_loading Drug Loading cluster_application In Vitro / In Vivo Application s1 Precursor Selection (e.g., ErCl₃, YCl₃, YbCl₃) s2 Synthesis Method (Hydrothermal, Thermal Decomposition, Co-precipitation) s1->s2 s3 Purification and Characterization (TEM, XRD, DLS) s2->s3 f1 Ligand Exchange/Coating (e.g., PEG, PEI) s3->f1 f2 Attachment of Targeting Moiety (e.g., Folic Acid, Antibodies) f1->f2 d1 Drug Incubation (e.g., Doxorubicin) f2->d1 d2 Purification and Quantification (UV-Vis, HPLC) d1->d2 a1 Cellular Uptake Studies d2->a1 a2 Bioimaging a1->a2 a3 Drug Release and Efficacy a1->a3 a4 Photodynamic Therapy a1->a4

Caption: General workflow for synthesis and application of Erbium-based nanoparticles.

Signaling Pathway for UCNP-Mediated Photodynamic Therapy

The diagram below illustrates the molecular mechanism of apoptosis induced by Erbium-doped upconversion nanoparticles in photodynamic therapy.

G cluster_pdt UCNP-Mediated Photodynamic Therapy cluster_apoptosis Mitochondrial Apoptosis Pathway nir NIR Light (980 nm) ucnp UCNP-Photosensitizer (e.g., UCNP-Ce6) nir->ucnp Excitation vis Visible Light Emission ucnp->vis Upconversion ros Reactive Oxygen Species (ROS) Burst vis->ros Photosensitizer Activation bax Bax Translocation to Mitochondria ros->bax mp Mitochondrial Membrane Potential Depolarization bax->mp cytc Cytochrome c Release mp->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Signaling pathway of UCNP-mediated PDT-induced apoptosis.

Applications in Drug Development

Targeted Drug Delivery

The surface of erbium-doped nanoparticles can be modified with targeting ligands such as antibodies or folic acid to enhance their accumulation in specific tissues, like tumors.[16] This targeted approach increases the local concentration of the therapeutic agent, thereby improving efficacy and reducing systemic side effects. For instance, doxorubicin, a potent anticancer drug, has been successfully loaded onto UCNPs.[4][5]

Photodynamic Therapy

PDT is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate cytotoxic ROS. UCNPs are particularly advantageous for PDT as they can be excited by NIR light, which has a greater tissue penetration depth than the visible light typically used to activate photosensitizers.[8][12] When UCNPs loaded with a photosensitizer (e.g., Chlorin e6) are irradiated with NIR light, they emit visible light that activates the photosensitizer, leading to ROS production and subsequent cell death through apoptosis.[8][10] Studies have shown that this process can trigger the mitochondrial apoptosis pathway, involving the translocation of Bax, release of cytochrome c, and activation of caspases.[8][9][10][18][11]

Theranostics

The combination of therapeutic and diagnostic capabilities in a single platform is known as theranostics. Erbium-doped nanoparticles are excellent candidates for theranostic applications. Their luminescent properties allow for real-time imaging to track their biodistribution and accumulation at the target site, while their drug-carrying capacity enables simultaneous therapy. This allows for monitoring the therapeutic response and adjusting treatment strategies accordingly.

Conclusion

This compound is a versatile precursor for the synthesis of multifunctional nanoparticles with significant potential in drug development. The protocols and data presented here provide a foundation for researchers to explore and optimize the synthesis and application of these advanced nanomaterials. Further research into surface modification techniques, drug loading efficiencies for a wider range of therapeutics, and a deeper understanding of the in vivo behavior and long-term biocompatibility will be crucial for the successful clinical translation of these promising technologies.[17][19][20]

References

Application Notes and Protocols for the Fabrication of Erbium(III) Chloride Doped Fiber Amplifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the fabrication processes for erbium-doped fiber amplifiers (EDFAs), with a specific focus on methods utilizing Erbium(III) chloride (ErCl₃) as the erbium precursor. The protocols described herein are based on the widely adopted Modified Chemical Vapor Deposition (MCVD) technique coupled with the solution doping method.

Introduction

Erbium-doped fiber amplifiers are critical components in modern optical communication systems, enabling the amplification of light signals in the 1.55 µm wavelength region with high gain, low noise, and broad bandwidth. The fabrication of high-performance EDFAs requires precise control over the glass composition and the incorporation of erbium ions into the fiber core. The MCVD process, combined with solution doping, offers a versatile and widely used method for producing high-quality erbium-doped optical fibers. This technique allows for the incorporation of high concentrations of erbium ions while mitigating clustering effects through the use of co-dopants like aluminum.

Fabrication Methodology: Modified Chemical Vapor Deposition (MCVD) with Solution Doping

The MCVD process is a cornerstone technique for fabricating optical fiber preforms. When combined with solution doping, it allows for the precise introduction of rare-earth ions, such as erbium, into the silica glass matrix. The overall workflow can be visualized as follows:

FabricationWorkflow cluster_Preform_Fabrication Preform Fabrication (MCVD Lathe) cluster_Solution_Doping Solution Doping cluster_Preform_Finalization Preform Finalization (MCVD Lathe) cluster_Fiber_Drawing Fiber Drawing Tube_Prep Substrate Tube Preparation Clad_Depo Cladding Layer Deposition Tube_Prep->Clad_Depo Core_Soot_Depo Porous Core Soot Deposition Clad_Depo->Core_Soot_Depo Tube_Removal Tube Removal from Lathe Core_Soot_Depo->Tube_Removal Soaking Soaking in ErCl3 Solution Tube_Removal->Soaking Draining Draining Excess Solution Soaking->Draining Drying Drying of Porous Layer Draining->Drying Tube_Reinstallation Tube Reinstallation Drying->Tube_Reinstallation Sintering Sintering of Doped Soot Tube_Reinstallation->Sintering Collapsing Preform Collapsing Sintering->Collapsing Preform_to_Tower Preform Mounting Collapsing->Preform_to_Tower Drawing Fiber Drawing Preform_to_Tower->Drawing Coating Polymer Coating Drawing->Coating Spooling Fiber Spooling Coating->Spooling

Figure 1: Overall workflow for Erbium-doped fiber fabrication.
Experimental Protocols

The following protocols detail the key stages of the fabrication process.

Protocol 1: Preform Fabrication - MCVD Stage

  • Substrate Tube Preparation: A high-purity silica tube (e.g., Heraeus F300) is mounted on a glass-working lathe. The tube is cleaned by heating to approximately 1000 °C while flowing a mixture of oxygen and chlorine gas through it to remove any surface contaminants and hydroxyl (OH-) groups.

  • Cladding Layer Deposition: Gaseous precursors, typically silicon tetrachloride (SiCl₄) and germanium tetrachloride (GeCl₄) for refractive index control, are introduced into the rotating tube along with oxygen. A traversing hydrogen-oxygen burner heats the outside of the tube to temperatures in the range of 1600-1900 °C. This initiates a chemical reaction, forming silica (SiO₂) and germania (GeO₂) soot particles that deposit on the inner wall of the tube and are subsequently sintered into a solid glass layer. Multiple passes of the burner are made to build up the desired cladding thickness.

  • Porous Core Layer Deposition: To create a host for the erbium ions, a porous (un-sintered) layer of silica-germania soot is deposited at a lower temperature, typically around 1250-1300 °C.[1] The porosity of this layer is critical for the subsequent solution doping step.[2]

  • Tube Removal: The tube with the deposited porous core layer is then removed from the MCVD lathe for the solution doping process.[2]

Protocol 2: Solution Doping

  • Solution Preparation: An aqueous or alcoholic solution of this compound (ErCl₃) is prepared. To prevent clustering of erbium ions, a co-dopant such as aluminum chloride (AlCl₃) is often added to the solution.[3][4] The concentration of the solution will determine the final erbium concentration in the fiber core.

  • Soaking: The porous core layer inside the silica tube is soaked in the prepared ErCl₃ solution for a specific duration, which can range from a few minutes to several hours.[1][3] The soaking time is a critical parameter that influences the amount of erbium incorporated into the soot layer.[5]

  • Draining and Drying: The excess solution is drained from the tube, and the tube is then dried to remove the solvent.[2] This is often done at a moderate temperature of around 100 °C.[3]

Protocol 3: Preform Consolidation and Collapse

  • Re-installation and Sintering: The doped tube is remounted on the lathe. The porous, doped soot layer is sintered into a solid glass layer by heating it to a high temperature (e.g., >1500 °C) in a controlled atmosphere of oxygen and chlorine to remove any remaining hydroxyl groups.[3]

  • Preform Collapse: The temperature is further increased to over 2000 °C to soften the silica tube, which is then collapsed under surface tension and controlled pressure to form a solid rod known as a preform.[6] This preform contains the erbium-doped core and the surrounding cladding layers.

Protocol 4: Fiber Drawing

  • Preform Preparation and Mounting: The fabricated preform is transferred to a fiber drawing tower.[7] The preform is vertically mounted and the bottom tip is heated in a high-temperature furnace (typically around 1850 °C).[8]

  • Fiber Drawing: A molten gob of glass falls from the preform tip, and this is then pulled into a thin fiber. The fiber diameter is precisely controlled by the drawing speed and the preform feed rate.[7]

  • Coating and Spooling: As the fiber is drawn, it is passed through a coating applicator where a protective polymer coating is applied. The coated fiber is then wound onto a spool.[7]

Data Presentation: Typical Fabrication Parameters and Fiber Characteristics

The following tables summarize key quantitative data associated with the fabrication of erbium-doped fibers using the MCVD and solution doping techniques.

Table 1: Preform Fabrication and Solution Doping Parameters

ParameterTypical Value/RangeReference
MCVD Process
Cladding Deposition Temperature1600 - 1900 °C[6]
Porous Soot Deposition Temperature1250 - 1300 °C[1]
Preform Collapse Temperature> 2000 °C[6]
Solution Doping
Erbium PrecursorThis compound (ErCl₃)[3]
Co-dopant PrecursorAluminum chloride (AlCl₃)[3][4]
SolventDe-ionized water or alcohol[3]
ErCl₃ Solution Concentration0.01 M (example)[1]
AlCl₃ Solution Concentration0.1 M - 0.6 M (example)[1]
Soaking Time2 - 24 hours[3]
Soaking TemperatureRoom temperature to -20 °C[4]
Drying Temperature~100 °C[3]

Table 2: Typical Erbium-Doped Fiber Characteristics

ParameterTypical Value/RangeReference
Geometrical Properties
Core Diameter4 - 9 µm[9]
Cladding Diameter125 µm[9]
Coating Diameter250 µm[9]
Numerical Aperture (NA)~0.28[10]
Optical and Amplification Properties
Erbium Concentration< 1000 ppm to several wt.%[3]
Pump Wavelengths980 nm or 1480 nm[11][12]
Signal Wavelength Range (C-band)1530 - 1565 nm[13][14]
Signal Wavelength Range (L-band)1565 - 1625 nm[13]
GainUp to 30 dB[11]
Metastable Lifetime~10 ms[3]

Alternative and Advanced Fabrication Techniques

While MCVD with solution doping is a prevalent method, other techniques are also employed for fabricating erbium-doped fibers.

  • Vapor Phase Chelate Delivery: This method introduces rare-earth ions in the vapor phase during the MCVD process using organometallic precursors (chelates).[2][15] This allows for in-situ doping and can provide excellent control over the dopant distribution.[2]

  • Rod-in-Tube Method: A pre-doped glass rod containing erbium is inserted into a silica tube, which is then collapsed and drawn into a fiber.[3] This method is suitable for achieving high erbium concentrations.

  • Nanoparticle Doping: This approach involves incorporating rare-earth doped nanoparticles into the fiber preform during the MCVD process.[16][17] This can lead to improved erbium homogeneity and reduced clustering effects.[17]

  • Atomic Layer Deposition (ALD): ALD can be used to coat the porous soot layer with highly uniform films of erbium and co-dopant oxides before sintering.[18]

Characterization of Erbium-Doped Fibers

After fabrication, the fibers are extensively characterized to determine their properties. Key characterization techniques include:

  • Refractive Index Profiling: Measures the refractive index distribution across the fiber core and cladding.[3]

  • Absorption and Emission Spectroscopy: Determines the absorption and fluorescence spectra of the erbium ions in the glass host.[3][19]

  • Gain and Noise Figure Measurement: Quantifies the amplification performance of the fiber.[3][19]

  • Metastable Lifetime Measurement: Measures the lifetime of the excited state of the erbium ions, which is crucial for amplifier efficiency.[3]

Conclusion

The fabrication of this compound doped fiber amplifiers via the MCVD and solution doping technique is a well-established and versatile process. By carefully controlling the deposition parameters, solution concentrations, and processing temperatures, it is possible to produce high-performance erbium-doped fibers tailored for a wide range of applications in optical communications and beyond. The ongoing development of advanced doping techniques continues to push the boundaries of EDFA performance, enabling higher power, broader bandwidth, and greater efficiency.

References

Application Notes and Protocols: Erbium(III) Chloride Catalyzed Acylation of Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of hydroxyl groups via acylation is a fundamental and frequently employed transformation in organic synthesis, crucial for the preparation of pharmaceuticals, natural products, and advanced materials. While numerous methods exist for alcohol acylation, many rely on stoichiometric activating agents, hazardous reagents, or expensive catalysts, creating a demand for milder, more efficient, and environmentally benign alternatives. Erbium(III) chloride (ErCl₃), a water-tolerant Lewis acid, has emerged as a highly effective and recyclable catalyst for the acylation of a diverse range of alcohols and phenols.[1][2] Its catalytic activity, operational simplicity, and compatibility with various functional groups make it an attractive choice for modern organic synthesis.

This document provides a detailed protocol for the this compound catalyzed acylation of alcohols using acetic anhydride as the acylating agent. The procedure is applicable to primary, secondary, and tertiary alcohols, as well as phenols, demonstrating the broad scope of this catalytic system.

Reaction Principle

This compound acts as a Lewis acid, activating the carbonyl group of the acylating agent (e.g., acetic anhydride), thereby increasing its electrophilicity. The alcohol's nucleophilic hydroxyl group then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., acetate) yields the desired ester and regenerates the catalyst for further cycles. The general reaction scheme is depicted below:

G cluster_0 Reactants cluster_1 Catalyst cluster_2 Products Alcohol R-OH (Alcohol) Ester R-OCOR' (Ester) Alcohol->Ester Anhydride (R'CO)₂O (Acid Anhydride) Anhydride->Ester Catalyst ErCl₃ Catalyst->Anhydride activates Byproduct R'COOH (Carboxylic Acid)

Figure 1: General scheme for the this compound catalyzed acylation of an alcohol.

Experimental Protocols

Materials and Equipment
  • Catalyst: Anhydrous this compound (ErCl₃)

  • Substrates: A variety of primary, secondary, and tertiary alcohols, or phenols

  • Acylating Agent: Acetic anhydride (Ac₂O) or other acid anhydrides

  • Solvent (optional, for work-up): Diethyl ether or ethyl acetate

  • Reagents (for work-up): Saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, heating mantle or oil bath, condenser (optional), separatory funnel, rotary evaporator, and standard laboratory glassware.

General Procedure for Acetylation of Alcohols

A simple and efficient experimental procedure involves the solvent-free acylation of the alcohol with acetic anhydride in the presence of a catalytic amount of dried this compound.[2]

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the alcohol (1.0 mmol) and acetic anhydride (1.5 - 2.0 mmol).

  • Add anhydrous this compound (0.05 mmol, 5 mol%).

  • Stir the reaction mixture at 50 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude ester.

  • If necessary, the product can be further purified by column chromatography on silica gel.

The workflow for the experimental procedure is outlined below:

G A 1. Reactant Addition (Alcohol, Acetic Anhydride) B 2. Catalyst Addition (5 mol% ErCl₃) A->B C 3. Reaction (Stir at 50 °C) B->C D 4. Work-up (Extraction and Washing) C->D E 5. Isolation (Drying and Evaporation) D->E F 6. Purification (Optional) (Column Chromatography) E->F G Product (Acylated Alcohol) F->G

Figure 2: Experimental workflow for ErCl₃ catalyzed acylation of alcohols.

Substrate Scope and Performance Data

This compound demonstrates high catalytic activity for the acetylation of a wide range of hydroxyl-containing compounds. Primary, secondary, and even sterically hindered tertiary alcohols undergo smooth acylation to provide the corresponding acetates in excellent yields.[2] Phenols are also efficiently acetylated under these conditions.

The following tables summarize the representative results for the acetylation of various alcohols and phenols using 5 mol% of this compound with acetic anhydride at 50 °C under solvent-free conditions.

Table 1: Acetylation of Primary Alcohols

EntrySubstrateTime (h)Yield (%)
1Benzyl alcohol0.598
21-Octanol1.097
3Cinnamyl alcohol0.596
4Geraniol1.595

Table 2: Acetylation of Secondary Alcohols

EntrySubstrateTime (h)Yield (%)
11-Phenylethanol1.098
2Cyclohexanol1.597
3Menthol2.096
4Borneol2.595

Table 3: Acetylation of Tertiary Alcohols and Phenols

EntrySubstrateTime (h)Yield (%)
1tert-Butanol3.094
2Linalool2.595
3Phenol0.598
42-Naphthol0.597

Advantages of the this compound Catalyzed Protocol

  • High Efficiency: The protocol provides excellent to near-quantitative yields for a wide variety of substrates.

  • Broad Substrate Scope: It is effective for primary, secondary, and tertiary alcohols, as well as phenols.

  • Mild Reaction Conditions: The reaction proceeds under relatively low temperatures (50 °C) and neutral conditions.

  • Operational Simplicity: The solvent-free conditions and straightforward work-up procedure make this method highly practical.

  • Catalyst Recyclability: this compound can be recovered and reused without a significant loss of catalytic activity.[2]

Conclusion

The use of this compound as a catalyst for the acylation of alcohols offers a powerful, efficient, and environmentally conscious alternative to traditional methods. The protocol is characterized by its simplicity, mild reaction conditions, and broad applicability, making it a valuable tool for synthetic chemists in both academic and industrial research, particularly in the field of drug development where efficient and clean synthetic methodologies are of paramount importance.

References

Erbium(III) Chloride in Upconversion Nanoparticle (UCNP) Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of upconversion nanoparticles (UCNPs) utilizing erbium(III) chloride. Erbium serves as a critical activator ion in the upconversion process, enabling the conversion of near-infrared (NIR) radiation to visible light, a property highly valuable in various biomedical applications, including bioimaging, sensing, and drug delivery.[1][2][3][4][5]

Introduction to Erbium-Doped Upconversion Nanoparticles

Upconversion is a non-linear optical process where lower-energy light, typically in the NIR spectrum, is converted to higher-energy visible or ultraviolet light through sequential absorption of multiple photons.[1][3][6] In the context of nanoparticles, this is most efficiently achieved by co-doping a host material with a sensitizer and an activator. A common and highly efficient pairing is ytterbium (Yb³⁺) as the sensitizer and erbium (Er³⁺) as the activator, frequently incorporated into a sodium yttrium fluoride (NaYF₄) host matrix.[1][7]

The Yb³⁺ ion has a large absorption cross-section in the NIR region (around 980 nm) and efficiently transfers the absorbed energy to a nearby Er³⁺ ion.[8][9] The Er³⁺ ion, with its ladder-like energy levels, can then undergo successive energy transfers, leading to emissions in the green (around 540 nm) and red (around 660 nm) regions of the visible spectrum.[7][8] This anti-Stokes emission is advantageous for biological applications due to reduced autofluorescence from tissues, deeper light penetration, and minimal photodamage.[2][10]

Synthesis Methodologies

Several methods have been developed for the synthesis of high-quality, monodisperse UCNPs. The most common approaches include thermal decomposition, hydrothermal/solvothermal synthesis, and co-precipitation.[11]

  • Thermal Decomposition: This method typically yields high-quality, monodisperse nanocrystals with excellent control over size and shape.[11] It involves the decomposition of organometallic precursors in high-boiling point organic solvents.[12]

  • Hydrothermal/Solvothermal Synthesis: These techniques are conducted in aqueous or non-aqueous solvents under high pressure and moderate temperatures. They are advantageous for producing water-soluble and biocompatible UCNPs.[11][13]

  • Co-precipitation: This is a relatively simple and convenient method, though it can sometimes result in particle aggregation.[7][11]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the synthesis of NaYF₄:Yb,Er UCNPs using different methods.

Table 1: Precursor Molar Ratios for NaYF₄:Yb,Er Synthesis

Host Precursor (YCl₃)Sensitizer Precursor (YbCl₃)Activator Precursor (ErCl₃)Fluoride Source (e.g., NH₄F)Sodium Source (e.g., NaOH)Reference
0.78 mmol0.20 mmol0.02 mmol4.0 mmol2.5 mmol[14]
1.56 mmol0.40 mmol0.04 mmol0.5 g0.5 g[13]
78%20%2%--[15]

Table 2: Typical Reaction Conditions for UCNP Synthesis

Synthesis MethodSolvent SystemTemperature (°C)DurationTypical Particle SizeReference
Thermal DecompositionOleic Acid, 1-Octadecene31090 min~10 nm[1]
HydrothermalWater, Ethanol, Oleic Acid1507 h-
SolvothermalWater, Ethanol, Oleic Acid1507 h-[11]
Thermal DecompositionTrioctylphosphine oxide (TOPO)--~10 nm[1]
HydrothermalWater, Ethylene Glycol1804 h60 ± 5 nm[15]

Experimental Protocols

Protocol 1: Thermal Decomposition Synthesis of NaYF₄:Yb,Er UCNPs

This protocol is adapted from a common thermal decomposition method.[14]

Materials:

  • Yttrium(III) chloride hexahydrate (YCl₃·6H₂O)

  • Yttthis compound hexahydrate (YbCl₃·6H₂O)

  • This compound hexahydrate (ErCl₃·6H₂O)

  • Oleic acid (OA)

  • 1-Octadecene (ODE)

  • Ammonium fluoride (NH₄F)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Ethanol

  • Cyclohexane

Procedure:

  • In a three-neck flask, combine 0.78 mmol of YCl₃·6H₂O, 0.20 mmol of YbCl₃·6H₂O, and 0.02 mmol of ErCl₃·6H₂O with 6 mL of oleic acid and 15 mL of 1-octadecene.

  • Heat the mixture to 160 °C under an argon atmosphere with continuous stirring for 30 minutes to form a clear, homogeneous solution.

  • Cool the solution to approximately 50 °C.

  • Add a methanol solution (5 mL) containing 4.0 mmol of NH₄F and 2.5 mmol of NaOH.

  • Stir the mixture for 30 minutes at 50 °C.

  • Heat the solution to 80 °C and maintain for 20 minutes to remove the methanol.

  • Under argon flow, rapidly heat the solution to 310 °C and maintain for 90 minutes.

  • Cool the reaction mixture to room temperature.

  • Precipitate the UCNPs by adding 20 mL of ethanol and centrifuge to collect the nanoparticles.

  • Wash the nanoparticles with a mixture of cyclohexane and ethanol (1:1 v/v) three times.

  • Dry the final product under vacuum.

Protocol 2: Hydrothermal Synthesis of NaYF₄:Yb,Er UCNPs

This protocol is based on a one-step hydrothermal method.[13]

Materials:

  • Yttrium(III) chloride heptahydrate (YCl₃·7H₂O)

  • Yttthis compound hexahydrate (YbCl₃·6H₂O)

  • This compound hexahydrate (ErCl₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • Ammonium fluoride (NH₄F)

  • Polyethylene imine (PEI, MW = 20,000)

  • Hydroxyethyl cellulose

  • Deionized water

  • Hydrochloric acid (HCl, 6 M)

Procedure:

  • In the inner tank of a polytetrafluoroethylene reactor, add 0.5 g NaOH, 1.56 mmol YCl₃·7H₂O, 0.4 mmol YbCl₃·6H₂O, 0.04 mmol ErCl₃·6H₂O, 1.0 g PEI, 0.5 g NH₄F, 0.2 g hydroxyethyl cellulose, and 40 mL deionized water.

  • Stir the mixture until a viscous, semi-fluid is formed.

  • Adjust the pH to 6.5-7.0 using 6 M HCl.

  • Seal the reactor in a stainless-steel shell and heat to 150°C for 7 hours.[11][13]

  • After the reaction, allow the reactor to cool to room temperature naturally.

  • Collect the product by centrifugation, wash with ethanol and deionized water several times.

  • Dry the resulting UCNPs at 60 °C.[11]

Visualizations

Upconversion Signaling Pathway

The following diagram illustrates the energy transfer upconversion (ETU) process in Yb³⁺/Er³⁺ co-doped nanoparticles.

UpconversionMechanism cluster_Yb Yb³⁺ (Sensitizer) cluster_Er Er³⁺ (Activator) Yb_ground ²F₇/₂ Yb_excited ²F₅/₂ Yb_ground->Yb_excited Excitation ET1 Energy Transfer 1 ET2 Energy Transfer 2 Er_ground ⁴I₁₅/₂ Er_intermediate1 ⁴I₁₁/₂ Er_ground->Er_intermediate1 ETU Er_intermediate2 ⁴F₇/₂ Er_intermediate1->Er_intermediate2 ETU NonRad_Decay2 Non-radiative Decay NonRad_Decay1 Non-radiative Decay Er_green ²H₁₁/₂, ⁴S₃/₂ Green_Emission Green Emission (~540 nm) Er_red ⁴F₉/₂ Red_Emission Red Emission (~660 nm) NIR_absorption 980 nm Photon Absorption NonRad_Decay1->Er_green NonRad_Decay2->Er_red Green_Emission->Er_ground Red_Emission->Er_ground

Caption: Energy transfer upconversion (ETU) in Yb³⁺/Er³⁺ co-doped UCNPs.

Experimental Workflow: Thermal Decomposition

The diagram below outlines the key steps in the thermal decomposition synthesis of UCNPs.

ThermalDecompositionWorkflow start Start precursors Mix RE-Chlorides, Oleic Acid, & 1-Octadecene start->precursors heating1 Heat to 160°C (30 min, Ar) precursors->heating1 cooling1 Cool to 50°C heating1->cooling1 addition Add Methanolic NH₄F & NaOH cooling1->addition stirring Stir at 50°C (30 min) addition->stirring heating2 Heat to 80°C (20 min) stirring->heating2 heating3 Heat to 310°C (90 min, Ar) heating2->heating3 cooling2 Cool to Room Temp. heating3->cooling2 precipitation Precipitate with Ethanol cooling2->precipitation washing Wash with Cyclohexane/Ethanol precipitation->washing drying Vacuum Dry washing->drying end End drying->end

References

Application Note & Protocol: Chemical Vapor Deposition of Erbium Oxide Thin Films Using Erbium (III) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the experimental setup and procedure for the chemical vapor deposition (CVD) of high-purity erbium oxide (Er₂O₃) thin films using anhydrous erbium (III) chloride (ErCl₃) as the precursor. This method is crucial for applications requiring precise control over film thickness and purity, such as in the fabrication of optical amplifiers, high-k dielectric layers in semiconductors, and specialized coatings in biomedical devices.

Introduction

Erbium oxide (Er₂O₃) is a rare-earth oxide with significant technological importance due to its unique optical and electrical properties. It serves as a key material in various advanced applications, including as a dopant in fiber optic amplifiers, a high-k gate dielectric in CMOS devices, and as a component in anti-reflection coatings.[1] Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality, uniform thin films of such materials.[2][3]

This protocol details the use of erbium (III) chloride (ErCl₃), a violet solid, as a precursor for the CVD of Er₂O₃.[4] While organometallic precursors are commonly used, ErCl₃ offers an alternative route that can be advantageous under specific experimental conditions. The reaction typically involves the hydrolysis of the vaporized ErCl₃ at elevated temperatures to form erbium oxide on a substrate.

Experimental Setup

A typical horizontal hot-wall CVD reactor is proposed for this process. The system consists of a precursor delivery system, a reaction chamber (furnace), a substrate holder, a vacuum system, and an exhaust gas treatment system.

Key Components:

  • Precursor Delivery System: Anhydrous ErCl₃ powder is placed in a heated bubbler or sublimator. An inert carrier gas (e.g., Argon or Nitrogen) is used to transport the vaporized precursor to the reaction chamber. Mass flow controllers (MFCs) are essential for precise control of the carrier gas and reactant gas flow rates.

  • Reaction Chamber: A quartz tube housed within a multi-zone horizontal tube furnace. The multi-zone furnace allows for precise temperature control over the precursor, reaction, and substrate zones.

  • Substrate Holder: A graphite or quartz susceptor to hold the substrate material (e.g., silicon, sapphire, quartz) and ensure uniform heating.[2][3]

  • Reactant Gas Inlet: An inlet for the oxidizing agent, typically water vapor (H₂O) or oxygen (O₂), introduced into the reaction chamber downstream from the precursor inlet.

  • Vacuum System: A rotary vane pump and a turbomolecular pump to achieve the required base pressure and to control the process pressure within the chamber.

  • Exhaust System: A cold trap and a scrubbing system to safely handle unreacted precursors and reaction byproducts.

Experimental Protocols

3.1. Substrate Preparation

  • Clean the selected substrate (e.g., Si (100) wafer) using a standard cleaning procedure (e.g., RCA clean for silicon) to remove organic and inorganic contaminants.

  • Dry the substrate thoroughly with a nitrogen gun and immediately load it into the reaction chamber to minimize re-contamination.

3.2. Deposition Procedure

  • System Purge: Evacuate the reaction chamber to a base pressure of approximately 10⁻⁶ Torr and then purge with high-purity argon or nitrogen to remove residual air and moisture. Repeat this cycle three times.

  • Heating:

    • Heat the substrate to the desired deposition temperature (see Table 1 for typical ranges).

    • Heat the precursor sublimator to the desired temperature to achieve sufficient vapor pressure of ErCl₃.

    • Maintain the gas lines at a temperature at least 20-30°C higher than the precursor sublimator to prevent condensation.

  • Precursor and Reactant Introduction:

    • Introduce the carrier gas (e.g., Argon) through the ErCl₃ sublimator at a controlled flow rate.

    • Simultaneously, introduce the oxidizing agent (e.g., water vapor carried by argon or dry oxygen) into the reaction chamber through a separate inlet.

  • Deposition: Maintain the process parameters (substrate temperature, precursor temperature, gas flow rates, and chamber pressure) for the desired deposition time to achieve the target film thickness.

  • Cool Down and System Venting:

    • After the deposition is complete, stop the flow of the precursor and reactant gases.

    • Cool down the reaction chamber to room temperature under a continuous flow of inert gas.

    • Once at room temperature, vent the chamber to atmospheric pressure with the inert gas and carefully remove the coated substrate.

Data Presentation: Process Parameters

The following table summarizes the typical process parameters for the CVD of erbium oxide. It is important to note that optimal conditions can vary depending on the specific reactor configuration and desired film properties. The parameters for ErCl₃ are inferred based on its physical properties and general CVD principles, while comparative data from other erbium precursors are provided for context.

ParameterErCl₃ (Inferred)Er(tmhd)₃[2][3]Er(IBPM)₃[5]
Precursor Temperature 700 - 800 °C210 °CNot Specified
Substrate Temperature 500 - 900 °C~850 °C500 °C
Carrier Gas Argon (Ar)Nitrogen (N₂)Not Specified
Reactant Gas H₂O or O₂O₂Not Specified
Chamber Pressure 1 - 20 mbar~13 mbarNot Specified
Substrate Material Si, Sapphire, Quartz, YSZSi, Sapphire, Quartz, YSZSUS316

Note: The melting point of ErCl₃ is 776°C and the boiling point is 1500°C.[4] The precursor temperature for CVD should be sufficiently high to generate adequate vapor pressure.

Visualizations

Experimental Workflow Diagram

CVD_Workflow Workflow for CVD of Erbium Oxide cluster_prep Preparation cluster_process CVD Process cluster_post Post-Deposition Substrate_Cleaning Substrate Cleaning Load_Substrate Load Substrate into Chamber Substrate_Cleaning->Load_Substrate Pump_Purge Pump Down & Purge System Load_Substrate->Pump_Purge Heating Heat Substrate & Precursor Pump_Purge->Heating Gas_Flow Introduce Carrier & Reactant Gases Heating->Gas_Flow Deposition Film Deposition Gas_Flow->Deposition Cool_Down Cool Down System Deposition->Cool_Down Venting Vent Chamber Cool_Down->Venting Unload_Sample Unload Coated Substrate Venting->Unload_Sample

Caption: A flowchart illustrating the key stages of the erbium oxide CVD process.

Logical Relationship of CVD Parameters

CVD_Parameters Key Parameter Relationships in CVD cluster_inputs Input Parameters cluster_outputs Output Film Properties Precursor_Temp Precursor Temperature Growth_Rate Growth Rate Precursor_Temp->Growth_Rate Substrate_Temp Substrate Temperature Substrate_Temp->Growth_Rate Crystallinity Crystallinity Substrate_Temp->Crystallinity Morphology Surface Morphology Substrate_Temp->Morphology Gas_Flows Gas Flow Rates Gas_Flows->Growth_Rate Film_Purity Film Purity Gas_Flows->Film_Purity Pressure Chamber Pressure Pressure->Growth_Rate Pressure->Morphology

Caption: A diagram showing the influence of input parameters on film properties.

References

Erbium(III) Chloride in the Vanguard of Metal-Organic Frameworks for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Erbium(III) chloride is emerging as a critical precursor in the synthesis of innovative metal-organic frameworks (MOFs), offering unique luminescent properties and potential for targeted drug delivery systems. These Er-based MOFs are gaining attention from researchers, scientists, and drug development professionals for their potential to create highly tunable and efficient therapeutic platforms.

Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the metal precursor is crucial in defining the physicochemical properties of the resulting MOF. This compound, as a source of the lanthanide ion Er³⁺, imparts characteristic upconversion luminescence to the MOF structure, enabling potential applications in bioimaging and as a trackable drug delivery vehicle. While specific studies focusing on this compound are nascent, protocols using other erbium salts like Erbium(III) nitrate provide a clear pathway for synthesis and application.[1]

The primary application of these luminescent MOFs in the biomedical field lies in their potential as carriers for therapeutic agents.[2][3][4][5][6][7][8][9][10] The porous nature of MOFs allows for high drug loading capacities, and the tunable framework can be engineered for controlled and stimulus-responsive drug release.[4][11][12][13][14][15][16] This is particularly relevant in cancer therapy, where targeted delivery and release can enhance therapeutic efficacy while minimizing systemic side effects.[12][17]

Application Notes

Erbium-based MOFs synthesized from Erbium(III) precursors are particularly suited for applications requiring simultaneous imaging and therapy (theranostics). The inherent luminescence of the Erbium(III) ion allows for the tracking of the MOF nanoparticles within biological systems.[1][18] When loaded with an anticancer drug, these MOFs can be visualized as they accumulate at a tumor site, and the subsequent drug release can be monitored.

The biocompatibility of MOFs is a critical consideration for any in vivo application.[19][20][21][22] The choice of both the metal ion and the organic linker plays a significant role in the overall toxicity profile. While extensive data on Erbium-based MOFs is still being gathered, the general approach involves selecting low-toxicity metal ions and biocompatible organic linkers.[20] Post-synthesis modifications can also be employed to enhance biocompatibility.

The drug loading and release kinetics are key performance indicators for any drug delivery system. MOFs, in general, have demonstrated high drug loading capacities due to their large surface areas and pore volumes.[5][6][7][13][23] For instance, iron-based MIL-100 MOFs have shown a doxorubicin loading efficiency of up to 9.1 wt%.[8] The release of the drug can be triggered by various stimuli such as pH, temperature, or specific ions, allowing for targeted release in the tumor microenvironment which is often slightly acidic.[11][15]

Quantitative Data Summary

The following table summarizes representative quantitative data for various MOFs used in drug delivery. It is important to note that this data is for a range of MOFs and not exclusively for those derived from this compound, for which specific drug delivery data is not yet widely available. This table serves to provide a comparative overview of the potential performance of Erbium-based MOFs.

MOF TypeDrugDrug Loading CapacityRelease ConditionsReference
Fe-MIL-100Doxorubicin9.1 wt%pH 7.4[8]
Cr-MIL-101Ibuprofen1.4 g/g-[5]
Zn-MOF5-Fluorouracil0.5 g/g-[8]
Zr-UiO-66Doxorubicin450 mg/g-[13]
Fe-MIL-53Oridonin56.25% (w/w)Sustained release over 7 days[4]

Experimental Protocols

I. Synthesis of an Erbium-Based Metal-Organic Framework (Er-MOF)

This protocol is adapted from the synthesis of an Er-MOF using Erbium(III) nitrate as a precursor and serves as a representative method.[1]

Materials:

  • Erbium(III) salt (e.g., this compound or nitrate)

  • Organic Linker (e.g., biphenyl-2,5,2′,5′-tetracarboxylic acid - H₄bptc)

  • Modulator (e.g., 1,4-dicarboxybenzene - H₂BDC)

  • Solvent (e.g., a mixture of deionized water and methanol)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a typical synthesis, dissolve the Erbium(III) salt (e.g., 0.050 mmol) in the solvent mixture (e.g., 6 mL of H₂O/CH₃OH, v/v = 5:1).

  • Add the organic linker (e.g., 0.030 mmol of H₄bptc) and the modulator (e.g., 0.0015 mmol of H₂BDC) to the solution.

  • Stir the mixture until a homogeneous suspension is formed.

  • Transfer the mixture to a 10 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 150 °C) for a designated period (e.g., 72 hours).

  • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting crystals by filtration or centrifugation.

  • Wash the collected crystals with fresh solvent (e.g., methanol and water) to remove any unreacted precursors.

  • Dry the final product in an oven at a suitable temperature (e.g., 60 °C) overnight.

MOF_Synthesis_Workflow cluster_synthesis MOF Synthesis start Start dissolve Dissolve Er(III) Salt, Linker, and Modulator in Solvent start->dissolve 1. mix Stir to Homogenize dissolve->mix 2. react Solvothermal Reaction in Autoclave mix->react 3. cool Cool to Room Temperature react->cool 4. collect Collect Crystals cool->collect 5. wash Wash with Solvent collect->wash 6. dry Dry the Er-MOF Product wash->dry 7. end_synthesis Er-MOF Ready dry->end_synthesis

Fig. 1: Experimental workflow for the solvothermal synthesis of an Erbium-based MOF.
II. Drug Loading into Er-MOF

This protocol describes a general impregnation method for loading a therapeutic drug into the porous structure of the synthesized Er-MOF.[11]

Materials:

  • Synthesized and activated Er-MOF

  • Therapeutic drug (e.g., Doxorubicin)

  • Suitable solvent (e.g., deionized water or ethanol)

Procedure:

  • Activate the synthesized Er-MOF by heating under vacuum to remove any guest solvent molecules from the pores.

  • Prepare a solution of the therapeutic drug in a suitable solvent at a known concentration.

  • Disperse a known amount of the activated Er-MOF in the drug solution.

  • Stir the suspension at room temperature for an extended period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the pores of the MOF.

  • After the loading period, collect the drug-loaded Er-MOF by centrifugation.

  • Wash the collected material with fresh solvent to remove any drug molecules adsorbed on the external surface.

  • Dry the drug-loaded Er-MOF under vacuum.

  • Determine the drug loading capacity by analyzing the supernatant using UV-Vis spectroscopy or HPLC to measure the amount of unloaded drug.

Drug_Loading_Workflow cluster_loading Drug Loading start_loading Start activate Activate Er-MOF start_loading->activate disperse Disperse Er-MOF in Drug Solution activate->disperse prepare_drug Prepare Drug Solution prepare_drug->disperse stir Stir for 24-48h disperse->stir collect_loaded Collect Drug-Loaded MOF stir->collect_loaded wash_loaded Wash to Remove Surface Drug collect_loaded->wash_loaded analyze Analyze Supernatant for Loading Capacity collect_loaded->analyze dry_loaded Dry Drug-Loaded MOF wash_loaded->dry_loaded end_loading Drug-Loaded Er-MOF dry_loaded->end_loading Drug_Release_Workflow cluster_release In Vitro Drug Release start_release Start disperse_loaded Disperse Drug-Loaded MOF in PBS start_release->disperse_loaded incubate Incubate at 37°C disperse_loaded->incubate sample Withdraw Aliquots at Time Intervals incubate->sample t = 0, 1, 2, 4... hr replace Replace with Fresh PBS sample->replace analyze_release Analyze Drug Concentration sample->analyze_release plot Plot Release Profile analyze_release->plot end_release Drug Release Profile Obtained plot->end_release

References

Application of Erbium(III) Chloride in Bioimaging Probes: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Erbium(III) chloride (ErCl₃) is a key precursor in the synthesis of advanced bioimaging probes, particularly lanthanide-doped upconversion nanoparticles (UCNPs). These nanoparticles possess unique optical properties, including the ability to convert near-infrared (NIR) excitation light into visible emissions. This anti-Stokes emission mechanism is highly advantageous for bioimaging as it minimizes autofluorescence from biological tissues, allows for deeper tissue penetration, and reduces photodamage to living organisms.[1][2][3][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound-based nanoprobes for bioimaging.

Core Concepts and Applications

Erbium(III) ions, when co-doped with sensitizer ions like Ytterbium(III) (Yb³⁺) into a host matrix such as NaYF₄, can efficiently absorb 980 nm NIR light and emit light in the visible green (~540 nm) and red (~660 nm) regions.[5][6] This upconversion process makes these nanoparticles excellent candidates for a variety of bioimaging applications, including:

  • In Vitro Cellular Imaging: High-contrast imaging of cells with low background noise.[1][7]

  • In Vivo Animal Imaging: Deep-tissue imaging in small animals for disease diagnosis and tracking therapeutic responses.[8][9][10]

  • Multimodal Imaging: UCNPs can be combined with other imaging modalities like magnetic resonance imaging (MRI) or computed tomography (CT) for more comprehensive diagnostic information.[2][10]

Data Presentation: Properties of Erbium-Doped Nanoparticles

The following tables summarize key quantitative data for Erbium-doped upconversion nanoparticles from various studies, providing a comparative overview of their properties.

Nanoparticle Composition Synthesis Method Average Size (nm) Excitation λ (nm) Emission λ (nm) Quantum Yield (%) Reference
NaYF₄:Yb,ErThermal Decomposition23 ± 1980540, 660Not Reported[11]
NaYF₄:Yb,Er/NaYF₄:LuThermal Decomposition~25978540, 660~9[3]
BaF₂:Yb,ErBridgman-StockbargerSingle Crystal976525, 545, 65510.0[12]
NaGdF₄:Yb,Er,FeHydrothermal25-30980540, 660Not Reported[13]
NaMnF₃:Yb,Er@NaMnF₃:YbThermal DecompositionNot Reported980~660 (Pure Red)Not Reported[4]
Sr₀.₄₆Ba₀.₅₀Yb₀.₀₂Er₀.₀₂F₂.₀₄Not SpecifiedNot ReportedNot Reported525, 545, 660~14[14]
Nanoparticle Composition Cell Line Assay Concentration (µg/mL) Cell Viability (%) Reference
NaYF₄:Yb/Er@NaLuF₄:Yb-OAOHeLaMTT100> 95[7]
NaYF₄:Yb/Er@NaLuF₄:Yb-PEIHeLaMTT100~70[7]
NaMnF₃:Yb/Er@NaMnF₃:Yb/NdHeLaNot SpecifiedNot SpecifiedGood Biocompatibility[4]
NaYF₄:Yb,Er,Ce@SiO₂-OAlgHeLaCCK-815Not Specified[15]

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and application of this compound-based bioimaging probes.

Protocol 1: Synthesis of NaYF₄:Yb,Er Upconversion Nanoparticles

This protocol is based on a widely used thermal decomposition method.[11][16]

Materials:

  • Yttrium(III) chloride (YCl₃)

  • Yttthis compound (YbCl₃)

  • This compound (ErCl₃)[12]

  • Oleic acid

  • 1-Octadecene

  • Sodium hydroxide (NaOH)

  • Ammonium fluoride (NH₄F)

  • Methanol

  • Ethanol

  • Cyclohexane

Procedure:

  • In a 100 mL three-neck flask, combine YCl₃ (0.78 mmol), YbCl₃ (0.20 mmol), and ErCl₃ (0.02 mmol) with oleic acid (6 mL) and 1-octadecene (15 mL).

  • Heat the mixture to 160 °C under argon flow with constant stirring for 30 minutes to form the lanthanide-oleate precursors and remove water.

  • Cool the solution to room temperature.

  • Prepare a methanol solution (10 mL) containing NaOH (2.5 mmol) and NH₄F (4 mmol).

  • Slowly inject the methanol solution into the flask and stir for 30 minutes.

  • Heat the mixture to 100 °C for 30 minutes to evaporate the methanol.

  • Under argon protection, raise the temperature to 300 °C and maintain for 1 hour.

  • Cool the reaction to room temperature.

  • Precipitate the nanoparticles by adding ethanol (20 mL) and centrifuge at 8000 rpm for 10 minutes.

  • Wash the nanoparticle pellet with ethanol and cyclohexane several times.

  • Disperse the final product in a nonpolar solvent like cyclohexane for storage.

Protocol 2: Surface Modification for Biocompatibility (Silica Coating)

This protocol describes a reverse microemulsion method for silica coating.

Materials:

  • NaYF₄:Yb,Er nanoparticles dispersed in cyclohexane

  • Igepal CO-520 (or Triton X-100)

  • Cyclohexane

  • Ammonium hydroxide (NH₄OH, 28-30%)

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol

Procedure:

  • In a 250 mL flask, mix cyclohexane (50 mL) and Igepal CO-520 (5 mL).

  • Add the nanoparticle solution (1 mL, ~10 mg/mL in cyclohexane) to the mixture and sonicate for 15 minutes to form a clear microemulsion.

  • Add ammonium hydroxide (400 µL) and stir for 20 minutes.

  • Add TEOS (300 µL) and allow the reaction to proceed for 48 hours with continuous stirring.

  • Break the microemulsion by adding ethanol (50 mL) and collect the silica-coated nanoparticles by centrifugation (8000 rpm, 15 minutes).

  • Wash the nanoparticles with ethanol and water multiple times.

  • Disperse the final water-soluble nanoparticles in phosphate-buffered saline (PBS) for biological applications.

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the steps for evaluating the cytotoxicity of the nanoparticles using the MTT assay.[6][17][18]

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Silica-coated NaYF₄:Yb,Er nanoparticles in PBS

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Remove the medium and replace it with fresh medium containing various concentrations of the silica-coated nanoparticles (e.g., 0, 10, 25, 50, 100, 200 µg/mL).

  • Incubate the cells for another 24 hours.

  • Remove the nanoparticle-containing medium and wash the cells with PBS.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control cells.

Protocol 4: In Vivo Bioimaging in a Mouse Model

This protocol provides a general workflow for in vivo imaging using the synthesized nanoprobes.[8][9][15]

Materials:

  • Balb/c mice (or other appropriate strain)

  • Silica-coated NaYF₄:Yb,Er nanoparticles in sterile PBS (e.g., 10 mg/mL)

  • In vivo imaging system equipped with a 980 nm laser and appropriate emission filters

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Acquire a pre-injection (background) image of the mouse.

  • Inject the nanoparticle solution (e.g., 100 µL) intravenously via the tail vein.

  • Acquire images at different time points post-injection (e.g., 1, 4, 8, 24 hours) to monitor the biodistribution of the nanoparticles.

  • Maintain the mouse under anesthesia during the imaging process.

  • Analyze the images to quantify the fluorescence intensity in different organs or regions of interest.

Mandatory Visualizations

The following diagrams illustrate key processes involved in the application of this compound-based bioimaging probes.

Synthesis_Workflow cluster_0 Precursor Preparation cluster_1 Nanoparticle Formation cluster_2 Surface Modification ErCl3 ErCl3 Lanthanide Oleates Lanthanide Oleates ErCl3->Lanthanide Oleates YbCl3 YbCl3 YbCl3->Lanthanide Oleates YCl3 YCl3 YCl3->Lanthanide Oleates Oleic Acid Oleic Acid Oleic Acid->Lanthanide Oleates 1-Octadecene 1-Octadecene 1-Octadecene->Lanthanide Oleates High Temp Reaction High Temperature Reaction (300°C) Lanthanide Oleates->High Temp Reaction NaOH/NH4F in Methanol NaOH/NH4F in Methanol NaOH/NH4F in Methanol->High Temp Reaction Hydrophobic UCNPs Hydrophobic NaYF4:Yb,Er UCNPs High Temp Reaction->Hydrophobic UCNPs Silica Coating Silica Coating (Reverse Microemulsion) Hydrophobic UCNPs->Silica Coating Hydrophilic UCNPs Hydrophilic UCNPs Silica Coating->Hydrophilic UCNPs

Caption: Workflow for the synthesis and surface modification of NaYF₄:Yb,Er UCNPs.

Upconversion_Mechanism cluster_Yb Yb3+ (Sensitizer) cluster_Er Er3+ (Activator) Yb_ground 2F7/2 Yb_excited 2F5/2 Yb_ground->Yb_excited GSA Yb_ground->Yb_excited GSA Er_intermediate1 4I11/2 Yb_excited->Er_intermediate1 ET1 Er_intermediate2 4F7/2 Yb_excited->Er_intermediate2 ET2 Er_ground 4I15/2 Er_emitting1 2H11/2, 4S3/2 Er_intermediate2->Er_emitting1 NR Er_emitting1->Er_ground Er_emitting2 4F9/2 Er_emitting1->Er_emitting2 NR Green_Emission ~540 nm (Green) Er_emitting2->Er_ground Red_Emission ~660 nm (Red) 980nm_1 980 nm Photon 980nm_2 980 nm Photon ET1 ET ET2 ET

Caption: Energy transfer mechanism in Yb³⁺/Er³⁺ co-doped upconversion nanoparticles.

InVivo_Workflow cluster_0 Preparation cluster_1 Injection cluster_2 Imaging cluster_3 Analysis Anesthetize Anesthetize Mouse Pre-injection Scan Acquire Background Image Anesthetize->Pre-injection Scan Injection IV Injection of UCNPs Pre-injection Scan->Injection Post-injection Scans Image at Multiple Time Points Injection->Post-injection Scans NIR_Excitation 980 nm Excitation Post-injection Scans->NIR_Excitation Data_Analysis Quantify Signal in Organs Post-injection Scans->Data_Analysis Visible_Detection Visible Emission Detection NIR_Excitation->Visible_Detection Upconversion Visible_Detection->Post-injection Scans

Caption: Experimental workflow for in vivo bioimaging using UCNPs in a mouse model.

References

Erbium(III) Chloride: A Versatile Lewis Acid Catalyst for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Erbium(III) chloride (ErCl₃) is emerging as a powerful and versatile Lewis acid catalyst in organic synthesis. Its unique properties, including its oxophilicity and tolerance to aqueous media, make it an attractive alternative to traditional Lewis acids. This document provides detailed application notes and protocols for several key organic transformations mediated by this compound, designed for researchers, scientists, and professionals in drug development.

Application Note 1: Friedel-Crafts Acylation of Aromatic Compounds

The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction used to introduce an acyl group into an aromatic ring. This compound has been shown to be an effective catalyst for this transformation, offering a milder and more selective alternative to conventional Lewis acids like aluminum chloride.[1] While specific data for this compound is not abundant in the surveyed literature, the use of other erbium salts, such as Erbium(III) trifluoromethanesulfonate, in microwave-assisted Friedel-Crafts acylations suggests the high potential of ErCl₃ in similar reactions.[2][3]

Logical Workflow for Catalysis

The catalytic cycle of a Lewis acid-mediated Friedel-Crafts acylation generally involves the activation of the acylating agent by the Lewis acid, followed by electrophilic aromatic substitution.

Friedel_Crafts_Workflow ErCl3 This compound (Catalyst) Intermediate Acylium Ion Intermediate ErCl3->Intermediate Activates AcylHalide Acyl Halide / Anhydride AcylHalide->Intermediate Forms Arene Aromatic Compound Product Acylated Arene Arene->Product Reacts with Intermediate Intermediate->Product Product->ErCl3 Regenerates Catalyst HCl HCl (Byproduct) Product->HCl

Caption: General workflow for this compound catalyzed Friedel-Crafts acylation.

Experimental Protocol (Proposed)

This protocol is adapted from procedures using other Lewis acids for the acylation of anisole with acetic anhydride.

Materials:

  • Anisole

  • Acetic anhydride

  • This compound (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and this compound (5-10 mol%).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride to the stirred suspension.

  • Add anisole dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC).

  • Upon completion, quench the reaction by slowly adding 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Data (Hypothetical)

The following table illustrates the potential substrate scope and yields for the this compound-catalyzed Friedel-Crafts acylation.

EntryAreneAcylating AgentCatalyst Loading (mol%)Time (h)Yield (%)
1AnisoleAcetic Anhydride10492
2TolueneBenzoyl Chloride10685
3NaphthaleneAcetyl Chloride15878
4VeratrolePropionyl Chloride10588

Application Note 2: One-Pot Synthesis of Dihydropyrimidinones (Biginelli Reaction)

The Biginelli reaction is a multicomponent reaction that provides efficient access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological activities. This compound can act as an effective Lewis acid catalyst for this one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea, often under solvent-free conditions.[4][5][6][7][8][9]

Signaling Pathway of the Biginelli Reaction

The reaction mechanism is believed to proceed through several key intermediates, with the Lewis acid playing a crucial role in activating the carbonyl group of the aldehyde.

Biginelli_Pathway cluster_reactants Reactants cluster_intermediates Intermediates Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium Activated by ErCl₃ Urea Urea / Thiourea Urea->Acyliminium Ketoester β-Ketoester Enolate Enolate of Ketoester Ketoester->Enolate OpenChain Open-Chain Adduct Acyliminium->OpenChain Enolate->OpenChain Product Dihydropyrimidinone OpenChain->Product Cyclization & Dehydration ErCl3 ErCl₃ ErCl3->Aldehyde

Caption: Proposed mechanism for the this compound-catalyzed Biginelli reaction.

Experimental Protocol: Solvent-Free Synthesis of DHPMs

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Urea or Thiourea

  • This compound hexahydrate (ErCl₃·6H₂O)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and this compound hexahydrate (10 mol%).

  • Heat the mixture at 80-100 °C with stirring for the appropriate time (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add cold water to the flask and stir vigorously to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.

Quantitative Data for Biginelli Reaction

The following table summarizes the results for the synthesis of various DHPMs using a lanthanide catalyst under solvent-free conditions, which is expected to be representative of an this compound-catalyzed reaction.[10]

EntryAldehyde (R)β-Ketoester (R')ProductTime (min)Yield (%)
1C₆H₅OEt4a898
24-Cl-C₆H₄OEt4b1095
34-NO₂-C₆H₄OEt4c1292
44-CH₃O-C₆H₄OEt4d1590
53-NO₂-C₆H₄OEt4e1094
6C₆H₅Me4f1096

Application Note 3: Synthesis of α-Acyloxy Amides via Passerini Reaction

The Passerini three-component reaction is a powerful tool for the synthesis of α-acyloxy amides from an aldehyde or ketone, a carboxylic acid, and an isocyanide.[11][12][13] While specific protocols for this compound catalysis are not well-documented in the reviewed literature, other Lewis acids have been shown to catalyze this reaction, suggesting that ErCl₃ could be a viable catalyst.[14] The reaction is highly atom-economical and allows for the rapid generation of molecular diversity.[3][4]

Logical Relationship in the Passerini Reaction

The reaction is believed to proceed through a concerted or stepwise mechanism involving the formation of a nitrilium intermediate.

Passerini_Reaction Reactants Aldehyde + Carboxylic Acid + Isocyanide Activation Lewis Acid (ErCl₃) Activation of Aldehyde Reactants->Activation Nucleophilic_Attack Nucleophilic attack by Isocyanide Activation->Nucleophilic_Attack Intermediate_Formation Intermediate Formation Nucleophilic_Attack->Intermediate_Formation Rearrangement Acyl Group Migration Intermediate_Formation->Rearrangement Product α-Acyloxy Amide Rearrangement->Product

References

Application Notes and Protocols: Erbium(III) Chloride in Specialty Glass Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Erbium(III) chloride (ErCl₃) and its derivatives in the manufacturing of specialty glasses. The unique optical properties of the erbium ion (Er³⁺) make it a critical dopant in various advanced glass technologies, particularly in the fields of telecommunications, laser systems, and optical materials.

Application Note 1: Erbium-Doped Fiber Amplifiers (EDFAs)

Erbium-doped glasses are fundamental to modern long-distance fiber optic communications.[1][2] Erbium-Doped Fiber Amplifiers (EDFAs) are used to amplify optical signals without the need for conversion to electrical signals and back.[1][3] The key to this technology lies in the specific energy level structure of the Er³⁺ ion, which allows for efficient amplification in the C-band and L-band (around 1550 nm), the spectral regions where telecommunication optical fibers exhibit the lowest signal loss.[4]

The amplification process involves pumping the erbium-doped fiber with a laser, typically at a wavelength of 980 nm or 1480 nm.[2][4] This excites the Er³⁺ ions to a higher energy state. When a weak optical signal at around 1550 nm passes through the fiber, it stimulates the excited erbium ions to decay back to a lower energy level, releasing photons that are identical in phase and wavelength to the incoming signal.[2][4] This results in a significant amplification of the original signal.

Co-doping with other elements, such as ytterbium (Yb³⁺), can enhance the efficiency of the pumping process.[5][6] Yb³⁺ ions have a larger absorption cross-section for the pump light and can efficiently transfer the absorbed energy to the Er³⁺ ions.[6]

Key Performance Characteristics of Erbium-Doped Glasses in EDFAs:

PropertyDescriptionTypical Values
Operating Wavelength The spectral range over which amplification occurs.1528 - 1560 nm (C-band)[3]
Gain The ratio of the output signal power to the input signal power.14.7 dB to >20 dB[3][7]
Noise Figure A measure of the degradation of the signal-to-noise ratio.5.5 dB to 7.2 dB[3][7]
Output Power The maximum power of the amplified signal.Up to 27 dBm or higher[3]
Pump Wavelength The wavelength of the laser used to excite the erbium ions.980 nm or 1480 nm[4]

Application Note 2: Solid-State Lasers and Upconversion Materials

Erbium-doped glasses are also utilized as the gain medium in solid-state lasers.[1] These lasers find applications in medicine, remote sensing, and materials processing. The specific emission wavelength of erbium ions, particularly around 1540 nm, makes these lasers "eye-safe" as this wavelength is strongly absorbed by the cornea and lens, preventing it from reaching the sensitive retina.[1][8]

Furthermore, erbium-doped materials can exhibit upconversion, a phenomenon where lower-energy (longer wavelength) photons are converted into higher-energy (shorter wavelength) photons. This property is valuable for applications such as biological imaging and solar cell technology. For instance, excitation with a near-infrared laser can lead to visible light emission.

Experimental Protocols

Two primary methods for fabricating erbium-doped specialty glasses are the melt-quenching technique and the sol-gel process.

Protocol 1: Melt-Quenching Technique

This conventional method involves melting the raw materials at high temperatures, followed by rapid cooling to form a glass.[9]

Materials:

  • High-purity oxide powders (e.g., SiO₂, B₂O₃, P₂O₅, ZnO, PbO) as glass formers and modifiers.[8][10]

  • This compound (ErCl₃) or Erbium(III) oxide (Er₂O₃) as the dopant source.[8][10]

  • Platinum or alumina crucible.

  • High-temperature furnace.

  • Brass or steel mold for casting.

  • Annealing furnace.

Procedure:

  • Batch Calculation and Mixing: Calculate the required molar percentages of the precursor materials to achieve the desired glass composition. Weigh the high-purity powders and the erbium compound accurately.[11] Thoroughly mix the powders to ensure homogeneity.[11]

  • Melting: Transfer the mixed batch into a crucible and place it in a high-temperature furnace. The melting temperature will depend on the glass composition, typically ranging from 800°C to 1250°C.[11]

  • Homogenization: Maintain the melt at the peak temperature for a sufficient duration (e.g., 30 minutes) to ensure complete melting and homogenization.[11]

  • Quenching: Pour the molten glass into a preheated mold and allow it to cool rapidly to room temperature. This rapid cooling prevents the formation of a crystalline structure.[9]

  • Annealing: Transfer the solidified glass to an annealing furnace. Heat the glass to a temperature near its glass transition temperature and then cool it down slowly to room temperature. This process relieves internal stresses that may have developed during quenching.

  • Cutting and Polishing: The annealed glass can then be cut and polished for optical characterization and use.

Protocol 2: Sol-Gel Method

The sol-gel method is a wet-chemical technique used to produce high-purity and homogeneous glasses at lower temperatures compared to melt-quenching.[12][13]

Materials:

  • Tetraethyl orthosilicate (TEOS) as a silica precursor.[14][15]

  • Ethanol as a solvent and homogenizer.[14]

  • Deionized water.

  • Acid (e.g., HCl) and base (e.g., NH₄OH) catalysts.[14]

  • This compound hexahydrate (ErCl₃·6H₂O) or Erbium(III) nitrate pentahydrate as the dopant source.[12][14]

Procedure:

  • Sol Preparation: Prepare an initial solution by mixing TEOS, ethanol, and deionized water. Add an acid catalyst (e.g., HCl) to control the hydrolysis reaction.[14]

  • Dopant Introduction: Dissolve the erbium salt in the sol under continuous stirring.[12]

  • Gelation: Adjust the pH of the sol by adding a base catalyst (e.g., NH₄OH) to promote condensation and the formation of a gel.[12]

  • Aging: Allow the gel to age for a period to strengthen the silica network.

  • Drying: Dry the gel at a controlled temperature to remove the solvent and water, resulting in a xerogel.

  • Sintering/Annealing: Heat the xerogel to a higher temperature (e.g., 500°C to 900°C) to densify it into a glass.[14] The final annealing temperature influences the optical properties of the resulting erbium-doped silica film.[14]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on erbium-doped glasses.

Table 1: Composition and Optical Properties of Erbium-Doped Glasses

Glass SystemErbium Concentration (mol%)Absorption Peaks (nm)Emission Peak (nm)Refractive IndexReference
Ge-Ga-Se0.5 - 0.75-~1538-[16]
Borophosphate (P₂O₅-B₂O₃-ZnO-PbO)0.005 - 0.025 (wt%)Multiple peaks from 300-1600-2.125 - 2.197[8]
Sodium Borate (B₂O₃-Na₂O-ZnO)0.5 - 1.5487, 750, 820, 894, 979401, 434, 481.5, 526, 556, 700-[10]
Tellurite (TeO₂-Bi₂O₃-ZnO-PbO-Na₂O)0.5 - 3.0523, 653, 799, 980-1.6 - 2.05[17]
Silica (Sol-Gel)0.2 - 6.0--~1.4[14]

Table 2: Performance of Erbium-Doped Fiber Amplifiers

ParameterValueReference
Operating Wavelength1528 - 1560 nm[3]
Gain14.7 dB[7]
Noise Figure7.2 dB[7]
Output Power≤ 27 dBm[3]
Crosstalk (Multicore EDFA)-43 dB[7]

Visualizations

experimental_workflow_melt_quenching start Start batch Batch Calculation & Mixing start->batch 1 melt Melting (800-1250°C) batch->melt 2 quench Quenching (Rapid Cooling) melt->quench 3 anneal Annealing quench->anneal 4 finish Cutting & Polishing anneal->finish 5 end End finish->end 6

Caption: Workflow for the Melt-Quenching Technique.

experimental_workflow_sol_gel start Start sol Sol Preparation (TEOS, Ethanol, Water, Acid) start->sol 1 dopant Dopant Introduction (ErCl₃·6H₂O) sol->dopant 2 gel Gelation (Base Catalyst) dopant->gel 3 age Aging gel->age 4 dry Drying (Xerogel Formation) age->dry 5 sinter Sintering/Annealing (500-900°C) dry->sinter 6 end End sinter->end 7

Caption: Workflow for the Sol-Gel Method.

edfa_signaling_pathway cluster_EDFA Erbium-Doped Fiber pump Pump Laser (980 nm or 1480 nm) er_ground Er³⁺ (Ground State) pump->er_ground Excitation er_excited Er³⁺ (Excited State) er_ground->er_excited er_excited->er_ground Photon Release output_signal Amplified Signal (~1550 nm) er_excited->output_signal input_signal Input Signal (~1550 nm) input_signal->er_excited Stimulated Emission

Caption: EDFA Signal Amplification Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Handling and Preventing Hydrolysis of Anhydrous Erbium(III) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with anhydrous Erbium(III) chloride (ErCl₃). Due to its highly hygroscopic nature, improper handling of anhydrous ErCl₃ can lead to hydrolysis, forming hydrates and ultimately erbium oxychloride (ErOCl) upon heating. This contamination can significantly impact experimental results, particularly in moisture-sensitive applications such as catalysis and materials synthesis. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure the integrity and reactivity of your anhydrous ErCl₃.

Troubleshooting Guide and FAQs

This section addresses common issues encountered when working with anhydrous this compound.

Q1: I've just received a new container of anhydrous ErCl₃. What are the critical first steps for storage?

A1: Anhydrous this compound is extremely sensitive to atmospheric moisture.[1] Upon receipt, the container should be immediately transferred into a controlled, dry environment. The ideal storage location is a glove box with an inert atmosphere (e.g., argon or nitrogen). If a glove box is unavailable, a desiccator containing a potent desiccant (e.g., phosphorus pentoxide or fresh molecular sieves) is a suitable alternative. Always ensure the container is tightly sealed before and after use.

Q2: My anhydrous ErCl₃ is violet, but I've noticed some pinkish clumps forming. What does this indicate?

A2: Anhydrous this compound is a violet solid, while its hexahydrate form (ErCl₃·6H₂O) is pink.[2][3] The presence of pink material strongly suggests that the compound has been exposed to moisture and has begun to hydrolyze. The compound's catalytic activity and overall reactivity will be compromised. For moisture-sensitive reactions, using this material is not recommended without redrying.

Q3: Can I simply heat my partially hydrolyzed (pinkish) ErCl₃ in an oven to make it anhydrous again?

A3: No, this is a common and critical mistake. Simply heating this compound hydrate or partially hydrolyzed ErCl₃ in the air or under a standard vacuum will not regenerate the anhydrous form. Instead, it will likely lead to the formation of inert erbium oxychloride (ErOCl), which is often detrimental to subsequent chemical reactions.[4] Regeneration requires specific chemical dehydration methods, as detailed in the protocols below.

Q4: My reaction requires a completely anhydrous solvent. How can I ensure my solvent is sufficiently dry?

A4: Commercially available anhydrous solvents may still contain trace amounts of water that can affect sensitive reactions.[5] It is best practice to dry and de-gas solvents in the lab. The presence of water can impede reactions, prevent them from proceeding, or cause the formation of undesirable byproducts.[5] There are several methods for drying solvents, including distillation from reactive metals or, more safely and commonly, storing them over activated molecular sieves.[6][7] The water content can be verified using techniques like Karl Fischer titration or by using commercially available water detection test strips.[5][8]

Q5: What are the essential pieces of equipment for handling anhydrous ErCl₃ outside of a glove box?

A5: To handle air- and moisture-sensitive compounds like anhydrous ErCl₃ without a glove box, a Schlenk line is essential.[9] This apparatus allows for the manipulation of substances under an inert atmosphere (nitrogen or argon).[10] Key components include a dual-manifold for vacuum and inert gas, Schlenk-type glassware with greased joints for an airtight seal, and techniques for transferring solids and liquids using cannulas or syringes under a positive pressure of inert gas.[7][9] All glassware must be rigorously dried, typically by flame-drying under vacuum or oven-drying overnight at high temperatures, and then cooled under an inert atmosphere.[11]

Data Presentation: Solvent Drying Efficiency

The choice of drying agent and contact time significantly impacts the residual water content in solvents. Below is a summary of the effectiveness of 3Å molecular sieves for drying common laboratory solvents.

SolventMolecular Sieves Loading (% m/v)Drying TimeResidual Water (ppm)
Dichloromethane (DCM)10%24 hours0.1 - 0.9
Toluene10%24 hours0.1 - 0.9
Tetrahydrofuran (THF)20%3 days~4
Acetonitrile10%24 hours0.1 - 0.9
Methanol20%5 days8 - 10
Ethanol20%5 days8 - 10
Data compiled from references[6][12]. The efficiency of drying can vary based on the initial water content of the solvent and the activation state of the molecular sieves.

Experimental Protocols

Protocol 1: General Handling of Anhydrous ErCl₃ Using a Schlenk Line

This protocol outlines the standard procedure for weighing and transferring anhydrous ErCl₃ for a reaction using inert atmosphere techniques.

Materials:

  • Anhydrous this compound (ErCl₃)

  • Oven-dried (or flame-dried under vacuum) Schlenk flask with a glass stopper or septum

  • Spatula

  • Schlenk line with vacuum and inert gas (argon or nitrogen) manifolds

  • High-vacuum grease

Procedure:

  • Prepare Glassware: Ensure all glassware is meticulously dried by placing it in an oven at >125°C overnight or by flame-drying under vacuum.[11] Allow the glassware to cool to room temperature under a positive pressure of inert gas.

  • Inert Atmosphere: Connect the Schlenk flask to the Schlenk line. Evacuate the flask by opening it to the vacuum manifold, and then refill it with inert gas. Repeat this "evacuate-refill" cycle at least three times to ensure the removal of atmospheric gases and adsorbed moisture.[10]

  • Weighing by Difference: Weigh the sealed container of anhydrous ErCl₃.

  • Transfer: Under a positive flow of inert gas (use a T-piece or a Schlenk flask sidearm to ensure a continuous outflow), quickly remove the stopper from your Schlenk flask and the cap from the ErCl₃ container. Using a clean, dry spatula, transfer the desired amount of the violet solid into the flask.

  • Reseal: Immediately reseal both the ErCl₃ container and the Schlenk flask.

  • Final Weight: Reweigh the sealed ErCl₃ container. The difference in weight corresponds to the amount of ErCl₃ transferred.

  • Reaction Setup: The Schlenk flask containing the ErCl₃ under an inert atmosphere is now ready for the addition of anhydrous solvents or other reagents via syringe or cannula.

Protocol 2: Dehydration of Partially Hydrolyzed ErCl₃ via the Ammonium Chloride Route

This method is effective for converting hydrated this compound or material that has been compromised by moisture back into its anhydrous form, preventing the formation of erbium oxychloride.[3]

Materials:

  • Hydrated or partially hydrolyzed this compound (ErCl₃·xH₂O)

  • Ammonium chloride (NH₄Cl), analytical grade

  • Mortar and pestle

  • Quartz boat

  • Tube furnace with gas flow control

  • Vacuum pump

Procedure:

  • Mixing: In a fume hood or glove box, thoroughly mix the hydrated this compound with a 5-10 fold molar excess of ammonium chloride in a mortar and pestle.

  • Furnace Setup: Place the mixture into a quartz boat and position it in the center of a tube furnace.

  • Initial Heating (Formation of the Pentachloride Salt): Begin heating the furnace under a slow flow of inert gas (argon).

    • Ramp the temperature to 250°C and hold for 1-2 hours. This step facilitates the reaction: Er₂O₃ (from any decomposition) + 10 NH₄Cl → 2 (NH₄)₂[ErCl₅] + 6 H₂O + 6 NH₃

  • Decomposition to Anhydrous ErCl₃: Increase the temperature to 350-400°C and apply a vacuum.[3] Hold under these conditions for 2-3 hours. This step decomposes the intermediate salt: (NH₄)₂[ErCl₅] → ErCl₃ + 2 NH₃ + 2 HCl

  • Cooling and Storage: Turn off the furnace and allow it to cool completely to room temperature while still under vacuum or a positive pressure of inert gas.

  • Transfer: Once cooled, the resulting anhydrous, violet ErCl₃ must be transferred immediately into an inert atmosphere glove box for storage.

Visualizations

Hydrolysis_Pathway AnhydrousErCl3 Anhydrous ErCl₃ (Violet Solid) HydratedErCl3 ErCl₃·6H₂O (Pink Solid) AnhydrousErCl3->HydratedErCl3 Hydrolysis H2O_atm H₂O (Atmospheric Moisture) H2O_atm->HydratedErCl3 ErOCl Erbium Oxychloride (ErOCl) (Inert White Solid) HydratedErCl3->ErOCl Decomposition Heat Heat (Δ) Heat->ErOCl

ErCl3_Handling_Workflow start start check_seal check_seal start->check_seal store_inert store_inert check_seal->store_inert Yes compromised compromised check_seal->compromised No use_now use_now store_inert->use_now compromised->store_inert After Regeneration (Protocol 2) weigh_inert weigh_inert use_now->weigh_inert Yes store_properly store_properly use_now->store_properly No reaction reaction weigh_inert->reaction store_properly->weigh_inert When ready

References

Technical Support Center: Optimizing Erbium(III) Chloride Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Erbium(III) chloride (ErCl₃) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions to improve yield and efficiency. This compound is a versatile Lewis acid catalyst utilized in a variety of organic transformations, including acylations, Friedel-Crafts reactions, and multicomponent reactions.[1] This guide provides practical FAQs, troubleshooting advice, detailed experimental protocols, and data-driven insights to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the difference between anhydrous and hydrated this compound, and which should I use?

A1: Anhydrous this compound (ErCl₃) is a violet solid, while the hexahydrate form (ErCl₃·6H₂O) is a pink crystalline solid.[1] For most Lewis acid-catalyzed reactions, the anhydrous form is strongly recommended . The presence of water in the hydrated form can deactivate the Lewis acid catalyst by forming hydroxides, which are catalytically inactive.[2] This leads to significantly lower reaction yields or complete reaction failure. If you are using the hydrated form, you may need to consider in-situ dehydration methods, though this can be challenging and may lead to the formation of erbium oxychloride.

Q2: My this compound catalyzed reaction is not working or giving a very low yield. What are the most common causes?

A2: Low yields in ErCl₃ catalyzed reactions can often be attributed to one or more of the following factors:

  • Moisture: this compound is highly hygroscopic. Any moisture in your glassware, solvents, or reagents will deactivate the catalyst.

  • Catalyst Loading: Insufficient catalyst loading can lead to slow or incomplete reactions. The optimal amount can vary significantly depending on the specific reaction.

  • Reaction Temperature: The temperature may be too low to overcome the activation energy, or too high, leading to side reactions and decomposition of starting materials or products.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and yield.

  • Reagent Purity: Impurities in your starting materials can interfere with the catalyst or lead to the formation of byproducts.

Q3: How should I handle and store this compound?

A3: Anhydrous this compound should be handled in an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent exposure to moisture. It should be stored in a tightly sealed container in a desiccator. The hexahydrate form is less sensitive but should still be stored in a well-sealed container in a cool, dry place.

Q4: Can this compound be recovered and reused?

A4: While there is limited specific literature on the regeneration of this compound from laboratory-scale reactions, general strategies for recovering lanthanide catalysts from industrial processes involve acid leaching followed by precipitation. For laboratory applications, recovery may involve aqueous work-up to extract the water-soluble ErCl₃, followed by evaporation and careful dehydration of the resulting solid. However, the efficiency of this process can be low, and obtaining fully active anhydrous ErCl₃ is challenging.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: I am not getting any product, or the yield is extremely low. I am using anhydrous this compound. What should I check first?

    • Answer:

      • Ensure Anhydrous Conditions: Double-check that all glassware was rigorously dried (e.g., flame-dried or oven-dried) and that all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Verify Catalyst Activity: If the catalyst has been stored for a long time or improperly, it may have been deactivated by atmospheric moisture. Try using a fresh batch of anhydrous ErCl₃.

      • Increase Catalyst Loading: The catalytic amount may be insufficient. Try incrementally increasing the catalyst loading. See the data tables below for guidance on typical loading ranges for specific reactions.

      • Optimize Temperature: Your reaction may require heating. Try running the reaction at a moderately elevated temperature (e.g., 50-80 °C) and monitor the progress by TLC or another appropriate method. Conversely, if you are running the reaction at a high temperature, try lowering it to reduce potential decomposition.

Issue 2: Formation of Multiple Products or Side Reactions

  • Question: My reaction is producing a mixture of products, including what appears to be the ortho-isomer in a Friedel-Crafts acylation. How can I improve selectivity?

    • Answer:

      • Lower the Reaction Temperature: Higher temperatures can sometimes lead to the formation of less sterically hindered isomers or other side products. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) may improve selectivity.

      • Solvent Effects: The choice of solvent can influence selectivity. Non-polar solvents often favor the formation of the para-isomer in Friedel-Crafts acylations. Consider screening different anhydrous solvents.

      • Substrate Control: In reactions like Friedel-Crafts acylation, highly activating groups on the aromatic ring can sometimes lead to polysubstitution. While acylation is generally less prone to this than alkylation, it can still occur.

Issue 3: Reaction Stalls or is Very Slow

  • Question: The reaction starts but then seems to stop before all the starting material is consumed. What could be the cause?

    • Answer:

      • Catalyst Deactivation: The catalyst may be slowly deactivated over the course of the reaction, possibly by trace amounts of moisture or impurities in the starting materials. Try adding a second portion of the catalyst midway through the reaction.

      • Product Inhibition: In some cases, the product may coordinate strongly with the Lewis acid catalyst, effectively sequestering it and preventing further reaction. Increasing the initial catalyst loading can sometimes overcome this.

      • Insufficient Mixing: If the reaction mixture is heterogeneous, ensure that it is being stirred vigorously to maximize contact between the reactants and the catalyst.

Data on Reaction Parameter Optimization

The following tables summarize quantitative data on how different parameters can affect the yield of Lewis acid-catalyzed reactions, providing a starting point for your optimization experiments.

Table 1: Effect of Catalyst Loading on Reaction Yield

Reaction TypeCatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
Biginelli ReactionGaCl₃2.5475
5.0386
7.52.592
10.02.592
Pechmann CondensationZn₀.₉₂₅Ti₀.₀₇₅O5567
10388
15388
Acylation of AnisoleHBEA Zeolite0.05 g24~30
0.07 g24~45

Data adapted from studies on various Lewis acid catalysts to illustrate the general trend of catalyst loading.[3][4][5]

Table 2: Effect of Solvent on Reaction Yield

ReactionCatalystSolventTemperature (°C)Yield (%)
Pechmann CondensationYb(OTf)₃Toluene8565
Dioxane8573
THF8585
Acetonitrile8578
None8594
Biginelli ReactionInCl₃Dichloromethane65-7075
Acetonitrile65-7082
Tetrahydrofuran (THF)65-7095

Data adapted from studies on related lanthanide and other Lewis acid catalysts to show the significant impact of solvent choice.[6][7]

Detailed Experimental Protocols

Protocol 1: this compound Catalyzed Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)

This protocol is a representative procedure for the synthesis of coumarins using a Lewis acid catalyst.

Reaction: Resorcinol + Ethyl acetoacetate → 7-Hydroxy-4-methylcoumarin

Materials:

  • Resorcinol (1 mmol)

  • Ethyl acetoacetate (1.1 mmol)

  • Anhydrous this compound (10 mol%)

  • Anhydrous toluene (optional, for solvent-based reaction)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add resorcinol (1 mmol) and anhydrous this compound (0.1 mmol).

  • Add ethyl acetoacetate (1.1 mmol) to the flask.

  • If performing the reaction under solvent-free conditions, proceed to the next step. If using a solvent, add 5 mL of anhydrous toluene.

  • Heat the reaction mixture in an oil bath at 110 °C with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Protocol 2: this compound Catalyzed Synthesis of Dihydropyrimidinones (Biginelli Reaction)

This is a general protocol for the one-pot, three-component Biginelli reaction.

Reaction: Aldehyde + β-Ketoester + Urea → Dihydropyrimidinone

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde) (1 mmol)

  • β-Ketoester (e.g., Ethyl acetoacetate) (1 mmol)

  • Urea (1.5 mmol)

  • Anhydrous this compound (10 mol%)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • In a flame-dried round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and anhydrous this compound (0.1 mmol).

  • Add anhydrous THF (5 mL) to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) with stirring.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice and stir for 5-10 minutes.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from hot ethanol to yield the pure dihydropyrimidinone.

Visual Guides: Workflows and Logical Relationships

The following diagrams illustrate key experimental and troubleshooting workflows.

Troubleshooting_Low_Yield start Low or No Yield Observed check_anhydrous Verify Anhydrous Conditions (Glassware, Solvents, Reagents) start->check_anhydrous check_catalyst Assess Catalyst Activity (Use fresh ErCl₃) check_anhydrous->check_catalyst optimize_loading Optimize Catalyst Loading (Increase incrementally) check_catalyst->optimize_loading optimize_temp Optimize Reaction Temperature (Increase or decrease) optimize_loading->optimize_temp yield_improved Yield Improved? optimize_temp->yield_improved end Problem Solved yield_improved->end Yes reassess Re-evaluate Reaction Scope (Substrate compatibility, alternative catalysts) yield_improved->reassess No

Troubleshooting workflow for low reaction yield.

Experimental_Workflow_Pechmann cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_glassware Flame-dry Glassware add_reagents Add Phenol, β-Ketoester, and Anhydrous ErCl₃ prep_glassware->add_reagents heat Heat to Target Temperature add_reagents->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Recrystallize or Column Chromatography extract->purify

References

troubleshooting Erbium(III) chloride precursor instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Erbium(III) Chloride Precursor Solutions

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting support for handling this compound (ErCl₃) solutions. Instability, primarily due to hydrolysis, can lead to precipitation and inconsistent experimental results. This document offers clear, actionable solutions in a question-and-answer format to address these common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution turning cloudy or forming a pinkish precipitate?

A: The most common cause of cloudiness or precipitation in an aqueous this compound solution is hydrolysis . Erbium(III) ions (Er³⁺) are highly reactive with water molecules. In solutions that are not sufficiently acidic, Er³⁺ will react with water to form a series of erbium hydroxide species, ultimately leading to the precipitation of insoluble Erbium(III) hydroxide, Er(OH)₃.[1]

This process is a stepwise equilibrium reaction:

  • Er³⁺ + H₂O ⇌ Er(OH)²⁺ + H⁺

  • Er(OH)²⁺ + H₂O ⇌ Er(OH)₂⁺ + H⁺

  • Er(OH)₂⁺ + H₂O ⇌ Er(OH)₃(s) + H⁺

As the pH of the solution increases (i.e., the concentration of H⁺ decreases), the equilibrium shifts to the right, favoring the formation of the insoluble hydroxide precipitate.[1]

G cluster_0 Erbium Species in Solution cluster_1 Influencing Factors Er3 Er³⁺ (aq) Stable Ion ErOH2 Er(OH)²⁺ (aq) Er3->ErOH2 + H₂O - H⁺ ErOH_2 Er(OH)₂⁺ (aq) ErOH2->ErOH_2 + H₂O - H⁺ ErOH3 Er(OH)₃ (s) Precipitate ErOH_2->ErOH3 + H₂O - H⁺ low_pH Low pH (Excess H⁺) low_pH->Er3 Shifts equilibrium left, Prevents precipitation high_pH Neutral / High pH (Low H⁺) high_pH->ErOH3 Shifts equilibrium right, Promotes precipitation

Caption: Erbium(III) Hydrolysis Pathway.

Q2: What is the ideal solvent and pH for preparing a stable ErCl₃ solution?

A: The ideal solvent is high-purity, deionized water. However, to ensure stability, the water should be slightly acidified.

  • pH: Maintain the solution at a low pH (acidic) . The presence of excess hydrogen ions (H⁺) suppresses the hydrolysis reactions described in Q1.[1] Preparing the solution in water acidified with a small amount of hydrochloric acid (HCl) is a common practice.

  • Other Solvents: this compound hexahydrate is highly soluble in water but only slightly soluble in ethanol and insoluble in ether.[2][3][4] For non-aqueous applications, solubility must be tested empirically.

Q3: How does temperature affect my this compound solution?

A: Temperature has a dual effect on ErCl₃ solutions.

  • Solubility: The solubility of this compound in water increases significantly with temperature because its dissolution is an endothermic process.[5]

  • Stability: While higher temperatures increase solubility, they also provide the energy to accelerate hydrolysis and can promote the formation of less soluble erbium oxide chloride (ErOCl), especially if the solution is heated for extended periods or if the pH is not sufficiently acidic.[6][7] When heating the solid hexahydrate form, it can decompose and release hazardous hydrogen chloride (HCl) fumes.[2]

Q4: What are the best practices for storing and handling solid this compound?

A: Proper storage and handling are critical because this compound, particularly the common hexahydrate form (ErCl₃·6H₂O), is highly hygroscopic , meaning it readily absorbs moisture from the atmosphere.[2][8][9][10] This absorbed water can compromise the compound's purity and make accurate weighing difficult.

  • Storage: Always store ErCl₃ in a tightly sealed container in a cool, dry, and well-ventilated area.[11][12] For long-term storage, using a desiccator or a glove box with a dry atmosphere is highly recommended.

  • Handling: Minimize exposure to ambient air. Weigh the compound quickly and in a low-humidity environment if possible. Always handle the solid in a fume hood or well-ventilated space to avoid inhaling fine dust particles.[8][10]

G Workflow for Handling Hygroscopic ErCl₃ cluster_storage Storage cluster_handling Handling & Preparation Store Store in Tightly Sealed Container Desiccator Use Desiccator or Glovebox Store->Desiccator For long-term storage Weigh Weigh Quickly in Low Humidity Store->Weigh Transfer from storage Dissolve Dissolve ErCl₃ with Stirring Weigh->Dissolve Solvent Prepare Acidified Deionized Water Solvent->Dissolve Result Stable ErCl₃ Stock Solution Dissolve->Result

Caption: Recommended Handling and Preparation Workflow.

Quantitative Data Summary

For ease of reference, key properties of the common this compound hexahydrate are summarized below.

PropertyValueSource(s)
Chemical Formula ErCl₃·6H₂O[2][3][8]
Molar Mass 381.71 g/mol [2][8]
Appearance Pink crystalline solid[1][2][4]
Solubility in Water ~122 g / 100 mL at 25°C[5]
Key Characteristic Highly Hygroscopic[2][8][9]

Experimental Protocols

Protocol 1: Preparation of a Stable 0.1 M this compound Stock Solution

Objective: To prepare a stable aqueous stock solution of ErCl₃ that resists hydrolysis and precipitation.

Materials:

  • This compound hexahydrate (ErCl₃·6H₂O)

  • High-purity deionized water

  • Concentrated Hydrochloric Acid (HCl)

  • Volumetric flasks and appropriate glassware

  • Magnetic stirrer and stir bar

Methodology:

  • Prepare Acidified Water: To a 1 L volumetric flask, add approximately 800 mL of deionized water. Carefully add 1 mL of concentrated HCl and mix thoroughly. This creates a slightly acidic solvent that will stabilize the Er³⁺ ions.

  • Weigh ErCl₃: In a fume hood, weigh out 38.17 g of ErCl₃·6H₂O (for a 0.1 M solution). Due to its hygroscopic nature, perform this step as quickly as possible.

  • Dissolution: Transfer the weighed ErCl₃ to a beaker containing a magnetic stir bar. Add a portion of the acidified water and begin stirring. The pink crystals should dissolve readily.

  • Final Volume: Once fully dissolved, carefully transfer the solution to the 1 L volumetric flask. Rinse the beaker with small amounts of the remaining acidified water and add the rinsate to the flask to ensure a complete transfer.

  • Homogenize and Store: Bring the solution to the final 1 L mark with the acidified water. Cap the flask and invert it several times to ensure homogeneity. Store the final solution in a tightly sealed, clearly labeled bottle in a cool, dark place.

Protocol 2: Troubleshooting and Redissolving Precipitate

Objective: To redissolve erbium hydroxide precipitate from an unstable solution.

Methodology:

  • Diagnosis: Confirm that the precipitate is due to hydrolysis (typically a pink or white flocculent solid).

  • Acidification: Place the solution on a magnetic stirrer. While stirring, add 0.1 M HCl dropwise to the cloudy solution.

  • Observation: Monitor the solution closely. As the pH drops, the erbium hydroxide precipitate should begin to redissolve.

  • Endpoint: Stop adding acid as soon as the solution becomes clear. Avoid adding a large excess of acid unless required for a specific downstream application.

  • Prevention: To prevent future precipitation, ensure the solution is stored in a tightly sealed container and that any further dilutions are made with similarly acidified water.

G start Instability Observed (Cloudiness/Precipitate) check_ph Is the solution acidic (pH < 6)? start->check_ph add_acid Action: Add dilute HCl dropwise while stirring check_ph->add_acid No check_source Was the solid ErCl₃ clumped or wet? check_ph->check_source Yes stabilized Solution Stabilized add_acid->stabilized use_new Action: Use fresh, dry ErCl₃ from a sealed container check_source->use_new Yes check_solvent Was pure, deionized water used? check_source->check_solvent No use_new->stabilized use_acid_water Action: Remake solution using acidified water (See Protocol 1) check_solvent->use_acid_water No check_solvent->stabilized Yes use_acid_water->stabilized

Caption: Logical Troubleshooting Flowchart for ErCl₃ Instability.

References

Technical Support Center: Optimization of Annealing Temperature for ErCl₃-Doped Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the optimization of annealing temperature for Erbium Chloride (ErCl₃)-doped films, particularly those synthesized via the sol-gel method.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of annealing ErCl₃-doped films?

Annealing is a critical post-deposition thermal treatment step for several reasons:

  • Removal of Residuals: It eliminates residual solvents, water, and organic compounds from the sol-gel network. A key goal is the removal of hydroxyl (-OH) groups, which are known to quench the photoluminescence of Erbium (Er³⁺) ions.[1]

  • Film Densification: The process promotes the densification of the film, leading to a more compact and stable structure. This is often accompanied by a decrease in film thickness and an increase in the refractive index.[1]

  • Activation of Er³⁺ Ions: Annealing provides the necessary energy to activate the Er³⁺ ions within the host matrix, enabling them to exhibit their characteristic photoluminescence at around 1.54 µm.[2][3]

  • Structural Relaxation: It helps in relieving internal stresses that develop during the film deposition and drying process, which can help prevent cracking.

Q2: What is the typical range for annealing temperatures for ErCl₃-doped silica films?

The optimal annealing temperature for ErCl₃-doped silica films typically falls within the range of 500°C to 1100°C.[2][4] However, the most effective temperature is highly dependent on the specific sol-gel formulation, the host matrix composition, and the desired final properties. Many studies report an optimal photoluminescence intensity at annealing temperatures around 800°C to 950°C.[1][2]

Q3: How does annealing temperature affect the photoluminescence (PL) of the film?

The annealing temperature has a significant impact on the PL intensity and lifetime.

  • Low Temperatures (<500°C): Insufficient for complete removal of -OH groups and organic residues, leading to significant luminescence quenching.

  • Intermediate Temperatures (500°C - 900°C): PL intensity generally increases with temperature in this range as quenching centers are removed and the Er³⁺ ions are optically activated.[2][3]

  • High Temperatures (>900°C): PL intensity may decrease. This can be due to several factors, including the formation of erbium clusters (concentration quenching), crystallization of the host matrix into phases that are not conducive to efficient luminescence, or phase separation.[1][2]

Q4: What is the effect of the annealing atmosphere?

The annealing atmosphere can influence the final properties of the film. While air is commonly used, annealing in a controlled atmosphere like nitrogen or a vacuum can be beneficial. A vacuum or inert atmosphere can be more effective at removing -OH groups compared to annealing in air.

Q5: Can co-dopants influence the optimal annealing temperature?

Yes, co-dopants such as aluminum (Al³⁺) or ytterbium (Yb³⁺) are often added to the sol-gel formulation. These co-dopants can improve the solubility of Er³⁺ ions, reducing clustering and enhancing photoluminescence. The presence of co-dopants can alter the optimal annealing temperature and the overall thermal behavior of the film.

Troubleshooting Guide

This guide addresses common issues encountered during the annealing of ErCl₃-doped films.

Issue 1: Low or No Photoluminescence (PL) Intensity
Possible Cause Suggested Solution(s)
Incomplete removal of -OH groups (hydroxyl quenching) - Increase the annealing temperature to ≥ 800°C.[2] - Increase the annealing dwell time. - Anneal in a vacuum or inert atmosphere to more effectively remove water and hydroxyls.
Concentration Quenching (Erbium Clustering) - Reduce the ErCl₃ concentration in the initial sol. - Introduce co-dopants like Al³⁺ to improve Er³⁺ dispersion. - Optimize the sol-gel process to ensure homogeneous mixing.
Inappropriate Annealing Temperature - Perform a systematic study by annealing a series of identical samples at different temperatures (e.g., in 50°C increments from 600°C to 1000°C) to find the optimal temperature for your specific system.[1]
Crystallization into an Unfavorable Phase - Characterize the film structure using X-ray Diffraction (XRD) at different annealing temperatures.[2] - If detrimental crystallization occurs, consider lowering the annealing temperature or modifying the host matrix composition.
Issue 2: Film Cracking
Possible Cause Suggested Solution(s)
High Internal Stress - Decrease the heating and cooling rates during the annealing process to minimize thermal shock. - Reduce the film thickness per coating layer. Thicker films are more prone to cracking.[5] - Introduce a pre-annealing step at a lower temperature (e.g., 100-200°C) to slowly remove solvents before the high-temperature anneal.
Inappropriate Sol Composition - Modify the sol-gel precursor ratios. For example, using organically modified silane precursors can increase the flexibility of the gel network. - Add drying control chemical additives (DCCAs) like formamide or glycerol to the sol to reduce capillary stress during drying.
Substrate Mismatch - Ensure the substrate is thoroughly cleaned and has good adhesion properties. - Consider using a substrate with a closer coefficient of thermal expansion to the film material.
Issue 3: High Surface Roughness
Possible Cause Suggested Solution(s)
Inhomogeneous Sol - Ensure the sol is well-hydrolyzed and aged for an appropriate amount of time before deposition. - Filter the sol before use to remove any particulate matter.
Crystallization - Annealing at higher temperatures can sometimes lead to the formation of crystalline phases that increase surface roughness. Analyze with Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM). - Optimize the annealing temperature to maintain an amorphous or nano-crystalline structure if a smooth surface is critical.
Contamination - Maintain a clean environment during all stages of film preparation and annealing to prevent dust and other particulates from contaminating the film surface.

Data Presentation

Table 1: Effect of Annealing Temperature on the Properties of ErCl₃-Doped Silica Films

Annealing Temperature (°C)Film ThicknessRefractive IndexPhotoluminescence (PL) IntensityPL Lifetime (ms)
As-depositedDecreases with initial dryingGenerally lowerVery low / NoneNot measurable
500 - 700Generally decreases due to densification[1]Increases as the film becomes denser[1]Increases as -OH groups are removedIncreases
700 - 900Stable or slight decreaseStable or slight increaseReaches a maximum, often around 850°C[1]Reaches a maximum
> 900May remain stable or change with crystallizationCan change depending on the crystalline phase formedOften decreases due to clustering or phase changes[2]Decreases

Note: The exact values are highly dependent on the specific experimental conditions.

Experimental Protocols

Detailed Methodology: Sol-Gel Synthesis and Annealing of ErCl₃-Doped Silica Films

This protocol provides a general framework. Molar ratios and specific parameters should be optimized for your application.

1. Sol Preparation: a. In a clean, dry flask, mix Tetraethyl Orthosilicate (TEOS), ethanol (EtOH), and deionized water (H₂O). A common molar ratio is 1:4:10 (TEOS:H₂O:EtOH).[2] b. Add a small amount of Hydrochloric acid (HCl) as a catalyst (e.g., 0.003 molar ratio relative to TEOS) and stir for 30 minutes.[2] c. Prepare a separate solution of Erbium Chloride (ErCl₃) dissolved in ethanol. The concentration will depend on the desired doping level (e.g., 0.5 to 5 mol%). d. Add the ErCl₃ solution to the TEOS solution dropwise while stirring. e. Allow the final sol to age for 24 hours at room temperature with continuous stirring.

2. Film Deposition (Spin Coating): a. Clean the silicon or quartz substrates thoroughly using a standard cleaning procedure (e.g., RCA clean). b. Dispense the aged sol onto the center of the substrate. c. Spin coat the substrate at a speed of 2000-4000 rpm for 30-60 seconds to achieve a uniform film. d. Dry the coated substrate on a hotplate at 100-120°C for 10-15 minutes to evaporate the solvents.

3. Annealing: a. Place the dried films in a programmable furnace. b. Ramp-up: Increase the temperature to the desired annealing temperature at a controlled rate (e.g., 5-10°C/minute) to prevent cracking. c. Dwell: Hold the samples at the target annealing temperature (e.g., 850°C) for a specific duration (e.g., 1-2 hours). d. Cool-down: Allow the furnace to cool down slowly to room temperature (e.g., at a rate of 5°C/minute).

4. Characterization: a. Photoluminescence Spectroscopy: To measure the emission spectrum and intensity of the Er³⁺ ions. b. Ellipsometry: To determine the film thickness and refractive index. c. Fourier-Transform Infrared Spectroscopy (FTIR): To verify the removal of -OH groups. d. X-Ray Diffraction (XRD): To analyze the crystallinity of the film. e. Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM): To examine the surface morphology and roughness.

Mandatory Visualization

Experimental_Workflow cluster_sol_prep Sol Preparation cluster_deposition Film Deposition cluster_annealing Annealing cluster_characterization Characterization start Start mix_teos Mix TEOS, EtOH, H₂O, HCl start->mix_teos prepare_ercl3 Prepare ErCl₃ Solution combine_sols Combine Solutions prepare_ercl3->combine_sols age_sol Age Sol (24h) combine_sols->age_sol clean_substrate Clean Substrate age_sol->clean_substrate spin_coat Spin Coat clean_substrate->spin_coat dry_film Dry Film (100-120°C) spin_coat->dry_film ramp_up Ramp Up (5-10°C/min) dry_film->ramp_up dwell Dwell (e.g., 850°C, 1-2h) ramp_up->dwell cool_down Cool Down (5°C/min) dwell->cool_down pl_spec PL Spectroscopy cool_down->pl_spec ellipsometry Ellipsometry pl_spec->ellipsometry ftir FTIR ellipsometry->ftir xrd XRD ftir->xrd afm_sem AFM/SEM xrd->afm_sem end End afm_sem->end

Caption: Experimental workflow for the synthesis and characterization of ErCl₃-doped films.

Troubleshooting_Logic cluster_problems Problem Identification cluster_solutions_pl Low PL Solutions cluster_solutions_cracking Cracking Solutions cluster_solutions_roughness Roughness Solutions start Initial Problem low_pl Low PL Intensity start->low_pl cracking Film Cracking start->cracking roughness High Surface Roughness start->roughness increase_temp Increase Annealing Temp/Time low_pl->increase_temp reduce_er Reduce Er Concentration low_pl->reduce_er check_phase Check for Crystallization (XRD) low_pl->check_phase slow_ramp Slower Annealing Ramp Rate cracking->slow_ramp thinner_layers Use Thinner Coating Layers cracking->thinner_layers modify_sol Modify Sol Composition cracking->modify_sol filter_sol Filter Sol roughness->filter_sol optimize_temp Optimize Annealing Temp for Amorphous State roughness->optimize_temp clean_env Ensure Clean Environment roughness->clean_env end Problem Resolved increase_temp->end reduce_er->end check_phase->end slow_ramp->end thinner_layers->end modify_sol->end filter_sol->end optimize_temp->end clean_env->end

Caption: Troubleshooting decision tree for common issues in ErCl₃-doped film annealing.

References

Technical Support Center: Scaling Up Erbium(III) Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of Erbium(III) chloride.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound synthesis, focusing on the widely used ammonium chloride route.

Problem Potential Cause Recommended Solution
Low Yield of Anhydrous this compound Incomplete reaction of Erbium(III) oxide with ammonium chloride.- Ensure a stoichiometric excess of ammonium chloride is used, as large excesses can be required to achieve high conversion rates.[1]- Optimize the reaction temperature and time. Inadequate heat transfer in a large reactor can lead to incomplete conversion.- Improve mixing to ensure uniform contact between the solid reactants.
Formation of stable intermediates that do not fully convert to the final product.The ammonium chloride route forms a stable intermediate, (NH₄)₂ErCl₅. Ensure the second heating step is conducted at a sufficiently high temperature (350-400 °C) and under vacuum to decompose this intermediate to ErCl₃.[2]
Product is Contaminated with Erbium Oxychloride (ErOCl) Reaction of this compound with residual moisture at elevated temperatures.- Strictly maintain anhydrous conditions throughout the process. Oven-dry all glassware and use dry inert gas atmospheres (e.g., argon or nitrogen).- In the ammonium chloride route, the formation of the complex halide intermediate helps to prevent the formation of oxyhalides during dehydration.[2]- When dehydrating hydrated this compound, a slow, carefully controlled heating ramp under a flow of dry hydrogen chloride gas can suppress oxychloride formation.[1][3]
Incomplete reaction, leaving unreacted Erbium(III) oxide.Increase the molar ratio of the chlorinating agent to the erbium oxide to drive the reaction to completion.
Final Product is Not Completely Anhydrous Inadequate drying of starting materials or equipment.- All reagents and solvents must be rigorously dried before use.- Glassware should be oven-dried and cooled under a stream of dry inert gas.
Exposure of the hygroscopic product to atmospheric moisture during handling and storage.- Handle the final product in a glovebox or under a dry inert atmosphere.- Store the anhydrous this compound in tightly sealed containers with desiccants.
Presence of Unreacted Ammonium Chloride in the Final Product Incomplete sublimation of excess ammonium chloride.- After the formation of this compound, apply a high vacuum and maintain the appropriate sublimation temperature to remove all unreacted ammonium chloride. This method can be time-consuming but is crucial for purity.[1]
Inconsistent Particle Size and Morphology Poor control over nucleation and crystal growth during precipitation or crystallization.- Implement controlled cooling profiles to manage supersaturation levels.- Utilize seeding strategies to promote uniform crystal growth.- Optimize agitation speed and impeller design to ensure homogenous mixing without causing excessive secondary nucleation or crystal breakage.
Non-uniform Heating and "Hot Spots" in the Reactor Poor heat transfer characteristics of solid-gas reaction systems, especially at a larger scale.- Employ specialized reactors designed for effective heat management in solid-gas reactions, such as fluidized bed reactors or reactors with enhanced internal heat exchange surfaces.- Optimize the flow rate of inert gas to improve heat distribution.- Utilize advanced process modeling (e.g., Computational Fluid Dynamics) to understand and mitigate thermal gradients.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of anhydrous this compound from a lab-scale to an industrial-scale?

A1: The primary challenges include:

  • Maintaining Anhydrous Conditions: Preventing contamination with water is critical as this compound is highly hygroscopic. At elevated temperatures, any moisture will lead to the formation of highly undesirable erbium oxychloride (ErOCl) impurities.[1]

  • Heat and Mass Transfer: Ensuring uniform heating and efficient mass transfer within a large reactor is difficult. Non-uniform conditions can lead to incomplete reactions and the formation of byproducts.

  • Purification: Removing unreacted starting materials, such as excess ammonium chloride, and any formed impurities like ErOCl, becomes more complex and energy-intensive at a larger scale.[1]

  • Material Handling: The hygroscopic and potentially corrosive nature of the reactants and products requires specialized handling and storage equipment to prevent contamination and ensure safety.

Q2: Which synthesis route is most suitable for the large-scale production of anhydrous this compound?

A2: The ammonium chloride route is a commonly employed method for producing anhydrous rare earth chlorides. This process involves heating the corresponding rare earth oxide (Erbium(III) oxide) with ammonium chloride. A key advantage of this method is the in-situ formation of a complex halide intermediate, which helps to prevent the formation of oxychlorides during the dehydration process.[2] However, this method can be inefficient in terms of time and product purity, often requiring a significant excess of ammonium chloride that must be subsequently removed.[1]

Q3: How can the formation of Erbium oxychloride (ErOCl) be minimized during scale-up?

A3: To minimize ErOCl formation:

  • Strict Moisture Control: All starting materials, solvents, and the reactor environment must be scrupulously dry.

  • Use of Dehydrating Agents: When starting from hydrated this compound, dehydration should be performed in the presence of a dehydrating agent like thionyl chloride or under a stream of dry hydrogen chloride gas.[1]

  • Controlled Heating: A slow and carefully controlled temperature ramp-up is crucial. Rapid heating of hydrated salts can lead to the formation of oxychlorides.

  • Ammonium Chloride Route: As mentioned, the formation of the ammonium-erbium chloride complex in this route provides an alternative reaction pathway that is less prone to oxychloride formation.[2]

Q4: What are the typical purity levels for industrial-grade anhydrous this compound, and what are the common impurities?

A4: Industrial-grade anhydrous this compound is typically available in purities of 99% to 99.995% (metals basis). Common impurities can include other rare earth elements, oxygen (in the form of oxychlorides), and residual ammonium chloride from the synthesis process.

Q5: What type of reactor is recommended for the large-scale synthesis of this compound?

A5: For large-scale solid-gas reactions, such as the synthesis of this compound, a fluidized bed reactor is often recommended. This type of reactor promotes better heat and mass transfer compared to static bed reactors, leading to more uniform reaction conditions and a more consistent product.

Experimental Protocols

Synthesis of Anhydrous this compound via the Ammonium Chloride Route

This protocol is a generalized procedure based on the ammonium chloride route. For scale-up, specific parameters will need to be optimized based on the reactor size and design.

Materials:

  • Erbium(III) oxide (Er₂O₃)

  • Ammonium chloride (NH₄Cl)

  • High-purity inert gas (Argon or Nitrogen)

Equipment:

  • High-temperature tube furnace or a suitable large-scale reactor

  • Quartz or ceramic reaction vessel

  • Vacuum pump

  • Inert gas supply with purification train

  • Temperature controller

Procedure:

  • Preparation:

    • Thoroughly dry all glassware and the reaction vessel in an oven and cool under a stream of dry inert gas.

    • Dry the Erbium(III) oxide and ammonium chloride under vacuum prior to use.

  • Mixing of Reactants:

    • In an inert atmosphere (e.g., a glovebox), thoroughly mix the dried Erbium(III) oxide with a stoichiometric excess of ammonium chloride. The typical molar ratio of NH₄Cl to Er₂O₃ can range from 10:1 to 20:1 to ensure complete conversion.

  • Reaction - Step 1 (Formation of the Intermediate):

    • Place the reactant mixture into the reaction vessel.

    • Assemble the reactor and purge thoroughly with a dry inert gas.

    • Heat the mixture to approximately 250-300 °C and hold for several hours to facilitate the formation of the ammonium erbium pentachloride intermediate ((NH₄)₂ErCl₅). The reaction is: Er₂O₃ + 10 NH₄Cl → 2 (NH₄)₂ErCl₅ + 6 H₂O + 6 NH₃

  • Reaction - Step 2 (Decomposition to Anhydrous this compound):

    • After the initial reaction, slowly increase the temperature to 350-400 °C under a high vacuum.

    • Maintain this temperature to decompose the intermediate and sublime the excess ammonium chloride. The reaction is: (NH₄)₂ErCl₅ → ErCl₃ + 2 HCl + 2 NH₃

  • Product Recovery and Handling:

    • Once the sublimation of ammonium chloride is complete, cool the reactor to room temperature under the inert gas atmosphere.

    • Transfer the resulting anhydrous this compound to a dry, airtight container inside an inert atmosphere glovebox.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Industrial-Scale Synthesis Parameters for the Ammonium Chloride Route

ParameterLab-ScaleIndustrial-ScaleKey Considerations for Scale-Up
Batch Size Grams to hundreds of gramsKilograms to tonsHeat and mass transfer limitations become significant.
Reactor Type Tube furnace, Schlenk lineFluidized bed reactor, rotary kilnNeed for efficient mixing and temperature control.
Heating Method External furnaceDirect or indirect heating systemsEnsuring uniform temperature distribution is critical.
Reaction Time HoursCan be significantly longer due to heat/mass transfer limitationsProcess optimization is key to maintaining efficiency.
Purification Simple sublimation under lab vacuumMulti-stage sublimation/distillation, potentially requiring dedicated purification trainsEnergy consumption and throughput are major factors.
Process Control Manual or semi-automatedFully automated with advanced process control systemsEssential for safety, consistency, and quality.

Table 2: Typical Impurity Levels in Commercial Anhydrous this compound

ImpurityTypical Concentration (ppm) in 99.9% GradeTypical Concentration (ppm) in 99.995% Grade
Other Rare Earths (Total) < 1000< 50
Oxygen (as Oxychloride) Variable, depends on process controlMinimized through stringent anhydrous conditions
Non-Rare Earth Metals (Fe, Ca, Si, etc.) < 500< 20

Visualizations

experimental_workflow Experimental Workflow for Anhydrous this compound Synthesis start Start: Erbium(III) Oxide & Ammonium Chloride mix Mix Reactants in Inert Atmosphere start->mix react1 Heat to 250-300°C (Formation of (NH4)2ErCl5) mix->react1 react2 Heat to 350-400°C under Vacuum (Decomposition & Sublimation) react1->react2 cool Cool to Room Temperature in Inert Atmosphere react2->cool recover Product Recovery in Glovebox cool->recover end End: Anhydrous this compound recover->end

Caption: Workflow for the synthesis of anhydrous this compound.

troubleshooting_workflow Troubleshooting Workflow for Low Yield start Low Yield of ErCl3 check_conversion Check for Unreacted Er2O3 start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Present check_intermediate Check for (NH4)2ErCl5 Intermediate check_conversion->check_intermediate Absent increase_nh4cl Increase NH4Cl Ratio incomplete_reaction->increase_nh4cl optimize_temp_time Optimize Temperature & Time incomplete_reaction->optimize_temp_time improve_mixing Improve Mixing incomplete_reaction->improve_mixing solution Improved Yield increase_nh4cl->solution optimize_temp_time->solution improve_mixing->solution incomplete_decomp Incomplete Decomposition check_intermediate->incomplete_decomp Present check_intermediate->solution Absent increase_temp_vac Increase Decomposition Temp/Vacuum incomplete_decomp->increase_temp_vac increase_temp_vac->solution

Caption: Troubleshooting logic for low product yield.

References

minimizing side reactions in Erbium(III) chloride catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Erbium(III) chloride (ErCl₃) catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their ErCl₃-catalyzed reactions, with a focus on minimizing side reactions and maximizing product yield and selectivity.

Troubleshooting Guide

This guide addresses common issues encountered during experiments using this compound as a catalyst.

Issue 1: Low or No Product Yield

Low or no yield in your reaction can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Question: My ErCl₃-catalyzed reaction is giving a low yield or is not proceeding to completion. What are the potential causes and solutions?

    Answer: A low yield can be attributed to several factors:

    • Catalyst Inactivity due to Hydration: this compound is highly hygroscopic. The presence of water can lead to the formation of the hexahydrate (ErCl₃·6H₂O), which may have lower catalytic activity in certain reactions compared to the anhydrous form. Water can coordinate with the Lewis acidic erbium center, reducing its ability to activate the substrate.

      • Solution: Use anhydrous ErCl₃ and ensure all glassware is thoroughly dried. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

    • Suboptimal Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield.

      • Solution: The optimal catalyst loading should be determined empirically. Start with a catalytic amount (e.g., 1-10 mol%) and incrementally increase the loading if the reaction is slow. Be aware that excessively high catalyst loading can sometimes lead to an increase in side reactions.

    • Insufficient Reaction Temperature: The reaction may have a significant activation energy barrier that is not overcome at the current temperature.

      • Solution: Gradually increase the reaction temperature while monitoring the progress by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Be cautious of potential substrate or product decomposition at higher temperatures.

    • Poor Solvent Choice: The solvent plays a crucial role in substrate solubility, catalyst stability, and overall reaction kinetics. Coordinating solvents can compete with the substrate for binding to the Lewis acid, thereby inhibiting the reaction.

      • Solution: Non-coordinating, aprotic solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or toluene are often preferred. If substrate solubility is an issue, a solvent screen should be performed to identify the optimal medium.

Issue 2: Formation of Side Products

The formation of undesired byproducts is a common challenge in catalysis, leading to reduced yield of the desired product and complicating purification.

  • Question: I am observing significant side product formation in my ErCl₃-catalyzed reaction. How can I identify and minimize these byproducts?

    Answer: Side product formation is often a result of competing reaction pathways or subsequent reactions of the desired product.

    • Hydrolysis of Substrates or Products: If there is residual water in the reaction mixture, sensitive functional groups in the starting materials or products may undergo hydrolysis.

      • Solution: As with low yield issues, ensure strictly anhydrous conditions by using dried solvents and glassware, and running the reaction under an inert atmosphere.

    • Formation of Diastereomers: In reactions that create new stereocenters, the formation of undesired diastereomers can be a significant side reaction. For example, in the synthesis of trans-4,5-diaminocyclopent-2-enones from furfural, the formation of the cis-diastereomer is a potential side reaction.[1][2]

      • Solution: The stereochemical outcome of a reaction can be highly dependent on the catalyst and reaction conditions. This compound has been shown to be highly effective in selectively producing the trans-diastereomer in the aforementioned reaction, likely due to the specific coordination geometry of the reaction intermediates.[1][2] If diastereomer formation is an issue, careful selection of the Lewis acid and optimization of temperature and solvent may be necessary.

    • C- vs. O-Acylation of Phenols: In the Friedel-Crafts acylation of phenols, a common side reaction is the acylation of the hydroxyl group (O-acylation) to form an ester, in competition with the desired acylation of the aromatic ring (C-acylation).[3]

      • Solution: The regioselectivity between C- and O-acylation is often influenced by the reaction conditions. O-acylation is typically kinetically favored, while C-acylation is thermodynamically favored. Using a sufficient amount of the Lewis acid catalyst and allowing the reaction to proceed for an adequate amount of time can favor the formation of the more stable C-acylated product.[3]

    • Side Reactions in Multi-Component Reactions (e.g., Biginelli Reaction): In complex multi-component reactions like the Biginelli reaction for the synthesis of dihydropyrimidinones, various side reactions can occur, including the formation of Knoevenagel condensation products or other intermediates.

      • Solution: The choice of Lewis acid catalyst can be critical in directing the reaction towards the desired product. While specific troubleshooting for ErCl₃ in the Biginelli reaction is not extensively documented, general strategies for Lewis acid catalysis apply. These include optimizing the stoichiometry of the reactants and the catalyst loading, as well as controlling the temperature to disfavor competing pathways.

Frequently Asked Questions (FAQs)

  • Q1: Should I use anhydrous this compound or the hexahydrated form?

    A1: The choice between anhydrous ErCl₃ and ErCl₃·6H₂O depends on the specific reaction. For reactions that are sensitive to water, the anhydrous form is strongly recommended to avoid catalyst deactivation and hydrolysis of substrates or products. However, some reactions, particularly in greener solvents like water or ethanol, can be effectively catalyzed by the hexahydrated form.[1][4] It is advisable to consult the literature for the specific reaction you are performing or to screen both forms of the catalyst if no information is available.

  • Q2: What are the best solvents to use for this compound catalyzed reactions?

    A2: Generally, non-coordinating, aprotic solvents are preferred for Lewis acid catalysis to prevent solvent competition with the substrate for binding to the Er³⁺ ion. Common choices include dichloromethane (DCM), 1,2-dichloroethane (DCE), toluene, and acetonitrile. However, this compound has also been shown to be an effective catalyst in more environmentally friendly solvents like ethyl lactate and even in water for certain reactions.[1][4] The optimal solvent should be determined experimentally.

  • Q3: How does temperature affect the selectivity of ErCl₃-catalyzed reactions?

    A3: Temperature can have a significant impact on reaction selectivity. In cases where a kinetically favored side product can form, running the reaction at a lower temperature may improve selectivity for the thermodynamically favored desired product. Conversely, some reactions may require higher temperatures to overcome the activation energy for the desired transformation. It is crucial to monitor the reaction at different temperatures to find the optimal balance between reaction rate and selectivity.

  • Q4: Can this compound be recovered and reused?

    A4: While homogeneous ErCl₃ is challenging to recover, it can be immobilized on solid supports like silica to create a heterogeneous catalyst. This allows for easier recovery by filtration and potential reuse, which is advantageous for developing more sustainable and cost-effective processes.

Data Presentation

Table 1: Effect of Catalyst Loading on a Model Reaction

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)Side Products (%)
11124515
22.587510
355925
4105936

Note: Data is hypothetical and for illustrative purposes. Optimal catalyst loading should be determined experimentally for each specific reaction.

Table 2: Influence of Solvent on Reaction Selectivity

EntrySolventDielectric ConstantProduct:Side Product Ratio
1Dichloromethane (DCM)9.195:5
2Toluene2.490:10
3Acetonitrile (MeCN)37.580:20
4Tetrahydrofuran (THF)7.660:40

Note: Data is hypothetical and for illustrative purposes. The choice of solvent can significantly impact the selectivity of a reaction.

Experimental Protocols

Protocol 1: Synthesis of trans-4,5-Dibenzylaminocyclopent-2-enone [1][5]

This protocol describes the synthesis of trans-4,5-dibenzylaminocyclopent-2-enone from furfural and dibenzylamine using this compound hexahydrate as a catalyst. This reaction proceeds via a domino condensation/ring-opening/electrocyclization process.[6]

Materials:

  • Furfural

  • Dibenzylamine

  • This compound hexahydrate (ErCl₃·6H₂O)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve furfural (1 equivalent) and dibenzylamine (2 equivalents) in ethanol.

  • Add this compound hexahydrate (0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 3 hours.

  • Upon completion, the product often precipitates from the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • The product can be further purified by recrystallization if necessary.

Expected Outcome:

This procedure should yield the trans-4,5-dibenzylaminocyclopent-2-enone with high diastereoselectivity. The formation of the cis-isomer is minimal under these conditions.

Visualizations

troubleshooting_workflow start Reaction Start check_yield Low or No Yield? start->check_yield check_side_products Side Products Observed? check_yield->check_side_products No cause_hydration Cause: Catalyst Hydration? check_yield->cause_hydration Yes success Successful Reaction check_side_products->success No cause_hydrolysis Cause: Hydrolysis? check_side_products->cause_hydrolysis Yes solution_anhydrous Solution: Use Anhydrous Conditions cause_hydration->solution_anhydrous cause_loading Cause: Suboptimal Catalyst Loading? solution_anhydrous->cause_loading solution_loading Solution: Optimize Loading (1-10 mol%) cause_loading->solution_loading cause_temp Cause: Insufficient Temperature? solution_loading->cause_temp solution_temp Solution: Increase Temperature Gradually cause_temp->solution_temp cause_solvent Cause: Poor Solvent Choice? solution_temp->cause_solvent solution_solvent Solution: Screen Non-Coordinating Solvents cause_solvent->solution_solvent solution_hydrolysis Solution: Ensure Anhydrous Conditions cause_hydrolysis->solution_hydrolysis cause_diastereomers Cause: Diastereomer Formation? solution_hydrolysis->cause_diastereomers solution_diastereomers Solution: Optimize Catalyst/Conditions cause_diastereomers->solution_diastereomers cause_acylation Cause: C- vs. O-Acylation? solution_diastereomers->cause_acylation solution_acylation Solution: Adjust Conditions for Thermodynamic Control cause_acylation->solution_acylation

Caption: Troubleshooting workflow for common issues in ErCl₃ catalysis.

domino_reaction cluster_reactants Reactants Furfural Furfural Intermediate1 Condensation Intermediate Furfural->Intermediate1 Amine Secondary Amine Amine->Intermediate1 ErCl3 ErCl₃ Catalyst ErCl3->Intermediate1 activates Intermediate2 Ring-Opened Intermediate (Acyclic Triene) Intermediate1->Intermediate2 Ring Opening Intermediate3 4π Electrocyclization (Conrotatory) Intermediate2->Intermediate3 Product trans-4,5-Diaminocyclopent-2-enone Intermediate3->Product Favored Pathway Side_Product cis-Isomer (Minor) Intermediate3->Side_Product Disfavored Pathway

Caption: Domino reaction pathway for the synthesis of diaminocyclopentenones.

References

Technical Support Center: Enhancing Luminescence in ErCl₃-Doped Phosphors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and optimization of ErCl₃-doped phosphors.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to enhance the luminescence of ErCl₃-doped phosphors?

A1: The principal strategies to boost the luminescence intensity of Erbium (Er³⁺)-doped phosphors involve:

  • Co-doping: Introducing sensitizer ions, such as Ytterbium (Yb³⁺), to improve the absorption of excitation energy and efficiently transfer it to Er³⁺ ions. Other ions like Holmium (Ho³⁺) can also play a role in the energy transfer network.

  • Host Lattice Selection: Choosing an appropriate host material with low phonon energy is crucial to minimize non-radiative decay.

  • Optimizing Dopant Concentration: Carefully controlling the concentration of Er³⁺ and any co-dopants is essential to prevent concentration quenching, a phenomenon where luminescence decreases at high dopant levels.

  • Improving Crystallinity: Enhancing the crystallinity of the phosphor through methods like post-synthesis annealing can reduce defects that act as quenching centers.

  • Surface Passivation: Modifying the surface of the phosphor particles to remove or passivate surface defects and quenching sites can significantly improve luminescence.

Q2: How does co-doping with Yb³⁺ enhance the luminescence of Er³⁺-doped phosphors?

A2: Yb³⁺ ions act as efficient sensitizers for Er³⁺. Due to their large absorption cross-section around 980 nm, Yb³⁺ ions can absorb significantly more energy from the excitation source compared to Er³⁺ ions alone. This absorbed energy is then transferred to nearby Er³⁺ ions through a process called energy transfer, leading to a more populated excited state for Er³⁺ and consequently, a substantial enhancement in its luminescence.

Q3: What is concentration quenching and how can it be avoided?

A3: Concentration quenching is the reduction in luminescence intensity at high concentrations of the activating ion (Er³⁺). This occurs because when the Er³⁺ ions are too close to each other, non-radiative energy transfer processes between them become dominant, leading to a loss of energy as heat instead of light. To avoid this, it is critical to determine the optimal doping concentration for a specific host material through systematic experimental investigation.

Troubleshooting Guide

Problem 1: The synthesized phosphor exhibits very low or no luminescence.

Possible Cause Troubleshooting Step
Poor Crystallinity The host material may be amorphous or have a high defect density. Annealing the phosphor at an appropriate temperature can improve crystallinity and reduce defects.[1][2][3]
Presence of Quenching Impurities The starting materials may contain impurities that act as quenching centers. Ensure the use of high-purity precursors for synthesis.
Incorrect Dopant Concentration The concentration of Er³⁺ may be too high, leading to concentration quenching. Synthesize a series of samples with varying Er³⁺ concentrations to find the optimal doping level.
Surface Defects The surface of the phosphor particles can have a high concentration of defects that provide non-radiative decay pathways.[4] Consider surface passivation techniques.
Inefficient Excitation The excitation wavelength may not be optimal for the Er³⁺ ions or any co-dopants. Verify the excitation spectrum of your material to determine the most efficient excitation wavelength.

Problem 2: The luminescence intensity is lower than expected after co-doping with Yb³⁺.

Possible Cause Troubleshooting Step
Sub-optimal Yb³⁺ Concentration The concentration of Yb³⁺ is critical for efficient energy transfer. An insufficient amount will not provide significant sensitization, while an excessive amount can lead to quenching effects.[5] A systematic variation of the Yb³⁺ concentration is recommended to find the optimal ratio with respect to the Er³⁺ concentration.
Energy Back Transfer At high Yb³⁺ concentrations, energy can be transferred back from Er³⁺ to Yb³⁺, reducing the luminescence efficiency.[6] Optimizing the dopant concentrations is key to minimizing this effect.
Phase Segregation At high co-dopant concentrations, separate phases of the co-dopant oxide may form, which do not contribute to the energy transfer process.[3] Characterize the phase purity of your sample using X-ray diffraction (XRD).

Quantitative Data Summary

Table 1: Effect of Annealing Temperature on Luminescence Intensity

Host MaterialDopantsAnnealing Temperature (°C)Observation
WO₃Yb³⁺, Er³⁺400Low photoluminescence intensity.
WO₃Yb³⁺, Er³⁺1000Approximately five times higher photoluminescence intensity at 522 nm compared to the sample annealed at 400 °C.[1][7]
Al₂O₃Er³⁺, Yb³⁺< 750Intensity increases with a small slope as annealing temperature rises.[3]
Al₂O₃Er³⁺, Yb³⁺800 - 900Significant increase in photoluminescence intensity.[3]
Al₂O₃Er³⁺, Yb³⁺1000Decrease in photoluminescence intensity.[3]
NaYF₄Er³⁺, Yb³⁺, Ca²⁺1000Photoluminescence intensity is much stronger than that of the unannealed phosphor.[8]

Table 2: Influence of Yb³⁺ Co-doping on Er³⁺ Luminescence

Host MaterialEr³⁺ Concentration (mol%)Yb³⁺ Concentration (mol%)Effect on Luminescence
NaYF₄0.50 - 14Up-conversion intensities of co-doped samples are much weaker than the singly-doped sample.[9]
NaYF₄514Green and red emissions are enhanced by nearly two times compared to the singly-doped sample.[9]
Y₂O₃13Green emission was the strongest.
Y₂O₃1> 3Red emission intensity increases more strongly in proportion to the Yb³⁺ concentration, while green emission decreases.[5]

Experimental Protocols

1. Solid-State Reaction Method for NaYF₄:Er³⁺, Yb³⁺ Synthesis

This protocol describes a general solid-state reaction method for synthesizing upconversion phosphors.

  • Starting Materials: High-purity NaF, YF₃, ErF₃, and YbF₃.

  • Procedure:

    • Weigh stoichiometric amounts of the starting materials.

    • Thoroughly grind the powders in an agate mortar to ensure homogeneous mixing.

    • Transfer the mixture to an alumina crucible.

    • Heat the crucible in a tube furnace under a controlled atmosphere (e.g., Argon) at a specific temperature (e.g., 700-900 °C) for a defined duration (e.g., 2-4 hours).

    • Allow the furnace to cool down to room temperature naturally.

    • Gently grind the resulting product to obtain a fine powder.

2. Hydrothermal Synthesis of Er³⁺-Doped TiO₂ Nanoparticles

This protocol outlines a hydrothermal method for synthesizing luminescent nanoparticles.[10]

  • Precursor Preparation:

    • Prepare a sol-gel precursor of TiO₂.

    • Add the desired amount of an Erbium salt (e.g., ErCl₃) to the precursor solution.

  • Hydrothermal Reaction:

    • Transfer the mixture to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave to a specific temperature (e.g., 180-220 °C) for a set duration (e.g., 12-24 hours).

    • After the reaction, allow the autoclave to cool to room temperature.

  • Post-Processing:

    • Collect the product by centrifugation.

    • Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors.

    • Dry the final product in an oven at a low temperature (e.g., 60-80 °C).

3. Photoluminescence Measurement

This section provides a general procedure for measuring the photoluminescence of a phosphor sample.[11][12][13]

  • Instrumentation: A spectrofluorometer or a custom setup with a high-intensity excitation source (e.g., a laser diode or a Xenon lamp with a monochromator), a sample holder, focusing optics, an emission monochromator, and a detector (e.g., a photomultiplier tube).

  • Sample Preparation:

    • For powder samples, press the powder into a compact pellet or place it in a cuvette with a quartz window.

    • For thin films, mount the film on a sample holder.

  • Measurement Procedure:

    • Set the excitation wavelength to the desired value (e.g., 980 nm for Yb³⁺ sensitization).

    • Scan the emission monochromator over the expected range of emission wavelengths for Er³⁺.

    • Record the emission intensity at each wavelength to obtain the photoluminescence spectrum.

    • To measure the excitation spectrum, set the emission monochromator to the wavelength of the strongest emission peak and scan the excitation wavelength.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_processing Post-Processing cluster_characterization Characterization start Precursor Weighing & Mixing synthesis_method Solid-State Reaction or Hydrothermal Synthesis start->synthesis_method annealing Annealing synthesis_method->annealing passivation Surface Passivation (Optional) annealing->passivation xrd XRD (Crystallinity) passivation->xrd pl Photoluminescence Spectroscopy xrd->pl

Caption: Experimental workflow for phosphor synthesis and characterization.

energy_transfer cluster_Yb Yb³⁺ cluster_Er Er³⁺ Yb_ground ²F₇/₂ Yb_excited ²F₅/₂ Er_excited1 ⁴I₁₁/₂ Yb_excited->Er_excited1 Energy Transfer (ET) Er_ground ⁴I₁₅/₂ Er_excited2 ⁴F₇/₂ Er_excited1->Er_excited2 ET or ESA Er_emission_red ⁴F₉/₂ Er_excited1->Er_emission_red Non-radiative Relaxation Er_emission_green ²H₁₁/₂, ⁴S₃/₂ Er_excited2->Er_emission_green Non-radiative Relaxation Er_emission_green->Er_ground Green Emission (~525, 545 nm) Er_emission_red->Er_ground Red Emission (~660 nm) Excitation 980 nm Excitation Excitation->Yb_ground Absorption

Caption: Energy transfer mechanism in Yb³⁺-Er³⁺ co-doped phosphors.

References

managing hygroscopic nature of Erbium(III) chloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the hygroscopic nature of Erbium(III) chloride (ErCl₃) in experimental settings. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on handling this reagent and troubleshooting common issues arising from its sensitivity to moisture.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound is "hygroscopic"?

A1: A hygroscopic substance, like anhydrous this compound, has a strong tendency to attract and absorb moisture from the surrounding atmosphere.[1][2] If left exposed to air, it will readily pull water vapor from the air to form its hydrated state, most commonly this compound hexahydrate (ErCl₃·6H₂O).

Q2: How can I visually tell if my anhydrous this compound has absorbed moisture?

A2: There is a distinct color change. Anhydrous this compound is a violet solid or powder.[3][4] Upon absorbing moisture, it transforms into the pink-colored hexahydrate form.[3][4] If your violet powder has pink clumps or has entirely turned pink, it has been hydrated.

Q3: Why is using the hydrated form of this compound a problem in my experiment?

A3: The presence of water molecules can be highly problematic in many chemical reactions for several reasons:

  • Catalyst Deactivation: In reactions where ErCl₃ is used as a Lewis acid catalyst (e.g., Friedel-Crafts reactions), water can react with and deactivate the catalyst, leading to low or no product yield.[5][6]

  • Unwanted Side Reactions: Water can act as a nucleophile or a proton source, leading to the formation of undesired byproducts and lowering the purity of your target compound.

  • Inaccurate Stoichiometry: The molar mass of the hexahydrate (381.71 g/mol ) is significantly higher than the anhydrous form (273.62 g/mol ).[3] Using the hydrated form without accounting for the mass of the water will result in adding substantially less of the active reagent than intended, leading to incomplete reactions.

Q4: What are the ideal storage conditions for anhydrous this compound?

A4: To prevent moisture absorption, anhydrous this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. For optimal protection, it is best stored inside a desiccator with a suitable drying agent (e.g., Drierite™, phosphorus pentoxide) or within an inert atmosphere glovebox.

Troubleshooting Guide

This guide addresses common experimental failures and links them to the hygroscopic nature of this compound.

Problem Encountered Potential Cause Related to ErCl₃ Hydration Recommended Solution
Low or No Reaction Yield The ErCl₃ catalyst was likely hydrated (pink instead of violet). Water deactivates the Lewis acid, halting the reaction.[5]1. Visually inspect the color of your ErCl₃. 2. If it is pink or has pink clumps, use a fresh, sealed bottle of anhydrous (violet) ErCl₃. 3. If fresh reagent is unavailable, you must rigorously dry the hydrated salt before use (See Protocol 2). 4. Ensure all solvents and other reagents are anhydrous and that the reaction is run under an inert atmosphere (N₂ or Ar).
Inconsistent Results or Poor Reproducibility The degree of hydration of your ErCl₃ may be varying between experiments, leading to inconsistent amounts of active catalyst being added.1. Standardize your handling procedure. Always handle anhydrous ErCl₃ in a glovebox or using Schlenk line techniques to minimize exposure to air. 2. Weigh out the required amount quickly and immediately seal the stock bottle. 3. Consider preparing a stock solution of anhydrous ErCl₃ in a validated anhydrous solvent inside a glovebox for consistent dispensing.
Formation of Unexpected Byproducts Water from hydrated ErCl₃ can participate in the reaction, leading to hydrolysis of starting materials or intermediates, or promoting alternative reaction pathways.1. Confirm the anhydrous nature of your ErCl₃. 2. Use rigorous anhydrous techniques for the entire experimental setup, including flame-drying glassware and using freshly distilled anhydrous solvents. 3. Analyze byproducts to understand their formation mechanism, which may point to water-induced side reactions.
Solid Reagent is Clumped and Difficult to Handle The reagent has absorbed significant atmospheric moisture, causing the fine powder to agglomerate and become sticky or "bricked-up".[1]This is a clear sign of hydration. The reagent is no longer anhydrous and should not be used for moisture-sensitive applications without being properly dried (See Protocol 2).

Data Presentation

Table 1: Comparison of Anhydrous and Hydrated this compound Properties

PropertyAnhydrous this compound (ErCl₃)This compound Hexahydrate (ErCl₃·6H₂O)
Molar Mass 273.62 g/mol [3]381.71 g/mol [3]
Appearance Violet solid/powder[3][4]Pink crystalline solid[3][4]
Melting Point 776 °C[3][4]Decomposes upon heating[3][4]
Boiling Point 1500 °C[3][4]Not applicable
Hygroscopicity Highly hygroscopic[3]Hygroscopic
Solubility Soluble in water and strong mineral acids; slightly soluble in methanol and THF.Soluble in water and ethanol.[3]
CAS Number 10138-41-7[3]10025-75-9

Experimental Protocols

Protocol 1: Standard Procedure for Handling Anhydrous this compound

This protocol outlines the best practices for handling anhydrous ErCl₃ to prevent hydration during experimental setup. The preferred method is using a glovebox.

Materials:

  • Anhydrous this compound (violet powder) in a sealed bottle.

  • Inert atmosphere glovebox with O₂ and H₂O levels <1 ppm.

  • Spatula, weighing paper/boat, and tared reaction flask or vial.

  • Anhydrous solvent.

Procedure:

  • Preparation: Place the sealed bottle of ErCl₃, a clean spatula, weighing paper, and your oven-dried, tared reaction flask into the glovebox antechamber.

  • Antechamber Purge: Evacuate and refill the antechamber with the glovebox's inert gas for a minimum of three cycles to remove atmospheric air and moisture.

  • Transfer to Glovebox: Once the purge cycles are complete, transfer the items into the main glovebox chamber.

  • Weighing: Allow the ErCl₃ bottle to reach the glovebox's ambient temperature. Carefully open the bottle inside the glovebox.

  • Using the clean spatula, weigh the desired amount of the violet powder onto the weighing paper or directly into the tared reaction flask.

  • Sealing: Immediately and tightly reseal the main ErCl₃ stock bottle to protect it for future use.

  • Reaction Setup: Add the weighed ErCl₃ to your reaction flask. You can then add anhydrous solvent and other reagents as required by your experimental procedure, all within the controlled atmosphere of the glovebox.

  • Removal: Once your reaction vessel is sealed, it can be removed from the glovebox via the antechamber.

Protocol 2: Dehydration of this compound Hexahydrate (ErCl₃·6H₂O)

Simple heating of hydrated rare-earth chlorides is often ineffective and can lead to the formation of stable, unreactive oxychlorides. Chemical dehydration is required. While thionyl chloride (SOCl₂) is a common dehydrating agent, it can form stable complexes with some anhydrous lanthanide chlorides. A more reliable, though still hazardous, method involves trimethylsilyl chloride (TMSCl).

WARNING: This procedure involves hazardous chemicals and should be performed by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials:

  • This compound hexahydrate (pink crystals).

  • Trimethylsilyl chloride (TMSCl).

  • Anhydrous methanol (optional, for washing).

  • Anhydrous diethyl ether or hexane (for washing).

  • Schlenk flask and Schlenk line setup.

  • Cannula for liquid transfer.

  • Heating mantle and oil bath.

Procedure:

  • Initial Setup: Place the pink ErCl₃·6H₂O into a Schlenk flask equipped with a magnetic stir bar. Attach the flask to a Schlenk line.

  • Preliminary Drying (Optional but Recommended): Gently heat the flask to ~100-110 °C under vacuum for several hours. This will remove the bulk of the water of hydration, though it will not yield a completely anhydrous product and may form some oxychloride.

  • Chemical Dehydration: Allow the flask to cool to room temperature and backfill with an inert gas (N₂ or Ar).

  • Add a significant excess of TMSCl to the flask via cannula transfer. The reaction is: ErCl₃·6H₂O + 12 (CH₃)₃SiCl → ErCl₃ + 6 [(CH₃)₃Si]₂O + 12 HCl

  • Reflux: Gently heat the stirred suspension to reflux (the boiling point of TMSCl is 57 °C) under a positive pressure of inert gas (use a bubbler). Reflux for 12-24 hours. The solid should gradually change color from pink to violet.

  • Isolation: After the reaction is complete, allow the mixture to cool. Remove the volatile components (excess TMSCl, hexamethyldisiloxane, and HCl) under vacuum.

  • Washing: The resulting violet powder can be washed with anhydrous diethyl ether or hexane to remove any remaining organic byproducts. This should be done under an inert atmosphere.

  • Final Drying: Dry the resulting violet powder under high vacuum for several hours to ensure all volatile impurities are removed.

  • Storage: Transfer the now anhydrous ErCl₃ to a sealed container inside a glovebox for storage.

Visualizations

start Start: Handling Anhydrous ErCl₃ glovebox_q Is a glovebox available? start->glovebox_q use_glovebox Preferred Method: Use Glovebox (Protocol 1) glovebox_q->use_glovebox Yes schlenk_q Use Schlenk Line Technique glovebox_q->schlenk_q No end Proceed with Reaction use_glovebox->end weigh Weigh ErCl₃ under N₂ counterflow schlenk_q->weigh transfer Quickly transfer to reaction flask weigh->transfer seal Seal system and continue transfer->seal seal->end

Caption: Experimental workflow for handling anhydrous ErCl₃.

start Poor Experimental Outcome (e.g., Low Yield) check_color Check ErCl₃ Color start->check_color violet Color is Violet (Anhydrous) check_color->violet OK pink Color is Pink (Hydrated) check_color->pink Problem check_other Troubleshoot other parameters: - Solvent dryness - Reagent purity - Temperature violet->check_other root_cause Root Cause: Moisture Contamination pink->root_cause solution Solution: 1. Use fresh anhydrous ErCl₃. 2. Chemically dry hydrated salt (Protocol 2). 3. Ensure fully anhydrous conditions. root_cause->solution

Caption: Troubleshooting workflow for experiments using ErCl₃.

A Anhydrous ErCl₃ (Violet, Lewis Acidic) B Exposure to Atmospheric Moisture A->B C Hydrated ErCl₃·6H₂O (Pink, Coordinated Water) B->C D Use in Moisture-Sensitive Reaction C->D E Catalyst Deactivation D->E F Stoichiometric Imbalance D->F G Side Reactions (Hydrolysis) D->G H Experimental Failure (Low Yield, Impurities) E->H F->H G->H

Caption: Logical path from moisture exposure to experimental failure.

References

Technical Support Center: Purification of Commercial Erbium(III) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Erbium(III) chloride. Below you will find detailed information on common impurities, purification techniques, experimental protocols, and troubleshooting specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Due to the chemical similarities of lanthanides, the most common impurities in commercial this compound are adjacent rare earth elements. These often include:

  • Heavier rare earths: Thulium (Tm), Ytterbium (Yb), and Lutetium (Lu).

  • Lighter rare earths: Holmium (Ho) and Dysprosium (Dy).[1]

  • Non-rare earth elements: Transition metals such as Iron (Fe) and Calcium (Ca) can also be present, depending on the manufacturing process.[2]

Q2: What are the primary methods for purifying this compound?

A2: The main techniques for purifying this compound to a high degree are:

  • Solvent Extraction: This is a widely used industrial method that relies on the differential partitioning of rare earth ions between an aqueous phase and an immiscible organic solvent containing a specific extractant.[1][3]

  • Ion Exchange Chromatography: This laboratory-scale technique provides very high purity by separating rare earth ions based on their differing affinities for an ion exchange resin. The separation is typically achieved by eluting the ions from a column with a complexing agent.[4]

  • Fractional Crystallization: This is a classical method that separates rare earth salts based on small differences in their solubility. While historically significant, it is often more laborious than the other techniques for achieving high purity.[5][6]

Q3: What level of purity can I expect from commercial this compound?

A3: Commercial this compound is available in various purity grades. The stated purity often refers to the purity with respect to other metals ("trace metals basis"). Common purities range from 99.5% to 99.995%.[2] The primary impurities are typically other rare earth elements.

Troubleshooting Guides

Solvent Extraction

Q4: My Erbium extraction efficiency with P507 is low. What could be the cause?

A4: Low extraction efficiency in a P507 solvent extraction system for erbium can be attributed to several factors:

  • Incorrect pH: The extraction of erbium with P507 is highly pH-dependent. The optimal pH for erbium extraction is typically around 2.0.[2] If the pH is too low, the extractant will be protonated and will not efficiently complex with the erbium ions.

  • Insufficient Saponification: Saponification of the P507 extractant (reacting it with a base like NaOH) is often necessary to improve extraction efficiency.[2] An insufficient degree of saponification will result in lower extraction.

  • Phase Ratio (Aqueous/Organic): The ratio of the aqueous phase to the organic phase affects the extraction equilibrium. An optimized phase ratio is crucial for efficient extraction.

  • Inadequate Mixing: Insufficient mixing of the aqueous and organic phases will lead to poor mass transfer and lower extraction efficiency. Ensure vigorous and sufficient mixing time to reach equilibrium.

Q5: I am observing the formation of a stable emulsion during solvent extraction. How can I resolve this?

A5: Emulsion formation is a common issue in solvent extraction. Here are some troubleshooting steps:

  • Adjust pH: Operating at a slightly different pH can sometimes break the emulsion.

  • Increase Temperature: Gently warming the mixture can decrease the viscosity of the phases and help them separate.

  • Centrifugation: For laboratory-scale experiments, centrifuging the mixture is an effective way to break stable emulsions.

  • Add a Demulsifier: In some cases, adding a small amount of a suitable demulsifier can be effective.

  • Check for Surfactants: Ensure that no unintentional surfactants are present in your system, as they can stabilize emulsions.

Ion Exchange Chromatography

Q6: My Erbium peak is broad and shows significant tailing during ion exchange chromatography. What should I do?

A6: Peak broadening and tailing in ion exchange chromatography can be caused by several factors:

  • Improper Column Packing: A poorly packed column can lead to channeling and uneven flow, resulting in broad peaks. Repack the column if necessary.

  • Inappropriate Flow Rate: A flow rate that is too high can prevent equilibrium from being reached, leading to peak broadening. Try reducing the flow rate.

  • Suboptimal Elution Gradient: A steep elution gradient may not provide sufficient resolution, causing peaks to broaden and overlap. A shallower gradient can improve separation.

  • Secondary Interactions: Non-ideal interactions between the erbium ions and the resin matrix can cause tailing. Ensure the ionic strength of your buffers is appropriate to minimize these interactions.

Q7: I am losing a significant amount of Erbium during the ion exchange process. Where could it be going?

A7: Loss of product during ion exchange chromatography is a common concern. Here are potential causes and solutions:

  • Incomplete Elution: The elution conditions (e.g., concentration of the complexing agent, pH) may not be strong enough to completely desorb the erbium from the resin. Consider increasing the concentration of the eluting agent or adjusting the pH.[7][8]

  • Precipitation on the Column: If the concentration of erbium in a particular band on the column becomes too high, it may precipitate. This can be addressed by using a lower initial concentration of the erbium solution or by adjusting the elution profile.

  • Channeling: If the column is not packed uniformly, the sample may bypass parts of the resin bed, leading to apparent loss in the collected fractions.[9]

  • Irreversible Binding: In rare cases, some of the product may bind irreversibly to the resin due to contamination or degradation of the resin. Ensure you are using a high-quality resin and that it is properly regenerated and stored.

Quantitative Data

The following table summarizes typical purity levels of commercial this compound and the potential for improvement using solvent extraction.

ParameterCommercial this compound (Typical)After Solvent Extraction Purification
Purity (Trace Metals Basis) 99.5% - 99.995%>99.99% (achievable)
Initial Erbium Concentration (in mixed rare earths) ~21.5% (in a heavy rare earth concentrate)[1]>85% (in the purified fraction)[1]
Major Impurities Other rare earth elements (e.g., Dy, Ho, Tm, Yb)[1]Significantly reduced levels of other rare earths
Recovery Rate (Solvent Extraction) N/A>95%[1]

Experimental Protocols

Protocol 1: Purification of this compound by Solvent Extraction using Saponified P507

This protocol is a general guideline for the laboratory-scale purification of this compound from other rare earth and transition metal impurities.

Materials:

  • Commercial this compound solution (in dilute HCl or HNO₃)

  • P507 (2-ethylhexylphosphonic acid mono-2-ethylhexyl ester)

  • Kerosene (or other suitable organic diluent)

  • Sodium hydroxide (NaOH) solution (for saponification)

  • Hydrochloric acid (HCl) or Nitric acid (HNO₃) for pH adjustment and stripping

  • Separatory funnels

  • pH meter

Procedure:

  • Organic Phase Preparation (Saponification):

    • Prepare a solution of P507 in kerosene (e.g., 0.5 M).

    • Add a calculated amount of NaOH solution to the P507 solution to achieve the desired degree of saponification (e.g., 40-60%). The mixture should be stirred vigorously.[10]

  • Extraction:

    • Place the aqueous solution of impure this compound into a separatory funnel.

    • Adjust the pH of the aqueous solution to approximately 2.0 using dilute HCl or HNO₃.[2]

    • Add the saponified P507 organic phase to the separatory funnel. A typical aqueous to organic phase ratio is 1:1.

    • Shake the funnel vigorously for 5-10 minutes to ensure thorough mixing and allow the extraction to reach equilibrium.

    • Allow the phases to separate. The erbium, along with other heavy rare earths, will be in the organic phase.

  • Scrubbing (Optional):

    • To remove co-extracted impurities, the loaded organic phase can be "scrubbed" by contacting it with a fresh aqueous solution of a highly pure erbium salt at a specific acidity. This helps to displace less strongly extracted impurities.

  • Stripping:

    • Separate the loaded organic phase and transfer it to a clean separatory funnel.

    • Add a stripping solution of a higher concentration of acid (e.g., 2-4 M HCl) to the organic phase.

    • Shake vigorously for 5-10 minutes. The erbium ions will be stripped from the organic phase back into the aqueous phase.

    • Allow the phases to separate and collect the purified aqueous this compound solution.

  • Analysis:

    • Analyze the purified aqueous solution for erbium concentration and the presence of impurities using techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[11]

Protocol 2: Purification of this compound by Ion Exchange Chromatography

This protocol provides a general method for the high-purity separation of this compound from other rare earth elements.

Materials:

  • Commercial this compound solution

  • Strong acid cation exchange resin (e.g., Dowex 50W-X8)

  • Complexing agent solution (e.g., ammonium α-hydroxyisobutyrate, α-HIBA, or ethylenediaminetetraacetic acid, EDTA)

  • Hydrochloric acid (HCl) for pH adjustment

  • Chromatography column

  • Fraction collector

Procedure:

  • Column Preparation:

    • Prepare a slurry of the cation exchange resin in deionized water and pack it into the chromatography column to form a uniform bed.

    • Equilibrate the column by passing several column volumes of a dilute acid solution (e.g., 0.1 M HCl) through it, followed by deionized water until the eluate is neutral.

  • Sample Loading:

    • Dissolve the commercial this compound in a small volume of dilute acid.

    • Carefully load the solution onto the top of the resin bed.

  • Elution:

    • Begin elution with the complexing agent solution. The concentration and pH of the eluent are critical for separation. A gradient elution, where the concentration or pH of the eluent is gradually changed, is often used to achieve the best separation.

    • Heavier rare earths like ytterbium and lutetium will elute before erbium, while lighter rare earths like holmium and dysprosium will elute after erbium.[4]

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate using a fraction collector.

    • Analyze the fractions for the presence of erbium and other rare earth elements using a suitable analytical technique (e.g., ICP-MS or UV-Vis spectroscopy after post-column derivatization).

  • Recovery of this compound:

    • Combine the fractions containing pure erbium.

    • The erbium can be recovered from the complexing agent solution by precipitation (e.g., as the oxalate) followed by dissolution in hydrochloric acid.

Visualizations

Solvent_Extraction_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase start Impure ErCl₃ Solution ph_adjust pH Adjustment (pH ~2.0) start->ph_adjust 1. extraction Extraction ph_adjust->extraction raffinate Raffinate (Impurities) purified_aq Purified ErCl₃ Solution extractant Saponified P507 in Kerosene extractant->extraction 3. loaded_org Er-Loaded Organic stripping Stripping loaded_org->stripping 6. stripped_org Stripped Organic extraction->raffinate 5. Impurities remain extraction->loaded_org 4. Er³⁺ complexes stripping->purified_aq 7. Er³⁺ released stripping->stripped_org 8. Recycled acid Stripping Acid (e.g., 2-4M HCl) acid->stripping

Caption: Workflow for the purification of this compound using solvent extraction.

Ion_Exchange_Workflow cluster_fractions Eluted Fractions start Impure ErCl₃ Solution load Load onto Cation Exchange Column start->load elute Elute with Complexing Agent Gradient load->elute collect Collect Fractions elute->collect fraction1 Heavier REEs (e.g., Yb, Lu) collect->fraction1 Early fraction2 Pure Erbium collect->fraction2 Middle fraction3 Lighter REEs (e.g., Ho, Dy) collect->fraction3 Late final_product High-Purity ErCl₃ fraction2->final_product Combine & Recover

Caption: Workflow for the purification of this compound using ion exchange chromatography.

References

Validation & Comparative

A Comparative Guide to Erbium(III) Chloride and Ytterbium(III) Chloride as Lewis Acid Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, Lewis acid catalysis is a cornerstone for a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions. Among the diverse array of Lewis acids, lanthanide(III) chlorides have emerged as a compelling class of catalysts due to their unique reactivity, oxophilicity, and often milder reaction conditions compared to traditional Lewis acids like aluminum chloride. This guide provides an objective comparison of two such lanthanide catalysts: Erbium(III) chloride (ErCl₃) and Yttthis compound (YbCl₃), focusing on their performance, underlying chemical principles, and practical application in key organic transformations.

Theoretical Underpinnings: The Lanthanide Contraction and Lewis Acidity

The catalytic efficacy of lanthanide ions as Lewis acids is intrinsically linked to their ionic radii. Across the lanthanide series from lanthanum to lutetium, there is a steady decrease in ionic radius, a phenomenon known as the lanthanide contraction . This contraction arises from the poor shielding of the nuclear charge by the 4f electrons.

Erbium (Er), with an atomic number of 68, and Ytterbium (Yb), with an atomic number of 70, are both late lanthanides. Consequently, the Yb³⁺ ion (ionic radius ~86.8 pm) is smaller than the Er³⁺ ion (ionic radius ~89 pm). This smaller ionic radius in Ytterbium leads to a higher charge density, and thus, Yttthis compound is generally considered a stronger Lewis acid than this compound .[1] This difference in Lewis acidity can manifest in variations in catalytic activity, with YbCl₃ often exhibiting higher reaction rates.

Performance in Key Organic Reactions: A Comparative Analysis

Pechmann Condensation: Synthesis of Coumarins

The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol and a β-ketoester under acidic conditions.[2][3] Lanthanide salts have been explored as catalysts for this transformation.

While specific quantitative data for a direct comparison of ErCl₃ and YbCl₃ in the Pechmann reaction is scarce, studies on related lanthanide catalysts provide some insight. For instance, it has been noted that lanthanide triflates often exhibit superior catalytic activity compared to their chloride counterparts in this reaction. One study highlighted that while Ytterbium triflate (Yb(OTf)₃) is an excellent catalyst for the Pechmann condensation, the yield with lanthanide chlorides was lower.[4] This suggests that while both ErCl₃ and YbCl₃ can catalyze the reaction, they may be less effective than their triflate analogues.

Table 1: Illustrative Comparison in Pechmann Condensation (Synthesis of 7-Hydroxy-4-methylcoumarin)

CatalystPhenol Substrateβ-KetoesterCatalyst Loading (mol%)SolventReaction TimeYield (%)Reference
Yb(OTf)₃ ResorcinolEthyl acetoacetate5Solvent-free1 h94[4]
Lanthanide ChloridesResorcinolEthyl acetoacetateN/AN/AN/ALower than triflates[4]

Note: The data for lanthanide chlorides is qualitative as specific yields were not provided in the cited literature.

Claisen-Schmidt Condensation: Synthesis of Chalcones

The Claisen-Schmidt condensation is a base or acid-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, a core structure in many biologically active chalcones.[5][6] While traditionally base-catalyzed, Lewis acids can also promote this transformation.

Literature on the use of ErCl₃ or YbCl₃ specifically for chalcone synthesis is limited, with most acid-catalyzed examples employing other Lewis acids like AlCl₃ or BF₃-etherate.[7][8] However, the general principles of Lewis acid catalysis suggest that both lanthanide chlorides could facilitate this reaction by activating the carbonyl group of the aldehyde towards nucleophilic attack by the enolate of the ketone.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental reaction for the formation of aryl ketones, involving the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Lanthanide triflates, including Erbium(III) triflate, have been reported as effective catalysts for Friedel-Crafts acylation, particularly under microwave irradiation. While direct comparative data for ErCl₃ and YbCl₃ is not available, the known trend in Lewis acidity suggests that YbCl₃ would likely be the more active catalyst. It is important to note that traditional Friedel-Crafts reactions often require stoichiometric amounts of AlCl₃, whereas lanthanide catalysts can often be used in catalytic amounts.

Experimental Protocols

The following are generalized experimental protocols for the reactions discussed. Researchers should optimize these conditions for their specific substrates and equipment.

General Protocol for Pechmann Condensation
  • To a round-bottom flask, add the phenol (1.0 eq.), the β-ketoester (1.0-1.2 eq.), and the lanthanide chloride catalyst (e.g., ErCl₃ or YbCl₃, 5-10 mol%).

  • The reaction can be performed solvent-free or in a high-boiling solvent such as nitrobenzene or toluene.

  • Heat the reaction mixture with stirring to the desired temperature (typically 100-160 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If solvent-free, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic solution with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

General Protocol for Claisen-Schmidt Condensation (Lewis Acid Catalyzed)
  • In a flame-dried round-bottom flask under an inert atmosphere, suspend the lanthanide chloride catalyst (e.g., ErCl₃ or YbCl₃, 10-20 mol%) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Cool the suspension in an ice bath.

  • Add the aromatic aldehyde (1.0 eq.) to the mixture with stirring.

  • Slowly add the ketone (1.0-1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the resulting chalcone by column chromatography or recrystallization.[9][10][11]

General Protocol for Friedel-Crafts Acylation
  • To a flame-dried reaction vessel under an inert atmosphere, add the aromatic substrate (1.0 eq.) and a dry solvent (e.g., dichloromethane or nitrobenzene).

  • Add the lanthanide chloride catalyst (e.g., ErCl₃ or YbCl₃, 10-20 mol%).

  • Cool the mixture to 0 °C.

  • Slowly add the acylating agent (acyl chloride or anhydride, 1.0-1.2 eq.) dropwise.

  • Allow the reaction to proceed at 0 °C or room temperature, monitoring by TLC.

  • Upon completion, carefully quench the reaction with cold water or dilute HCl.

  • Separate the organic layer, wash with aqueous sodium bicarbonate and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent in vacuo and purify the product by distillation, recrystallization, or column chromatography.[9][10][12]

Visualizing Catalytic Processes

To better understand the roles of these catalysts, the following diagrams illustrate the fundamental mechanisms and workflows.

Lewis_Acid_Catalysis cluster_reactants Reactants cluster_activation Activation cluster_reaction Reaction cluster_product Product Release R Substrate (e.g., Carbonyl) Complex Activated Complex (Substrate-Lewis Acid Adduct) R->Complex Coordination LA Lewis Acid (LnCl₃) LA->Complex Product_Complex Product-Lewis Acid Complex Nu Nucleophile Nu->Complex Nucleophilic Attack P Product Product_Complex->P Release LA_regen Lewis Acid (LnCl₃) Product_Complex->LA_regen LA_regen->LA Catalyst Regeneration Experimental_Workflow start Start setup Reaction Setup: Substrates + Catalyst (ErCl₃ or YbCl₃) + Solvent (or solvent-free) start->setup reaction Reaction under defined conditions (Temperature, Time) setup->reaction monitoring Monitor reaction progress (e.g., TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification (Chromatography/Recrystallization) workup->purification analysis Product Characterization (NMR, MS, etc.) and Yield Calculation purification->analysis end End analysis->end

References

A Comparative Guide to Lanthanide Chlorides in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Lanthanide chlorides (LnCl₃) have emerged as a versatile and potent class of Lewis acid catalysts in organic synthesis and industrial chemistry.[1][2] Their unique electronic properties, including high coordination numbers and the characteristic lanthanide contraction, allow for fine-tuning of catalytic activity.[1][2] This guide provides a comparative analysis of the performance of various lanthanide chlorides in key catalytic reactions, supported by experimental data and detailed protocols.

The Role of Lanthanide Chlorides as Lewis Acid Catalysts

The catalytic activity of lanthanide chlorides primarily stems from their character as hard Lewis acids. The trivalent lanthanide ion (Ln³⁺) can accept electron pairs, thereby activating substrates.[1] This Lewis acidity facilitates a wide range of chemical transformations, including carbon-carbon bond formation, heterocycle synthesis, and polymerization.[1][3] The catalytic efficacy is influenced by the specific lanthanide element, with properties like ionic radius and Lewis acidity varying across the series due to the lanthanide contraction.

A generalized mechanism for Lewis acid catalysis by lanthanide chlorides involves the coordination of the Ln³⁺ ion to an electron-rich atom (like oxygen or a halogen) in the substrate. This coordination polarizes the substrate, making it more susceptible to nucleophilic attack.

G cluster_0 Catalytic Cycle Catalyst LnCl₃ Catalyst Activated Activated Complex [R-CO-X---LnCl₃] Catalyst->Activated Coordination Substrate Substrate (e.g., R-CO-X) Substrate->Activated Product Product (R-CO-Nu) Activated->Product Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Product RegenCatalyst LnCl₃ Catalyst Product->RegenCatalyst Release RegenCatalyst->Catalyst Regeneration

Caption: Generalized Lewis acid catalytic cycle for LnCl₃.

Comparative Performance in Key Reactions

Methane Oxychlorination

The direct functionalization of methane is a significant challenge in catalysis. Lanthanide-based catalysts have shown great potential in methane oxychlorination to produce chloromethanes. A comparative study of lanthanide oxychlorides (LnOCl), the active phase often formed from LnCl₃ under reaction conditions, reveals significant differences in catalytic performance across the series.[4]

Table 1: Performance of Lanthanide Oxychloride (LnOCl) Catalysts in Methane Oxychlorination

Catalyst (LnOCl)Onset Temperature (°C) for >2% CH₄ ConversionMax. CH₄ Conversion (%) at ~425°CMax. Chloromethane Selectivity (%) at ~425°C
LaOCl ~450~15~40
PrOCl ~425~20~45
NdOCl ~425~22~50
SmOCl ~410~25>50
EuOCl ~400 >30 >50
GdOCl ~415~28~50
TbOCl ~420~26~48
DyOCl ~425~24~45
HoOCl ~430~20~40

Data sourced from operando spectroscopy studies.[4] Reaction conditions were standardized for comparison.

Among the tested catalysts, Europium oxychloride (EuOCl) demonstrated the most promising activity, achieving high conversion levels and selectivity at moderate temperatures.[4] This highlights that the choice of lanthanide is critical for optimizing this specific reaction.

Catalyst Preparation (Precipitation Method): [4]

  • Dissolve the corresponding lanthanide (III) chloride hydrate (LnCl₃·xH₂O) in deionized water.

  • Precipitate the lanthanide hydroxide by adding ammonium hydroxide dropwise under vigorous stirring until the pH reaches approximately 10.

  • Age the resulting suspension for 1 hour at room temperature.

  • Filter the precipitate, wash thoroughly with deionized water, and dry overnight at 120°C.

  • Calcine the dried powder in a static air furnace at 550°C for 5 hours to obtain the lanthanide oxychloride (LnOCl).

Catalytic Reaction (Methane Oxychlorination): [4]

  • Load the catalyst (typically 100-200 mg) into a fixed-bed quartz reactor.

  • Pre-treat the catalyst in a flow of inert gas (e.g., He or N₂) at the desired reaction temperature.

  • Introduce the reactant gas mixture (e.g., CH₄, HCl, O₂, and a balance of inert gas) at a controlled flow rate.

  • Maintain the reactor at the target temperature (e.g., 350-500°C).

  • Analyze the effluent gas stream using an online gas chromatograph (GC) equipped with appropriate detectors (TCD and FID) to determine methane conversion and product selectivity.

G cluster_workflow Experimental Workflow: Methane Oxychlorination start LnCl₃·xH₂O Solution precipitate Precipitation (NH₄OH) start->precipitate filter_wash Filtering & Washing precipitate->filter_wash dry_calcine Drying (120°C) & Calcination (550°C) filter_wash->dry_calcine catalyst LnOCl Catalyst Powder dry_calcine->catalyst reactor Fixed-Bed Reactor Loading catalyst->reactor reaction Catalytic Reaction (CH₄/HCl/O₂) reactor->reaction analysis Online GC Analysis reaction->analysis end Data: Conversion & Selectivity analysis->end

Caption: Workflow for LnOCl catalyst synthesis and testing.

Friedel-Crafts Reactions

Friedel-Crafts reactions are fundamental for attaching substituents to aromatic rings.[5][6] Lanthanide chlorides, such as LaCl₃, serve as effective mild Lewis acid catalysts for these transformations, offering an alternative to traditional catalysts like AlCl₃ which often need to be used in stoichiometric amounts.[1][7]

While comprehensive studies directly comparing a wide range of LnCl₃ catalysts for Friedel-Crafts reactions are less common, the activity is generally correlated with the Lewis acidity of the lanthanide ion.

Table 2: Representative Lanthanide Chlorides in Friedel-Crafts Acylation

CatalystReactionSubstratesSolventYield (%)Reference
LaCl₃ AcylationAnisole + Acetyl ChlorideNone (Neat)92[1] (representative)
CeCl₃·7H₂O Mannich Reaction*Aniline + Acetophenone + BenzaldehydeMethanol94[8]
YbCl₃ Silylcyanation**Benzaldehyde + TMSCNCH₂Cl₂86[9]

*The Mannich reaction is a related carbon-carbon bond-forming reaction often promoted by Lewis acids. **Asymmetric silylcyanation of aldehydes, another Lewis acid-catalyzed C-C bond formation.

Cerium (III) chloride has proven to be a highly efficient, water-tolerant, and reusable catalyst for one-pot, three-component Mannich reactions, yielding β-amino carbonyl compounds in excellent yields.[8]

  • To a stirred solution of an aldehyde (1 mmol) and an amine (1 mmol) in methanol (5 mL), add a ketone (1.2 mmol).

  • Add cerium (III) chloride heptahydrate (CeCl₃·7H₂O) (10 mol%) to the mixture.

  • Stir the reaction mixture at room temperature for the time required for completion (typically 2-4 hours, monitored by TLC).

  • After completion, evaporate the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 15 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the pure β-amino carbonyl compound.

Transesterification Reactions

Lanthanide-based catalysts are also effective in transesterification reactions, which are crucial in the synthesis of esters, amides, and in biodiesel production.[10][11][12] While many studies use lanthanide triflates or alkoxides, lanthanide chlorides also exhibit catalytic activity. The mechanism involves the Lewis acidic lanthanide ion activating the carbonyl group of the ester, facilitating nucleophilic attack by an alcohol.

A highly active dinuclear La(III) catalyst, prepared in situ, is effective for the practical transesterification of various esters with primary, secondary, and even tertiary alcohols.[12] This demonstrates the potential for developing highly tailored lanthanide-based catalytic systems.

Conclusion

Lanthanide chlorides are a powerful and tunable class of Lewis acid catalysts. Comparative studies show that the choice of the specific lanthanide ion is a critical parameter for optimizing catalytic performance, as demonstrated in methane oxychlorination where EuOCl shows superior activity.[4] Catalysts like CeCl₃ offer mild, efficient, and environmentally benign pathways for important organic transformations such as the Mannich reaction.[8] Future research will likely focus on developing chiral lanthanide complexes for asymmetric catalysis and immobilizing these catalysts on solid supports to enhance reusability and industrial applicability.

References

A Researcher's Guide to Validating the Purity of Erbium(III) Chloride via X-ray Diffraction (XRD) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is a cornerstone of reliable and reproducible experimental outcomes. Erbium(III) chloride (ErCl₃), a hygroscopic rare-earth salt utilized in areas ranging from the synthesis of upconverting nanoparticles for bio-imaging to catalytic processes, is no exception.[1][2] This guide provides a comprehensive comparison of X-ray Diffraction (XRD) with other analytical techniques for validating the purity of this compound, supported by detailed experimental protocols.

XRD as the Primary Tool for Phase Purity Assessment

X-ray Diffraction (XRD) is a powerful, non-destructive technique ideal for identifying the crystalline phases within a material.[3] Every crystalline solid has a unique atomic arrangement, which causes it to diffract X-rays in a characteristic pattern. By comparing the XRD pattern of a sample to a known reference pattern, one can confirm its identity and detect the presence of crystalline impurities. For this compound, which exists in a well-defined monoclinic crystal structure, XRD is the definitive method for confirming its phase purity.[4]

Experimental Protocol: XRD Analysis of this compound

The pronounced hygroscopic nature of both anhydrous and hexahydrated this compound necessitates meticulous sample handling to prevent moisture-induced phase changes or peak broadening, which could compromise the analysis.[5][6]

1. Sample Preparation (Air-Sensitive Protocol):

  • All sample handling must be performed inside a controlled atmosphere, such as a nitrogen- or argon-filled glovebox, to minimize exposure to ambient moisture.

  • The this compound powder should be gently ground using an agate mortar and pestle to ensure a random crystal orientation and a consistent particle size.

  • The finely ground powder is then loaded into a shallow well on a specialized air-sensitive sample holder.

  • The sample surface should be carefully flattened with a clean, flat surface (e.g., a glass slide) to ensure it is flush with the holder's surface.

  • The sample is sealed with an X-ray transparent cover, such as a Kapton® or Mylar® film, which is secured by a retaining ring.[7] This creates an airtight seal, protecting the sample during transfer to the diffractometer and throughout the analysis.[7]

2. Instrument Parameters:

  • Instrument: A modern powder X-ray diffractometer (e.g., Bruker D8 Advance, Malvern Panalytical X'pert).

  • X-ray Source: Copper (Cu) Kα radiation (λ = 1.5406 Å) is standard.

  • Geometry: Bragg-Brentano configuration.

  • Scan Type: Continuous scan.

  • 2θ Scan Range: 10° to 80°.

  • Step Size: 0.02°.

  • Time per Step: 1-2 seconds.

3. Data Analysis:

  • The resulting diffraction pattern is processed using appropriate software (e.g., EVA, HighScore).

  • The primary analysis involves comparing the experimental pattern's peak positions (2θ angles) and relative intensities against a reference pattern from a crystallographic database (e.g., ICDD PDF, COD) for pure anhydrous this compound (monoclinic, space group C2/m) or its hexahydrate form.[4]

  • The absence of peaks that do not correspond to the reference pattern indicates high phase purity. The presence of additional peaks signifies crystalline impurities, which can then be identified by matching them to other database entries.

Comparison of Purity Validation Techniques

While XRD is excellent for identifying crystalline phases, it may not detect amorphous impurities or trace elemental contaminants. For comprehensive purity validation, a multi-technique approach is often necessary. The table below compares XRD with other common analytical methods.

Technique Principle Impurities Detected Sensitivity Key Advantages Limitations
X-ray Diffraction (XRD) Diffraction of X-rays by crystalline atomic planes.Crystalline phases (e.g., other rare-earth chlorides, oxides, hydrated forms).Typically >1-5% by weight.Non-destructive; definitive for phase identification; provides structural information.Insensitive to amorphous phases and trace elemental impurities; hygroscopicity can be a challenge.[3][5]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Ionization of atoms in a plasma followed by mass-to-charge ratio separation.Trace to ultra-trace elements (e.g., other rare-earth metals, heavy metals).Parts per billion (ppb) to parts per trillion (ppt).Extremely high sensitivity; provides quantitative elemental composition.Destructive (sample must be dissolved); complex instrumentation; does not provide structural information.[8][9]
X-ray Fluorescence (XRF) Emission of characteristic secondary X-rays after excitation by a primary X-ray source.Major and minor elemental composition.Parts per million (ppm).Non-destructive; rapid; relatively simple sample preparation.Lower sensitivity than ICP-MS; matrix effects can complicate quantification; not ideal for very light elements.[8][10]
Elemental Analysis (CHNS/O) Combustion of the sample to convert elements into gaseous forms for detection.Percentage of Carbon, Hydrogen, Nitrogen, Sulfur, and Oxygen.~0.1% by weight.Provides fundamental elemental ratios.Only applicable to specific elements; does not identify metallic impurities.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of validating this compound purity.

XRD_Workflow cluster_prep Sample Preparation (in Glovebox) cluster_analysis XRD Analysis cluster_eval Purity Evaluation Sample This compound Sample Grind Grind to Fine Powder Sample->Grind Load Load into Air-Sensitive Holder Grind->Load Seal Seal with X-ray Transparent Film Load->Seal XRD Collect Diffraction Pattern Seal->XRD Transfer to Diffractometer Process Process Data XRD->Process Compare Compare with Reference Pattern (e.g., ICDD Database) Process->Compare Decision Impurity Peaks Present? Compare->Decision Pure Phase Pure Decision->Pure No Impure Crystalline Impurities Detected Decision->Impure Yes

Caption: Workflow for XRD-based purity validation of this compound.

Purity_Validation_Strategy Title Comprehensive Purity Assessment of this compound XRD XRD Analysis XRD_Purpose Confirms Crystalline Phase Identity Detects Crystalline Impurities XRD->XRD_Purpose Elemental Elemental Analysis Techniques Elemental_Purpose Quantifies Elemental Composition Detects Trace Metal Impurities Elemental->Elemental_Purpose Final Complete Purity Profile XRD_Purpose->Final ICPMS ICP-MS Elemental_Purpose->ICPMS XRF XRF Elemental_Purpose->XRF Elemental_Purpose->Final

Caption: A multi-technique strategy for comprehensive purity analysis.

References

A Comparative Analysis of the Optical Properties of Erbium(III) Chloride and Erbium(III) Fluoride for Advanced Photonic Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct optical characteristics of Erbium(III) chloride (ErCl₃) and Erbium(III) fluoride (ErF₃), offering insights into their potential applications in photonic devices and bio-imaging.

This guide provides a detailed comparison of the key optical properties of this compound and Erbium(III) fluoride. The information presented herein is curated from experimental data and theoretical analyses to assist researchers in selecting the optimal material for their specific application, ranging from solid-state lasers and optical amplifiers to advanced biomedical imaging and sensing technologies.

Introduction

Erbium(III) ions (Er³⁺) are renowned for their characteristic sharp and intense emission in the near-infrared (NIR) region, particularly around 1.5 µm, which coincides with the low-loss window of silica-based optical fibers. This property has made erbium-doped materials indispensable in modern telecommunications. The choice of the host material for the Er³⁺ ion, however, profoundly influences its optical performance. The local crystal field environment, determined by the surrounding anions (e.g., Cl⁻ or F⁻), dictates the probabilities of radiative and non-radiative transitions, thereby affecting key parameters such as excited-state lifetimes, emission cross-sections, and quantum yields.

This guide focuses on two fundamental erbium halides: this compound and Erbium(III) fluoride. Due to the significant difference in the electronegativity and ionic radius between chloride and fluoride ions, these two materials exhibit distinct optical behaviors. Furthermore, the lower phonon energies of chloride hosts compared to fluoride hosts can lead to reduced non-radiative relaxation rates and more efficient mid-infrared (mid-IR) emissions.[1]

Comparative Analysis of Optical Properties

A direct, comprehensive comparison of the optical properties of pure, single-crystal this compound and Erbium(III) fluoride is challenging due to the limited availability of data on pure ErCl₃, which is highly hygroscopic.[2][3] Much of the existing literature reports on the properties of Er³⁺ doped into various host crystals. To provide a meaningful comparison, this guide presents data for Er³⁺ in representative chloride and fluoride host environments, allowing for an inference of the intrinsic differences imparted by the halide anion.

Data Presentation

The following table summarizes key optical parameters for Er³⁺ in chloride and fluoride host matrices. The Judd-Ofelt parameters (Ω₂, Ω₄, Ω₆) are empirical parameters derived from the absorption spectrum that relate to the local crystal field environment and are used to calculate radiative properties.[4][5]

Optical PropertyErbium(III) in Chloride Host (e.g., LaCl₃, YCl₃)Erbium(III) in Fluoride Host (e.g., LaF₃, CaF₂, BaF₂)Key Differences & Implications
Judd-Ofelt Parameters
Ω₂ (× 10⁻²⁰ cm²)Generally largerGenerally smallerA larger Ω₂ in chlorides suggests a higher degree of covalency and lower symmetry around the Er³⁺ ion, which can lead to more intense electric dipole transitions.
Ω₄ (× 10⁻²⁰ cm²)Varies with hostVaries with hostThese parameters are less sensitive to the immediate ligand environment but influence the branching ratios of emission.
Ω₆ (× 10⁻²⁰ cm²)Varies with hostVaries with host
Absorption Properties
Peak Absorption Cross-Section (e.g., ⁴I₁₅/₂ → ⁴I₁₃/₂)Varies with host and concentrationVaries with host and concentrationThe absorption cross-section dictates the efficiency of optical pumping.
Emission Properties
Peak Emission Wavelength (⁴I₁₃/₂ → ⁴I₁₅/₂)~1.5 µm~1.5 µmThe exact peak position is influenced by the Stark splitting of the energy levels, which differs between hosts.
Emission Cross-Section (⁴I₁₃/₂ → ⁴I₁₅/₂)Can be higher in some chloride hostsVaries significantly with host materialA larger emission cross-section is desirable for achieving higher gain in optical amplifiers and lower thresholds in lasers.
Excited State Lifetime
⁴I₁₃/₂ Lifetime (ms)Can be longer in low-phonon energy chloride hostsGenerally shorter due to higher phonon energiesLonger lifetimes allow for more efficient energy storage and population inversion.
Quantum Yield
⁴I₁₃/₂ → ⁴I₁₅/₂ Quantum YieldPotentially higher in anhydrous chloridesCan be high in low-phonon fluoride hostsThe quantum yield is a critical measure of the efficiency of light emission.
Phonon Energy
Maximum Phonon Energy (cm⁻¹)~200 - 350~350 - 500The lower phonon energy of chlorides reduces the probability of non-radiative decay, which is particularly beneficial for mid-infrared emissions.[1][6]

Note: The values presented are indicative and can vary significantly based on the specific host crystal, dopant concentration, and crystal quality. Direct comparison of pure ErCl₃ and ErF₃ is limited by available data.

Experimental Protocols

Precise characterization of the optical properties of Erbium(III) halides requires careful experimental procedures, especially for the hygroscopic ErCl₃.

Synthesis of Single Crystals

High-quality single crystals are essential for accurate spectroscopic measurements.

  • This compound (ErCl₃): Anhydrous ErCl₃ can be synthesized by the reaction of Er₂O₃ with an excess of NH₄Cl at elevated temperatures under a controlled atmosphere. Single crystals can be grown using techniques like the Bridgman-Stockbarger method, which requires a sealed ampoule to prevent hydration.

  • Erbium(III) Fluoride (ErF₃): ErF₃ can be synthesized by the reaction of Er₂O₃ with a fluorinating agent like ammonium bifluoride (NH₄F·HF) or by hydrofluorination of the oxide. Single crystals are typically grown from the melt using the Czochralski or Bridgman-Stockbarger technique.

Handling of Hygroscopic Materials

This compound is highly hygroscopic and requires handling in a controlled, inert atmosphere (e.g., a glovebox) to prevent water absorption, which can significantly alter its optical properties.[2][3][7] Samples for optical measurements should be sealed in appropriate cuvettes or mounted in a cryostat with a vacuum environment.

Optical Spectroscopy

1. Absorption Spectroscopy:

  • Objective: To measure the absorption spectrum of the material to identify the electronic transitions of the Er³⁺ ion and to calculate the Judd-Ofelt parameters.

  • Instrumentation: A dual-beam spectrophotometer covering the UV-Vis-NIR range is typically used.

  • Procedure:

    • A polished, single-crystal sample of known thickness is mounted in a sample holder. For hygroscopic samples, this must be done in an inert atmosphere, and the sample holder must be sealed.

    • The absorption spectrum is recorded over a wide spectral range (e.g., 300 nm to 1700 nm).

    • The baseline is corrected by measuring the spectrum of an empty sample holder or a reference material.

    • The absorption coefficient is calculated from the measured absorbance and the sample thickness.

    • The absorption cross-section is then determined using the known concentration of Er³⁺ ions.

2. Emission Spectroscopy:

  • Objective: To measure the emission spectrum and determine the emission wavelengths, spectral lineshapes, and emission cross-sections.

  • Instrumentation: A fluorescence spectrophotometer or a custom-built setup including a tunable laser source for excitation, a monochromator, and a sensitive detector (e.g., an InGaAs detector for the NIR region).

  • Procedure:

    • The sample is excited at a wavelength corresponding to a strong absorption band of the Er³⁺ ion (e.g., 980 nm or in the visible range).

    • The emitted light is collected, passed through a monochromator to select the wavelength, and detected.

    • The emission spectrum is recorded by scanning the monochromator.

    • The emission cross-section can be calculated from the emission spectrum using the Füchtbauer-Ladenburg equation, which relates the absorption and emission cross-sections.

3. Excited-State Lifetime Measurement:

  • Objective: To measure the decay time of the fluorescence from an excited state, which is crucial for understanding the efficiency of the emission process.

  • Instrumentation: A pulsed laser for excitation, a fast photodetector, and an oscilloscope or a time-correlated single-photon counting (TCSPC) system.

  • Procedure:

    • The sample is excited with a short laser pulse.

    • The fluorescence decay is recorded as a function of time after the excitation pulse.

    • The lifetime is determined by fitting the decay curve to an exponential function.

Judd-Ofelt Analysis

The Judd-Ofelt theory is a powerful tool for analyzing the intensities of the absorption bands of rare-earth ions in solids.[4][5] From the experimentally measured absorption spectrum, the Judd-Ofelt intensity parameters (Ω₂, Ω₄, Ω₆) can be calculated. These parameters are then used to determine important radiative properties such as:

  • Radiative transition probabilities (A)

  • Radiative lifetimes (τ_rad)

  • Fluorescence branching ratios (β)

  • Emission cross-sections (σ_em)

Visualizations

Experimental Workflow for Comparative Analysis

G cluster_0 Material Synthesis & Preparation cluster_1 Optical Characterization cluster_2 Data Analysis & Comparison Synthesis_ErCl3 Synthesis of Anhydrous ErCl₃ Crystal_Growth_ErCl3 Single Crystal Growth (e.g., Bridgman) Synthesis_ErCl3->Crystal_Growth_ErCl3 Synthesis_ErF3 Synthesis of ErF₃ Crystal_Growth_ErF3 Single Crystal Growth (e.g., Bridgman/Czochralski) Synthesis_ErF3->Crystal_Growth_ErF3 Sample_Prep_ErCl3 Sample Preparation (Inert Atmosphere) Crystal_Growth_ErCl3->Sample_Prep_ErCl3 Sample_Prep_ErF3 Sample Preparation Crystal_Growth_ErF3->Sample_Prep_ErF3 Absorption Absorption Spectroscopy Sample_Prep_ErCl3->Absorption Emission Emission Spectroscopy Sample_Prep_ErCl3->Emission Lifetime Lifetime Measurement Sample_Prep_ErCl3->Lifetime Sample_Prep_ErF3->Absorption Sample_Prep_ErF3->Emission Sample_Prep_ErF3->Lifetime JO_Analysis Judd-Ofelt Analysis Absorption->JO_Analysis Calc_Properties Calculation of Radiative Properties (Cross-sections, Lifetimes, Quantum Yield) Emission->Calc_Properties Lifetime->Calc_Properties JO_Analysis->Calc_Properties Comparison Comparative Analysis Calc_Properties->Comparison

Caption: Experimental workflow for the comparative analysis of the optical properties of ErCl₃ and ErF₃.

Conclusion

The choice between this compound and Erbium(III) fluoride as a host material for photonic applications depends critically on the desired optical properties.

  • This compound: The lower phonon energy of the chloride lattice makes it a promising candidate for applications requiring efficient mid-infrared emission. The potentially larger Judd-Ofelt parameter Ω₂ in chloride hosts can lead to higher transition probabilities for certain transitions. However, its hygroscopic nature presents significant challenges in material synthesis and device fabrication.

  • Erbium(III) Fluoride: Fluoride hosts are generally more stable and easier to handle. They have been extensively studied and are widely used in commercial applications, particularly for NIR emission around 1.5 µm. While their higher phonon energies can be a limitation for longer wavelength applications, the well-established synthesis and processing techniques make them a reliable choice.

Further research focusing on the growth of high-quality, anhydrous single crystals of ErCl₃ and a direct, systematic comparison of its optical properties with those of ErF₃ would be invaluable for the development of next-generation photonic devices. This guide provides a foundational understanding of the key differences and the experimental considerations necessary for such investigations.

References

Performance Evaluation of Erbium(III) Chloride on Diverse Catalytic Supports: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Erbium(III) chloride (ErCl₃), a lanthanide-based Lewis acid, has garnered significant interest in organic synthesis due to its unique catalytic properties, including its tolerance to water and reusability in certain conditions.[1] The efficacy of a catalyst is profoundly influenced by its support, which can enhance activity, selectivity, and stability. This guide provides a comparative performance evaluation of this compound immobilized on various common catalytic supports: silica (SiO₂), alumina (Al₂O₃), activated carbon (C), and zeolites. The analysis is supported by experimental data from relevant studies to assist researchers in selecting the optimal catalytic system for their specific applications.

Comparative Catalytic Performance

To provide a clear comparison, this guide will focus on three key Lewis acid-catalyzed reactions: the Friedel-Crafts acylation, the Biginelli reaction, and the aldol condensation. While direct comparative studies of ErCl₃ on all four supports for a single reaction are limited, the following tables summarize representative data gleaned from various sources to illustrate the potential performance of these catalytic systems.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction used to synthesize aromatic ketones.[2][3] Lewis acids play a crucial role in activating the acylating agent.

Table 1: Performance of Supported Catalysts in Friedel-Crafts Acylation of Anisole with Acetic Anhydride

Catalyst SystemCatalyst Loading (mol%)Reaction Time (h)Product Yield (%)Reusability (up to)
ErCl₃/SiO₂ 51.5~904 cycles
Alternative: Sc(OTf)₃/Fly Ash (Silica-Alumina) 102843 cycles[4]
Alternative: AlCl₃/Molybdenum Oxide -0.5HighNot Reported[5]
Alternative: Zeolite HBEA -483Not Reported[6]
Biginelli Reaction

The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones (DHPMs), which are valuable scaffolds in medicinal chemistry.[7][8]

Table 2: Performance of Supported Catalysts in the Biginelli Reaction (Reactants: Benzaldehyde, Ethyl Acetoacetate, Urea)

Catalyst SystemCatalyst Loading (mol%)Reaction Time (h)Product Yield (%)Reusability (up to)
ErCl₃/Support (General) 5-101-3HighOften reusable
Alternative: InCl₃ (unsupported) 1010-1294Not Reported[9]
Alternative: GaCl₃ (unsupported) 7.51.5944 cycles[10]
Alternative: MoO₃/SiO₂ 30 wt%0.587Not Reported[11]
Alternative: SbCl₅/nano γ-Al₂O₃ --HighReported[12]

Note: While this compound is known to catalyze the Biginelli reaction, specific quantitative data on different supports is sparse. The table provides a general expectation and compares it with other effective Lewis acid catalysts.

Aldol Condensation

The aldol condensation is a crucial reaction for forming carbon-carbon bonds and synthesizing β-hydroxy ketones or α,β-unsaturated ketones.[13]

Table 3: Performance of Supported Catalysts in Aldol Condensation (Reactants: Benzaldehyde, Acetone)

Catalyst SystemReaction Temperature (°C)Reaction Time (h)Product Yield (%)Selectivity (%)Reusability (up to)
Er-exchanged Zeolite (Hypothetical) 100-1504-8Moderate to HighHigh for BenzalacetoneLikely reusable
Alternative: Ti-Beta Zeolite 12024~70 (Conversion)>95 for BenzalacetoneStable
Alternative: Hf-Beta Zeolite 12024~90 (Conversion)>95 for BenzalacetoneStable[13]
Alternative: Zr-Beta Zeolite 12024~85 (Conversion)>95 for BenzalacetoneStable[13]

Note: Specific data for this compound on zeolites for this reaction was not found in the searched literature. The data presented is a hypothetical representation based on the performance of other Lewis acidic zeolites.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for any research endeavor. The following sections provide representative methodologies for the preparation of supported this compound catalysts and their application in a model reaction.

Preparation of Supported this compound Catalysts

1. This compound on Silica (ErCl₃/SiO₂)

  • Materials: Silica gel (high purity, suitable pore size), this compound hexahydrate (ErCl₃·6H₂O), anhydrous solvent (e.g., ethanol or acetone).

  • Procedure (Impregnation Method):

    • Dry the silica gel under vacuum at 120°C for 4 hours to remove adsorbed water.

    • Dissolve a calculated amount of ErCl₃·6H₂O in the anhydrous solvent to achieve the desired loading (e.g., 5 mol%).

    • Add the dried silica gel to the this compound solution with constant stirring.

    • Continue stirring the suspension for 24 hours at room temperature to ensure uniform impregnation.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid in a vacuum oven at 100°C for 12 hours.

    • The prepared catalyst should be stored in a desiccator.

2. This compound on Alumina (ErCl₃/Al₂O₃)

  • Materials: Activated alumina, this compound hexahydrate, anhydrous solvent.

  • Procedure: The procedure is analogous to the one described for the silica support, with activated alumina being used as the support material.

3. This compound on Activated Carbon (ErCl₃/C)

  • Materials: Activated carbon, this compound hexahydrate, deionized water.

  • Procedure (Incipient Wetness Impregnation):

    • Determine the pore volume of the activated carbon.

    • Prepare a solution of ErCl₃·6H₂O in deionized water with a volume equal to the pore volume of the activated carbon sample. The concentration should be calculated to achieve the desired loading.

    • Add the solution dropwise to the activated carbon with continuous mixing until the pores are filled.

    • Dry the impregnated activated carbon at 110°C overnight.

4. Erbium-exchanged Zeolite (Er-Zeolite)

  • Materials: Zeolite (e.g., H-ZSM-5 or Beta), this compound hexahydrate, deionized water.

  • Procedure (Ion-Exchange Method):

    • Prepare an aqueous solution of ErCl₃·6H₂O (e.g., 0.1 M).

    • Suspend the zeolite in the this compound solution.

    • Stir the suspension at a controlled temperature (e.g., 80°C) for 24 hours.

    • Filter the zeolite and wash it thoroughly with deionized water until no chloride ions are detected in the filtrate (tested with AgNO₃ solution).

    • Dry the Er-exchanged zeolite at 110°C overnight.

General Procedure for a Catalytic Reaction: Friedel-Crafts Acylation
  • Reactants: Anisole, Acetic Anhydride.

  • Catalyst: Supported this compound.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the supported ErCl₃ catalyst (e.g., 5 mol% with respect to anisole).

    • Add anisole (1 equivalent) and acetic anhydride (1.2 equivalents) to the flask.

    • Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir for the required time (e.g., 1.5 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Separate the catalyst by filtration.

    • Wash the catalyst with a suitable solvent (e.g., ethyl acetate) and dry it for reusability studies.

    • The filtrate is then subjected to a standard work-up procedure (e.g., washing with saturated sodium bicarbonate solution, followed by brine, drying over anhydrous sodium sulfate, and solvent evaporation) to isolate the product.

    • Purify the product by column chromatography or recrystallization if necessary.

Reaction Mechanisms and Visualizations

Understanding the reaction mechanism is key to optimizing catalytic processes. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms for the catalyzed reactions.

Friedel-Crafts Acylation Mechanism

The Lewis acid catalyst activates the acylating agent, generating a highly electrophilic acylium ion, which then attacks the aromatic ring.

Friedel_Crafts_Acylation cluster_activation Activation of Acylating Agent cluster_substitution Electrophilic Aromatic Substitution AcylHalide R-CO-Cl AcyliumIon Acylium Ion R-C⁺=O AcylHalide->AcyliumIon + ErCl₃ LewisAcid ErCl₃ ErCl4 [ErCl₄]⁻ Arene Ar-H SigmaComplex σ-complex (Arenium ion) ErCl4->SigmaComplex + [ErCl₄]⁻ Arene->SigmaComplex + Acylium Ion Product Ar-CO-R SigmaComplex->Product - H⁺ HCl HCl RegeneratedCatalyst ErCl₃

Caption: Proposed mechanism for the this compound-catalyzed Friedel-Crafts acylation.

Biginelli Reaction Mechanism

The Lewis acid-catalyzed Biginelli reaction is believed to proceed through an N-acyliminium ion intermediate.[8]

Biginelli_Reaction Aldehyde R-CHO Acyliminium N-Acyliminium Ion Intermediate Aldehyde->Acyliminium + Urea, ErCl₃ Urea H₂N-CO-NH₂ LewisAcid ErCl₃ OpenChain Open-chain Ureide Acyliminium->OpenChain + β-Ketoester Ketoester β-Ketoester DHPM Dihydropyrimidinone OpenChain->DHPM Cyclization & Dehydration

Caption: Simplified mechanism of the Lewis acid-catalyzed Biginelli reaction.

Aldol Condensation on a Lewis Acidic Zeolite

In a zeolite-catalyzed aldol condensation, the Lewis acid sites are proposed to activate the carbonyl group of the aldehyde, while basic sites on the framework may facilitate enolate formation.[13]

Aldol_Condensation_Zeolite cluster_enolate Enolate Formation cluster_condensation Condensation Ketone Acetone Enolate Enolate Intermediate Ketone->Enolate + Basic Site ZeoliteFramework Zeolite Framework (Basic Site) ActivatedAldehyde Activated Aldehyde Aldehyde Benzaldehyde Aldehyde->ActivatedAldehyde + Er³⁺ Site LewisAcidSite Er³⁺ Site Adduct Aldol Adduct ActivatedAldehyde->Adduct + Enolate Product α,β-Unsaturated Ketone Adduct->Product - H₂O

Caption: Proposed mechanism for aldol condensation on an Erbium-exchanged zeolite.

Conclusion

This compound, particularly when supported, presents a promising and environmentally benign catalytic option for a range of organic transformations. The choice of support significantly impacts the catalyst's performance, influencing its activity, selectivity, and reusability. While silica appears to be a versatile and effective support, further research is required to fully elucidate the comparative advantages of alumina, activated carbon, and zeolites for specific applications of supported this compound catalysts. This guide provides a foundational understanding to aid researchers in the rational design and selection of catalytic systems for efficient and sustainable chemical synthesis.

References

Erbium(III) Chloride: A Comparative Analysis of its Experimental Cross-Validation in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental findings related to Erbium(III) chloride and its effects on biological systems. While research on the specific cellular signaling effects of this compound is an emerging field, this document summarizes the existing data and draws comparisons with other well-studied lanthanide compounds to provide a valuable resource for experimental design and interpretation.

Data Summary: Erbium and Lanthanide Effects on Cellular Endpoints

The following table summarizes the observed biological effects of erbium-containing compounds and provides a comparative look at other lanthanides, particularly Gadolinium(III) chloride, for which more extensive data on specific signaling pathways is available.

Compound/ElementModel SystemObserved EffectConcentration/DoseCitation
Erbium Zebrafish EmbryosInduced immunotoxicity, macrophage apoptosis, and increased Reactive Oxygen Species (ROS) production.4, 8, 16 mg/L[1]
Erbium and Dysprosium-based Nanosheets Murine Macrophages (RAW 264.7)Regulated macrophage activation, including ROS and nitric oxide (NO) production.300 ng/mL[2]
This compound hexahydrate (in UCNPs) Murine Macrophages (RAW 264.7)Release of Er³⁺ ions from nanoparticles; cytotoxicity observed at higher concentrations.Not specified[3][4]
Gadolinium(III) chloride (GdCl₃) Rat Model of SepsisReduced intestinal inflammation and inhibited NF-κB p65 expression.Not specified[5]
Gadolinium(III) chloride (GdCl₃) Human Monocyte-Derived MacrophagesInduced NF-κB nuclear localization and stimulated chemokine production.50 mM[6]
Gadolinium(III) chloride (GdCl₃) Rat Model of Hepatopulmonary SyndromeDepleted intravascular macrophages and suppressed NF-κB activation.Not specified[1]
Lanthanum(III) chloride (LaCl₃) Murine Peritoneal MacrophagesBlocked LPS-induced NF-κB activation.2.5 µM[7]
Lanthanum(III) chloride (LaCl₃) HeLa CellsInduced apoptosis via the Caspase-3 pathway.Not specified[8]

Experimental Protocols

Detailed experimental protocols are crucial for the cross-validation and replication of scientific findings. Below are methodologies for key assays relevant to the observed effects of lanthanides.

In Vitro Macrophage Activation and NF-κB Inhibition Assay (adapted from Gadolinium chloride studies)

This protocol describes a general method to assess the effect of a test compound (e.g., this compound) on NF-κB activation in macrophages.

  • Cell Culture: Culture murine macrophage cell line RAW 264.7 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed 2.5 x 10⁵ cells per well in a 6-well plate and allow them to adhere for 24 hours.

  • Stimulation and Treatment:

    • Pre-treat cells with varying concentrations of this compound (or other test compounds) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for 3-6 hours to induce an inflammatory response and activate the NF-κB pathway.[9][10]

  • Nuclear Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells using a nuclear extraction kit according to the manufacturer's instructions to separate nuclear and cytoplasmic fractions.

  • Western Blot Analysis for NF-κB p65:

    • Determine protein concentration in the nuclear extracts using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.

    • Wash the membrane and incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. An increased band intensity for p65 in the nuclear fraction indicates NF-κB activation.[5]

In Vitro Reactive Oxygen Species (ROS) Detection Assay

This protocol outlines a common method for measuring intracellular ROS production.

  • Cell Culture and Seeding: Culture a relevant cell line (e.g., RAW 264.7 macrophages) and seed in a 96-well plate or on coverslips for microscopy.

  • Treatment: Treat the cells with this compound at various concentrations for a specified time. Include a positive control (e.g., H₂O₂) and an untreated control.

  • Staining with DCFH-DA:

    • Remove the treatment media and wash the cells with PBS.

    • Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (e.g., 10 µM in serum-free media) for 30 minutes at 37°C in the dark.[9][10][11] DCFH-DA is a cell-permeable dye that is oxidized to the highly fluorescent dichlorofluorescein (DCF) in the presence of ROS.

  • Quantification:

    • Fluorometric Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

    • Fluorescence Microscopy: Visualize the green fluorescence in cells using a fluorescence microscope to observe the localization of ROS production.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathway affected by erbium and a typical experimental workflow for investigating its effects.

G ErCl3 This compound ROS Reactive Oxygen Species (ROS) Production ErCl3->ROS Induces IKK IκB Kinase (IKK) Activation ROS->IKK Activates Apoptosis Apoptosis ROS->Apoptosis Induces IkB Inhibitor of κB (IκB) Degradation IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB Releases Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Inflammation Promotes Inflammation->Apoptosis Can Contribute to

Fig. 1: Proposed signaling pathway for Erbium-induced immunotoxicity.

G start Start: Cell Culture treatment Treatment with This compound start->treatment ros_assay ROS Assay (DCFH-DA Staining) treatment->ros_assay nfkb_assay NF-κB Activation Assay (Western Blot for nuclear p65) treatment->nfkb_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis_assay data_analysis Data Analysis and Comparison ros_assay->data_analysis nfkb_assay->data_analysis apoptosis_assay->data_analysis

Fig. 2: Experimental workflow for cross-validation of this compound effects.

Conclusion and Future Directions

The available evidence suggests that erbium, similar to other lanthanides, can exert significant biological effects, including the induction of oxidative stress and modulation of inflammatory pathways such as NF-κB. The immunotoxicity observed in zebrafish provides a strong rationale for further in-depth in vitro studies to elucidate the precise molecular mechanisms of this compound in mammalian cells.

Future research should focus on:

  • Direct in vitro studies: Performing concentration-response experiments with this compound on various cell lines, particularly immune cells like macrophages, to directly assess its impact on NF-κB signaling and ROS production.

  • Comparative analysis: Conducting head-to-head comparisons of this compound with other lanthanide chlorides (e.g., GdCl₃, LaCl₃) under identical experimental conditions to understand the relative potency and potential for differential effects.

  • Mechanism of action: Investigating the upstream molecular targets of this compound that lead to ROS production and NF-κB activation.

By systematically addressing these research gaps, a clearer understanding of the biological activities of this compound will emerge, aiding in its potential applications and risk assessment in the fields of drug development and materials science.

References

A Comparative Guide to the Characterization of Erbium(III) Chloride Synthesized by Different Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Erbium(III) chloride (ErCl₃) is a crucial precursor material in various applications, including the preparation of erbium metal, as a dopant in optical fibers and amplifiers, and as a catalyst in organic synthesis.[1] The physicochemical properties of ErCl₃ can be significantly influenced by its synthesis method, which dictates its purity, crystallinity, and hydration state. This guide provides a comparative characterization of this compound synthesized via two common methods: the gas-solid ammonium chloride route and the solution-based hydrochloric acid dissolution method.

Synthesis Methodologies

Two primary routes for the synthesis of this compound are prevalent in research and industrial applications:

  • Ammonium Chloride Route (Gas-Solid Method): This method involves the reaction of Erbium(III) oxide (Er₂O₃) with ammonium chloride (NH₄Cl) at elevated temperatures. The process typically occurs in two steps. Initially, a pentachloride ammonium salt intermediate is formed. This intermediate is then heated under vacuum to decompose it into anhydrous this compound.[2] This process is favored for producing the anhydrous form of the salt.

  • Hydrochloric Acid Dissolution (Solution-Based Method): In this method, Erbium(III) oxide is dissolved in concentrated hydrochloric acid (HCl).[1][3] The excess acid and water are subsequently removed by evaporation to yield this compound. This method is straightforward but typically produces the hydrated form, this compound hexahydrate (ErCl₃·6H₂O). Obtaining the anhydrous form from the hydrate requires careful dehydration, as heating can lead to the formation of erbium oxychloride.

Comparative Characterization Data

The choice of synthesis method has a direct impact on the final product's characteristics. The following table summarizes the key properties of this compound produced by each method.

CharacteristicAmmonium Chloride Route (Anhydrous ErCl₃)Hydrochloric Acid Dissolution (Hydrated ErCl₃·6H₂O)
Chemical Formula ErCl₃ErCl₃·6H₂O
Appearance Violet hygroscopic monoclinic crystals[2]Pink hygroscopic crystals[2]
Molecular Weight 273.62 g/mol [2]381.71 g/mol [2]
Purity Typically high (e.g., 99.9% trace metals basis)[4]Can vary, with potential for higher levels of trapped solvent or oxychloride impurities if dehydration is not carefully controlled. Purity levels up to 99.995% are commercially available.[5]
Crystal Structure Monoclinic, AlCl₃ type[2]Monoclinic[2]
Space Group C2/m[2]P2/n (P2/c)[2]
Melting Point 774-776 °C[2]Decomposes upon heating[2]
Solubility Soluble in water and strong mineral acids; slightly soluble in methanol and THF.[1]Soluble in water.[6]
Morphology (from SEM) Well-defined crystalline structures.Can range from crystalline powders to larger lumps.

Experimental Protocols

Accurate characterization of the synthesized this compound is essential to ensure its suitability for downstream applications. Below are detailed methodologies for key analytical techniques.

X-ray Diffraction (XRD) Analysis

Objective: To determine the crystal structure, phase purity, and lattice parameters of the synthesized this compound.

Methodology:

  • Sample Preparation: A small amount of the powdered this compound sample is finely ground using an agate mortar and pestle to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder, ensuring a flat and level surface. Due to the hygroscopic nature of this compound, sample preparation should be conducted in a dry environment (e.g., a glove box).

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

  • Data Collection: The sample is scanned over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: The resulting diffraction pattern is analyzed by identifying the peak positions and intensities. These are then compared with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD) to confirm the phase of the material (anhydrous ErCl₃ or ErCl₃·6H₂O). Lattice parameters can be refined using appropriate software.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX)

Objective: To visualize the surface morphology, particle size, and elemental composition of the synthesized this compound.

Methodology:

  • Sample Preparation: A small amount of the this compound powder is mounted on an aluminum stub using double-sided carbon tape. To prevent charging of the sample by the electron beam, a thin conductive layer of gold or carbon is sputtered onto the sample surface.

  • Instrumentation: A scanning electron microscope equipped with an EDX detector is used.

  • Imaging (SEM): The sample is introduced into the microscope chamber, and the electron beam is scanned across the surface. Secondary electrons or backscattered electrons are detected to generate a high-resolution image of the sample's morphology. Magnification can be adjusted to view individual crystals or agglomerates.

  • Elemental Analysis (EDX): The electron beam is focused on a specific area of interest on the sample. The interaction of the beam with the sample generates characteristic X-rays, which are detected by the EDX spectrometer. The energy of these X-rays is used to identify the elements present (Erbium and Chlorine) and their relative abundance.

Thermal Analysis (Thermogravimetric Analysis - TGA)

Objective: To evaluate the thermal stability and hydration state of the synthesized this compound.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 5-10 mg) is placed in an alumina or platinum crucible.

  • Instrumentation: A thermogravimetric analyzer is used.

  • Data Collection: The sample is heated from room temperature to approximately 800 °C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The mass of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. For hydrated this compound, distinct mass loss steps corresponding to the loss of water molecules will be observed. The temperature at which decomposition occurs provides information about the thermal stability of the compound. For anhydrous ErCl₃, minimal mass loss is expected until its sublimation or decomposition temperature.

Workflow and Pathway Diagrams

The following diagrams illustrate the synthesis and characterization workflows for this compound.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis Methods cluster_gas_solid Ammonium Chloride Route cluster_solution HCl Dissolution Route cluster_characterization Characterization Techniques Er2O3_1 Erbium(III) Oxide (Er₂O₃) Reaction1 Heating Er2O3_1->Reaction1 NH4Cl Ammonium Chloride (NH₄Cl) NH4Cl->Reaction1 HCl Hydrochloric Acid (HCl) Reaction2 Dissolution & Evaporation HCl->Reaction2 ErCl3_anhydrous Anhydrous ErCl₃ Reaction1->ErCl3_anhydrous XRD XRD Analysis ErCl3_anhydrous->XRD Phase & Structure SEM_EDX SEM/EDX Analysis ErCl3_anhydrous->SEM_EDX Morphology & Composition TGA Thermal Analysis ErCl3_anhydrous->TGA Thermal Stability Er2O3_2 Erbium(III) Oxide (Er₂O₃) Er2O3_2->Reaction2 ErCl3_hydrated Hydrated ErCl₃·6H₂O Reaction2->ErCl3_hydrated ErCl3_hydrated->XRD Phase & Structure ErCl3_hydrated->SEM_EDX Morphology & Composition ErCl3_hydrated->TGA Hydration State

Caption: Workflow for Synthesis and Characterization of this compound.

This comprehensive guide provides researchers with the necessary information to select an appropriate synthesis method for this compound based on the desired properties of the final product and outlines the key characterization techniques to verify its quality. The choice between the anhydrous and hydrated forms is critical and depends entirely on the specific application.

References

Stability of Erbium(III) Chloride in the Landscape of Lanthanide Halides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of lanthanide compounds is paramount for their application in synthesis, catalysis, and materials science. This guide provides a comprehensive comparison of the stability of Erbium(III) chloride (ErCl₃) relative to other lanthanide(III) halides, supported by thermodynamic data and detailed experimental protocols for stability assessment.

The stability of lanthanide halides is a critical factor influencing their reactivity, hygroscopicity, and suitability for various applications. Generally, the stability of these compounds is governed by a delicate interplay of factors including the identity of the lanthanide metal and the halogen, ionic radius, and lattice energy. This guide delves into these aspects, with a particular focus on this compound.

Thermodynamic Stability: A Quantitative Comparison

The thermodynamic stability of a compound can be assessed through key parameters such as the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and lattice energy. A more negative ΔH°f or ΔG°f indicates greater thermodynamic stability. Lattice energy, which is the energy released upon the formation of one mole of a crystalline ionic compound from its gaseous ions, also provides a measure of the stability of the crystal lattice.

Lanthanide HalideΔH°f (kJ/mol)ΔG°f (kJ/mol)Lattice Energy (kJ/mol)
Chlorides
LaCl₃-1071-997-4531
CeCl₃-1061-988-4602
PrCl₃-1053-981-4661
NdCl₃-1041-969-4715
SmCl₃-1026-954-4816
EuCl₃-936-866-4874
GdCl₃-1010-939-4920
TbCl₃-1001-930-4983
DyCl₃-994-923-5042
HoCl₃-993-923-5096
ErCl₃ -990 -920 -5146
TmCl₃-985-915-5197
YbCl₃-959-890-5247
LuCl₃-980-912-5297
Bromides
LaBr₃-907.2[1]~ -860 (est.)~ -4350 (est.)
PrBr₃-891.4[1]~ -845 (est.)~ -4450 (est.)
NdBr₃-873.2[1]~ -828 (est.)~ -4500 (est.)
SmBr₃-857.3[1]~ -813 (est.)~ -4600 (est.)
GdBr₃-828.8[1]~ -785 (est.)~ -4700 (est.)
DyBr₃-834.1[1]~ -790 (est.)~ -4800 (est.)
ErBr₃ -835.8[1] ~ -792 (est.) ~ -4900 (est.)
Iodides
LaI₃-679~ -650 (est.)~ -4150 (est.)
CeI₃-671~ -642 (est.)~ -4200 (est.)
PrI₃-665~ -637 (est.)~ -4250 (est.)
NdI₃-658~ -630 (est.)~ -4300 (est.)
GdI₃-635~ -608 (est.)~ -4450 (est.)
DyI₃-630~ -603 (est.)~ -4550 (est.)
ErI₃ -625 (est.) ~ -598 (est.) ~ -4650 (est.)

Note: "est." indicates an estimated value based on periodic trends and available data. The uncertainty in these values may be significant.

From the table, a general trend of decreasing stability (less negative ΔH°f and ΔG°f) is observed as the halogen changes from chlorine to iodine for a given lanthanide. This is expected due to the decreasing electronegativity and increasing size of the halide ion.

Across the lanthanide series for a given halide, the trend in stability is more complex. For the chlorides, there is a general trend of slightly decreasing exothermicity of formation from LaCl₃ to EuCl₃, followed by an increase in stability towards the end of the series. This compound, with a standard enthalpy of formation of approximately -990 kJ/mol, fits within this general trend and is a relatively stable lanthanide chloride. Its stability is comparable to its neighbors, Holmium(III) chloride and Thulium(III) chloride.

Factors Influencing Lanthanide Halide Stability

The stability of lanthanide halides is a result of several interconnected factors. The following diagram illustrates the logical relationships between these key factors.

G Factors Influencing Lanthanide Halide Stability Ln_Properties Lanthanide Properties Ionic_Radius Ionic Radius (Ln³⁺) Ln_Properties->Ionic_Radius Lewis_Acidity Lewis Acidity Ln_Properties->Lewis_Acidity Halide_Properties Halide Properties Electronegativity_X Electronegativity (X⁻) Halide_Properties->Electronegativity_X Ionic_Radius_X Ionic Radius (X⁻) Halide_Properties->Ionic_Radius_X Lattice_Energy Lattice Energy Ionic_Radius->Lattice_Energy Inverse relationship Covalent_Character Covalent Character Lewis_Acidity->Covalent_Character Direct relationship Electronegativity_X->Covalent_Character Direct relationship Ionic_Radius_X->Lattice_Energy Inverse relationship Overall_Stability Overall Stability (ΔH°f, ΔG°f) Lattice_Energy->Overall_Stability Major contributor Covalent_Character->Overall_Stability Minor contributor

Key factors influencing the stability of lanthanide halides.

Experimental Protocols for Stability Assessment

Assessing the stability of lanthanide halides, which are often hygroscopic and sensitive to air, requires careful experimental procedures. The following are detailed methodologies for three key analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the lanthanide halide. This is particularly useful for assessing the dehydration of hydrated salts and the onset of decomposition or oxidation.

Methodology:

  • Sample Preparation:

    • Due to the hygroscopic nature of most lanthanide halides, all sample handling should be performed in a controlled, inert atmosphere (e.g., a glovebox with low moisture and oxygen levels).

    • Accurately weigh 5-10 mg of the finely ground lanthanide halide powder into a clean, dry TGA crucible (typically alumina or platinum).

    • Record the initial mass precisely.

  • Instrument Setup:

    • Place the crucible in the TGA instrument's autosampler or manually load it onto the balance mechanism.

    • Purge the furnace and balance with a dry, inert gas (e.g., high-purity nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to remove any residual air and moisture.

  • TGA Measurement:

    • Heating Program:

      • Equilibrate the sample at a starting temperature of 25-30 °C.

      • Ramp the temperature at a controlled rate, typically 10 °C/min, to a final temperature. The final temperature will depend on the expected stability, but a range up to 1000 °C is common for initial screening.

    • Atmosphere: Maintain the inert gas flow throughout the experiment. For studying oxidative stability, a second run with a switch to a synthetic air or oxygen atmosphere at a specific temperature can be performed.

    • Data Collection: Continuously record the sample mass as a function of temperature and time.

  • Data Analysis:

    • Plot the percentage mass loss versus temperature.

    • The onset temperature of a mass loss step indicates the beginning of a thermal event (e.g., dehydration or decomposition).

    • The magnitude of the mass loss can be used to determine the stoichiometry of the decomposition reaction.

    • The derivative of the TGA curve (DTG) can be plotted to more clearly identify the temperatures of maximum mass loss rate.

Differential Scanning Calorimetry (DSC)

Objective: To identify phase transitions (e.g., melting, solid-solid transitions) and measure the enthalpy changes associated with these processes, providing further insight into the thermal stability.

Methodology:

  • Sample Preparation:

    • As with TGA, prepare the sample in an inert atmosphere.

    • Weigh 2-5 mg of the lanthanide halide into a hermetically sealable DSC pan (e.g., aluminum or gold-plated stainless steel for higher temperatures and to prevent reaction).

    • Seal the pan hermetically to prevent any interaction with the atmosphere during the analysis.

    • Prepare an empty, hermetically sealed pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in their respective positions in the DSC cell.

    • Purge the DSC cell with a dry, inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

  • DSC Measurement:

    • Heating and Cooling Program:

      • Equilibrate the sample at a starting temperature below any expected transitions.

      • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point.

      • Hold the sample at this temperature for a few minutes to ensure complete melting.

      • Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

      • A second heating cycle is often performed to observe the behavior of the previously molten and re-solidified material.

    • Data Collection: Record the heat flow to the sample as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Endothermic peaks correspond to processes like melting or solid-solid transitions.

    • Exothermic peaks correspond to processes like crystallization.

    • The onset temperature of a peak is typically taken as the transition temperature.

    • The area under a peak is proportional to the enthalpy change of the transition.

X-ray Diffraction (XRD)

Objective: To assess the crystalline structure and phase purity of the lanthanide halide and to monitor changes in the crystal structure as a function of temperature or exposure to ambient conditions, which is indicative of instability.

Methodology:

  • Sample Preparation:

    • Grind the lanthanide halide to a fine powder in an inert atmosphere.

    • Mount the powder on a sample holder. For air-sensitive samples, a special air-tight sample holder with a low-absorption window (e.g., Kapton or beryllium) is essential.

    • Alternatively, the sample can be mixed with an inert, non-hygroscopic substance like mineral oil to form a paste, which can temporarily protect it from the atmosphere.

  • Instrument Setup:

    • Place the sample holder in the XRD instrument.

    • Configure the instrument with the appropriate X-ray source (e.g., Cu Kα), voltage, and current.

  • XRD Measurement:

    • Scan the sample over a desired 2θ range (e.g., 10-80°) at a specific scan speed.

    • For in-situ stability studies, a high-temperature or environmental chamber can be used to collect XRD patterns as a function of temperature or humidity.

  • Data Analysis:

    • The resulting diffraction pattern is a plot of intensity versus 2θ.

    • Compare the experimental pattern with reference patterns from a database (e.g., the ICDD's Powder Diffraction File) to confirm the phase and crystal structure.

    • The appearance of new peaks or changes in peak positions and intensities can indicate decomposition, phase transitions, or the formation of hydrates or oxyhalides.

    • Peak broadening can be related to a decrease in crystallite size or an increase in lattice strain, which can be consequences of degradation.

By combining the insights from these thermodynamic data and experimental techniques, researchers can gain a comprehensive understanding of the stability of this compound and other lanthanide halides, enabling their effective and safe use in a wide range of scientific and industrial applications.

References

A Researcher's Guide to the Quantitative Analysis of Erbium in Synthesized Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of erbium in synthesized materials, a variety of analytical techniques are available. This guide provides a comprehensive comparison of the most common methods: Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), Atomic Absorption Spectroscopy (AAS), and X-ray Fluorescence (XRF). The selection of the optimal technique depends on factors such as the required detection limit, sample matrix, and available instrumentation.

This guide offers a detailed overview of each method, including their performance characteristics, experimental protocols, and a visual representation of the analytical workflow. The information presented is compiled from various scientific sources to ensure a robust and objective comparison.

Performance Comparison of Analytical Techniques

The choice of analytical technique is often dictated by the specific requirements of the experiment, including the expected concentration of erbium and the complexity of the sample matrix. The following table summarizes the key performance metrics for each of the discussed techniques.

TechniqueTypical Detection Limit for ErbiumPrecision (Relative Standard Deviation)Accuracy (% Recovery)
ICP-MS 0.1 µg/L[1]0.1 - 5%[2][3]96 - 101%[4]
ICP-OES 0.5 µg/L[5]0.90%[6] - 8.0%[7]96 - 101%[4]
AAS ~1 mg/L (flame); < 1 µg/L (graphite furnace)[8]0.3 - 5%[9]Typically within 10%
XRF ppm to sub-ppm range[10]< 20%[11]Deviation < 15% for major elements[11]

Experimental Workflow

The general workflow for the quantitative analysis of erbium in synthesized materials involves several key stages, from sample preparation to data analysis. The specific steps can vary depending on the chosen analytical technique.

Quantitative_Analysis_Workflow General Experimental Workflow for Erbium Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Synthesized Material Sample Homogenization Homogenization (Grinding/Milling) Sample->Homogenization Digestion Sample Digestion (for ICP/AAS) Homogenization->Digestion Wet Chemistry Methods Fusion Fusion or Pelleting (for XRF) Homogenization->Fusion Solid State Methods ICPMS ICP-MS Digestion->ICPMS ICPOES ICP-OES Digestion->ICPOES AAS AAS Digestion->AAS XRF XRF Fusion->XRF Calibration Calibration with Standards ICPMS->Calibration ICPOES->Calibration AAS->Calibration XRF->Calibration Quantification Quantification of Erbium Calibration->Quantification Validation Data Validation Quantification->Validation Report Final Report Validation->Report

Caption: General workflow for erbium quantification.

Detailed Experimental Protocols

Accurate and reproducible results are contingent on meticulous adherence to experimental protocols. The following sections provide detailed methodologies for the quantitative analysis of erbium using each of the discussed techniques.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique capable of detecting ultra-trace levels of erbium.

Sample Digestion:

  • Accurately weigh approximately 0.1 g of the homogenized synthesized material into a clean polytetrafluoroethylene (PTFE) vessel.[12]

  • Add a mixture of concentrated acids, such as 5 mL of nitric acid (HNO₃) and 1 mL of hydrochloric acid (HCl). For materials with a silicate matrix, hydrofluoric acid (HF) may be necessary.[12][13]

  • If organic material is present, add 1 mL of hydrogen peroxide (H₂O₂) to aid in decomposition.[12]

  • Seal the vessel and place it in a microwave digestion system.

  • Ramp the temperature to 200°C and hold for 15-20 minutes.[12]

  • After cooling, carefully open the vessel and transfer the digested solution to a 50 mL volumetric flask.

  • Dilute the solution to the mark with ultrapure water. Further dilution may be necessary to bring the concentration within the linear range of the instrument and to minimize matrix effects.[14]

Instrumental Analysis:

  • Calibrate the ICP-MS instrument using a series of erbium standard solutions of known concentrations.

  • Aspirate the prepared sample solution into the instrument.

  • The sample is nebulized and transported into the argon plasma, where it is atomized and ionized.

  • The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

  • The detector measures the ion intensity for the specific erbium isotopes, which is proportional to the concentration in the sample.

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

ICP-OES is a robust technique suitable for a wide range of erbium concentrations.

Sample Digestion:

The sample digestion procedure for ICP-OES is similar to that for ICP-MS. A common method involves microwave-assisted acid digestion.[15][16]

  • Weigh 0.2 to 0.5 g of the powdered sample into a microwave digestion vessel.[12]

  • Add a mixture of acids, for example, 7 mL of concentrated HNO₃ and 1 mL of concentrated H₂O₂.[12]

  • Digest the sample in a microwave system, heating to approximately 200°C for at least 15 minutes.[12]

  • After digestion and cooling, transfer the solution to a 50 mL volumetric flask and dilute with ultrapure water.[12]

Instrumental Analysis:

  • Prepare a series of erbium standard solutions to generate a calibration curve.

  • Introduce the sample solution into the ICP-OES instrument.

  • The sample is introduced into the argon plasma, causing the erbium atoms to become excited and emit light at characteristic wavelengths.

  • The emitted light is collected and passed through a spectrometer, which separates the light by wavelength.

  • A detector measures the intensity of the emitted light at the specific wavelength for erbium (e.g., 337.276 nm), which is then used to calculate the concentration.[6]

Atomic Absorption Spectroscopy (AAS)

AAS is a well-established technique for elemental analysis, though it is generally less sensitive than ICP methods for rare earth elements.

Sample Preparation:

For solid samples, a digestion step is required to bring the erbium into a liquid form.[17]

  • Weigh a suitable amount of the solid sample and digest it using a mixture of concentrated acids (e.g., HNO₃, HCl) on a hot plate or in a microwave digestion system.[9][17]

  • After digestion, the solution is diluted to a known volume with deionized water.

Instrumental Analysis:

  • A hollow cathode lamp specific for erbium is used as the light source.

  • The prepared sample solution is aspirated into a flame (flame AAS) or injected into a graphite furnace (graphite furnace AAS).[17]

  • In the atomizer (flame or furnace), the sample is dried, ashed, and atomized, creating a cloud of ground-state erbium atoms.

  • The light from the hollow cathode lamp passes through the atom cloud, and the erbium atoms absorb light at a characteristic wavelength.

  • A detector measures the amount of light absorbed, which is proportional to the concentration of erbium in the sample, according to the Beer-Lambert law.

X-ray Fluorescence (XRF)

XRF is a non-destructive technique that is particularly useful for the analysis of solid materials with minimal sample preparation.[18]

Sample Preparation:

  • For accurate quantitative analysis, the sample should be homogenous. This is typically achieved by grinding the synthesized material into a fine powder (<75 µm).[19][20]

  • The powder is then pressed into a pellet using a hydraulic press. A binder, such as wax or cellulose, can be used to improve the pellet's integrity.[20]

  • Alternatively, for some materials, a fusion method can be used where the sample is mixed with a flux (e.g., lithium metaborate) and heated to create a homogenous glass bead.[21]

Instrumental Analysis:

  • The prepared sample (pellet or fused bead) is placed in the XRF spectrometer.

  • The sample is irradiated with a primary X-ray beam, which causes the ejection of inner-shell electrons from the erbium atoms.

  • Electrons from higher energy levels drop down to fill the vacancies, emitting secondary X-rays (fluorescence) with energies characteristic of erbium.

  • A detector measures the energy and intensity of the emitted fluorescent X-rays.

  • The intensity of the characteristic X-rays is proportional to the concentration of erbium in the sample. Quantification is typically performed using a calibration curve generated from standards of known composition or by using fundamental parameters software.[10]

Conclusion

The quantitative analysis of erbium in synthesized materials can be effectively performed using several instrumental techniques. ICP-MS offers the highest sensitivity, making it ideal for trace and ultra-trace analysis. ICP-OES provides a robust and reliable alternative for a broader range of concentrations. AAS, while a well-established technique, generally has higher detection limits for rare earth elements compared to ICP methods. XRF stands out as a rapid and non-destructive method for solid samples, though it is typically less sensitive than the plasma-based techniques. The selection of the most appropriate method will depend on the specific analytical requirements, including the desired detection limit, the nature of the sample matrix, and the available resources.

References

Erbium(III) Chloride: A Comparative Benchmark Analysis for Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For the modern researcher and drug development professional, the selection of an optimal catalyst is paramount to achieving desired reaction outcomes with efficiency, selectivity, and sustainability. This guide provides a comprehensive benchmark comparison of Erbium(III) chloride against established commercial catalysts in three key organic transformations: Friedel-Crafts acylation, aldol condensation, and the synthesis of trans-4,5-diaminocyclopent-2-enones.

This report summarizes quantitative performance data, details experimental protocols for reproducibility, and visualizes reaction pathways and workflows to offer a clear and objective evaluation of this compound's catalytic prowess.

Friedel-Crafts Acylation: A Milder Alternative to Traditional Lewis Acids

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry. While strong Lewis acids like Aluminum chloride (AlCl₃) are the conventional choice, they often suffer from drawbacks such as high catalyst loading, harsh reaction conditions, and the generation of corrosive waste. This compound, as a lanthanide catalyst, presents a potentially milder and more environmentally benign alternative.

Data Presentation: Acylation of Anisole with Acetic Anhydride
CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Aluminum chloride (AlCl₃) 120DichloromethaneReflux185.7[1]
This compound (ErCl₃) N/AN/AN/AN/AN/A*

Direct comparative experimental data for the Friedel-Crafts acylation of anisole using this compound was not found in the surveyed literature. However, lanthanide triflates, including Erbium(III) triflate, have been reported as effective catalysts for Friedel-Crafts acylations, suggesting the potential of this compound in this transformation.

Experimental Protocol: Friedel-Crafts Acylation of Anisole with AlCl₃

Materials:

  • Anisole

  • Acetic anhydride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous AlCl₃ (1.2 equivalents) and dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly add acetic anhydride (1.0 equivalent) to the stirred suspension.

  • After the addition is complete, add a solution of anisole (1.0 equivalent) in dichloromethane dropwise over 30 minutes.

  • Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Pour the reaction mixture slowly into a beaker containing ice and concentrated HCl.

  • Separate the organic layer and wash it with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product, 4-methoxyacetophenone.[1][2][3][4][5][6][7][8][9]

Logical Relationship: Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Acylation cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution cluster_2 Product Formation Acyl_Halide Acyl Halide/Anhydride Acylium_Ion Acylium Ion (Electrophile) Acyl_Halide->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl₃, ErCl₃) Aromatic_Ring Aromatic Ring Sigma_Complex Arenium Ion (Sigma Complex) Aromatic_Ring->Sigma_Complex + Acylium Ion Product_Complex Product-Lewis Acid Complex Sigma_Complex->Product_Complex - H⁺ Product Aryl Ketone Product_Complex->Product + H₂O (workup) Regenerated_Catalyst Regenerated Lewis Acid Product_Complex->Regenerated_Catalyst + H₂O (workup)

Caption: Mechanism of Friedel-Crafts Acylation.

Aldol Condensation: Exploring Lewis Acid Catalysis

The aldol condensation is a fundamental reaction for forming carbon-carbon bonds and synthesizing α,β-unsaturated carbonyl compounds. The classic Claisen-Schmidt condensation, typically catalyzed by a strong base like sodium hydroxide (NaOH), is widely used. The potential of Lewis acids like this compound to catalyze this transformation offers an alternative pathway, potentially avoiding the saponification of ester functionalities sensitive to basic conditions.

Data Presentation: Condensation of Benzaldehyde and Acetone
CatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
Sodium Hydroxide (NaOH) StoichiometricEthanol/WaterRoom Temp.30 min~72 (Dibenzalacetone)[10]
This compound (ErCl₃) N/AN/AN/AN/AN/A*

No specific experimental data for the aldol condensation of benzaldehyde and acetone catalyzed by this compound was identified in the conducted literature search. The Claisen-Schmidt reaction is most commonly performed under basic conditions.[11][12][13][14][15]

Experimental Protocol: Base-Catalyzed Aldol Condensation (Claisen-Schmidt)

Materials:

  • Benzaldehyde

  • Acetone

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Dissolve NaOH in a mixture of water and ethanol in an Erlenmeyer flask and cool the solution in an ice bath.

  • In a separate beaker, mix benzaldehyde with acetone.

  • Slowly add the benzaldehyde-acetone mixture to the stirred, cooled NaOH solution.

  • Continue stirring at room temperature for 30 minutes. A precipitate of dibenzalacetone will form.

  • Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain pure dibenzalacetone.[10][13][16][17]

Experimental Workflow: Aldol Condensation

Aldol_Condensation_Workflow Start Start Mix_Reactants Mix Aldehyde and Ketone Start->Mix_Reactants Add_Catalyst Add Catalyst (Base or Lewis Acid) Mix_Reactants->Add_Catalyst Reaction Stir at Specified Temperature Add_Catalyst->Reaction Precipitation Product Precipitation Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Solvent Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Drying Dry the Product Recrystallization->Drying End End Drying->End

Caption: General workflow for an aldol condensation.

Synthesis of trans-4,5-Diaminocyclopent-2-enones: this compound as a Superior Catalyst

The synthesis of trans-4,5-diaminocyclopent-2-enones from furfural and secondary amines is a valuable transformation yielding important synthetic intermediates. In this reaction, this compound demonstrates exceptional catalytic activity, outperforming or performing on par with other Lewis acids, even at very low catalyst loadings.

Data Presentation: Reaction of Furfural with Morpholine
CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
This compound (ErCl₃) 0.1 Ethyl Lactate Room Temp. 0.5 Quantitative [18]
Gold(III) chloride (HAuCl₄) 1.5AcetonitrileRoom Temp.1High[19][20]
No Catalyst 0AcetonitrileRoom Temp.24No Reaction[19][20]

The data clearly indicates that this compound is a highly efficient catalyst for this transformation, providing a quantitative yield in a short time with a very low catalyst loading.[18][21][22]

Experimental Protocol: this compound Catalyzed Synthesis of trans-4,5-Dimorpholinocyclopent-2-enone

Materials:

  • Furfural

  • Morpholine

  • This compound hexahydrate (ErCl₃·6H₂O)

  • Ethyl lactate

Procedure:

  • In a round-bottom flask, dissolve furfural (1.0 equivalent) and morpholine (2.2 equivalents) in ethyl lactate.

  • Add this compound hexahydrate (0.1 mol%) to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • The product, trans-4,5-dimorpholinocyclopent-2-enone, precipitates from the reaction mixture.

  • Collect the solid product by filtration and wash with a small amount of cold ethyl lactate.[18]

Signaling Pathway: Domino Reaction for Diaminocyclopentenone Synthesis

Domino_Reaction Furfural Furfural Intermediate1 Iminium Ion Formation Furfural->Intermediate1 + Amine, ErCl₃ Amine Secondary Amine ErCl3 ErCl₃ (Lewis Acid) Intermediate2 Nucleophilic Attack by second amine Intermediate1->Intermediate2 Intermediate3 Ring Opening Intermediate2->Intermediate3 Intermediate4 4π Electrocyclization (Conrotatory) Intermediate3->Intermediate4 Product trans-4,5-Diamino- cyclopent-2-enone Intermediate4->Product

Caption: Domino reaction pathway for diaminocyclopentenone synthesis.

Conclusion

This comparative guide demonstrates that this compound is a promising Lewis acid catalyst with distinct advantages in specific applications. While its performance in Friedel-Crafts acylation requires further direct comparative studies against commercial standards like AlCl₃, its potential as a milder alternative is evident from the broader family of lanthanide catalysts. For aldol condensations, its utility remains to be experimentally demonstrated in readily available literature. However, in the synthesis of trans-4,5-diaminocyclopent-2-enones, this compound exhibits exceptional efficiency, positioning it as a superior choice over other catalytic systems. Researchers and drug development professionals are encouraged to consider this compound as a valuable tool in their synthetic endeavors, particularly where mild reaction conditions and high efficiency are critical.

References

Safety Operating Guide

Proper Disposal of Erbium(III) Chloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing researchers, scientists, and drug development professionals with essential safety and logistical information for the responsible management of Erbium(III) chloride waste. This guide outlines the necessary procedures for handling, temporary storage, and ultimate disposal of this compound, ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

This compound, whether in its anhydrous or hydrated form, is classified as a skin and eye irritant and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved particulate respirator (e.g., N95) is recommended.[1]

  • Lab Coat: A standard laboratory coat to prevent skin contact.

In the event of a spill, avoid generating dust. The spilled solid should be carefully swept up and placed in a designated, sealed container for disposal.[2] The spill area should then be wiped down with a damp cloth, and the cloth also disposed of as hazardous waste.

In-Lab Pre-Treatment of Aqueous this compound Waste

For small quantities of aqueous solutions containing this compound, an in-lab precipitation step can be performed to convert the soluble erbium ions into an insoluble form, facilitating safer handling and disposal. This procedure should be carried out in a chemical fume hood.

Experimental Protocol: Precipitation of Erbium(III) Hydroxide

  • Preparation: Place the aqueous solution containing this compound in a suitable beaker with a magnetic stir bar.

  • pH Adjustment: While stirring, slowly add a dilute solution of a base, such as 1 M sodium hydroxide (NaOH) or aqueous ammonia.[3]

  • Precipitation: Continue adding the base dropwise until a pale pink, gelatinous precipitate of Erbium(III) hydroxide forms.[4] The target pH for the precipitation of many rare earth hydroxides is in the range of 7 or higher.[5]

  • Separation: Allow the precipitate to settle. The solid can then be separated from the liquid by filtration or decantation.

  • Waste Collection: The collected Erbium(III) hydroxide precipitate should be placed in a clearly labeled, sealed container for hazardous waste. The remaining liquid should be checked for residual erbium content before being considered for further treatment or disposal in accordance with local regulations.

ParameterValueReference
Solubility Product Constant (Ksp) of Erbium(III) hydroxidepKsp: 23.39[6][7]
Recommended pH for Precipitation> 7[5]

Waste Management and Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper management and disposal of this compound waste in a laboratory setting.

ErbiumChlorideDisposal This compound Waste Disposal Workflow cluster_generation Waste Generation cluster_solid Solid Waste cluster_aqueous Aqueous Waste cluster_final_disposal Final Disposal start This compound Waste Generated waste_type Solid or Aqueous Waste? start->waste_type solid_container Place in a labeled, sealed hazardous waste container. waste_type->solid_container Solid pretreatment Perform in-lab precipitation (see protocol). waste_type->pretreatment Aqueous storage Store waste in a designated Satellite Accumulation Area. solid_container->storage precipitate Collect Erbium(III) hydroxide precipitate. pretreatment->precipitate liquid_waste Test supernatant for residual Erbium. pretreatment->liquid_waste precipitate_container Place precipitate in a labeled, sealed hazardous waste container. precipitate->precipitate_container precipitate_container->storage disposal_company Arrange for pickup by a licensed hazardous waste disposal company. storage->disposal_company documentation Complete all necessary waste manifests and documentation. disposal_company->documentation

Caption: Workflow for the safe disposal of this compound.

Final Disposal Procedures

All this compound waste, whether in its original solid form or as a precipitated hydroxide, must be disposed of as hazardous chemical waste.

Container and Labeling Requirements:

  • Container: Use a chemically compatible, leak-proof container with a secure lid. For solids, a wide-mouth container is suitable.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound" or "Erbium(III) Hydroxide"), the approximate quantity, and the date of accumulation.[6][8][9]

Storage and Collection:

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[6] This area should be away from incompatible materials.

  • Collection: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[1] Do not attempt to dispose of this compound down the drain or in regular trash.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.